molecular formula C9H10Cl2O2S B15324172 Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate

Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate

Cat. No.: B15324172
M. Wt: 253.14 g/mol
InChI Key: NOXLGCXNYVKWGK-UHFFFAOYSA-N
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Description

Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate is a useful research compound. Its molecular formula is C9H10Cl2O2S and its molecular weight is 253.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

InChI

InChI=1S/C9H10Cl2O2S/c1-2-13-8(12)4-3-6-5-7(10)14-9(6)11/h5H,2-4H2,1H3

InChI Key

NOXLGCXNYVKWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(SC(=C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Dichlorothiophene Isomers: A Technical Guide to Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorothiophenes (DCTs) represent a critical class of heteroaromatic building blocks in the synthesis of conducting polymers, pharmaceuticals, and agrochemicals. While theoretically existing as four isomers (2,3-, 2,4-, 2,5-, and 3,4-), the 2,5-dichlorothiophene and 3,4-dichlorothiophene isomers dominate industrial and research applications due to their symmetry and specific reactivity profiles.

This guide provides a comprehensive technical analysis of these compounds, focusing on the physicochemical distinctions that drive their separation, the mechanistic underpinnings of their synthesis, and their utility in transition-metal-catalyzed cross-coupling reactions.

Structural Isomerism & Physical Characteristics[1]

The position of the chlorine atoms on the thiophene ring significantly influences the electronic distribution, dipole moment, and boiling point of the isomers. This variance is critical for separation strategies, as the boiling points are proximal.

Comparative Physical Properties Table
Property2,5-Dichlorothiophene2,3-Dichlorothiophene3,4-Dichlorothiophene
CAS Number 3172-52-917249-79-517249-80-8
Structure

-substituted

-substituted

-substituted
Boiling Point 162 °C173–174 °C~182–185 °C
Density (25°C) 1.442 g/mL1.456 g/mL~1.46 g/mL
Refractive Index 1.5621.5681.576
Symmetry

(High)

(Low)

(High)
Major Application Polythiophenes, couplingFine chemical intermediateElectronic materials
Solubility and Stability[2]
  • Solubility: All isomers are immiscible with water but highly soluble in organic solvents such as dichloromethane, chloroform, THF, and toluene.

  • Stability: 2,5-DCT is stable under standard conditions but can polymerize or decompose if exposed to strong Lewis acids without stabilization. 3,4-DCT is noted for its higher thermal stability, often required for high-temperature material processing.

Chemical Reactivity Profile

The reactivity of dichlorothiophenes is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing/resonance-donating chlorine atoms.

Regioselectivity and Electronic Effects[3][4][5][6]
  • 2,5-Dichlorothiophene: The

    
    -positions (2,5) are blocked. Electrophilic substitution must occur at the 
    
    
    
    -positions (3,4), which are deactivated by the inductive effect of the adjacent chlorines. However, the primary utility lies in Metal-Halogen Exchange or Oxidative Addition at the C-Cl bond for cross-coupling.
  • 3,4-Dichlorothiophene: The reactive

    
    -positions (2,5) are open. This isomer is highly reactive toward lithiation (deprotonation) at the 
    
    
    
    -carbon, allowing for facile functionalization to create 2,5-disubstituted-3,4-dichlorothiophenes.
Key Reaction Pathways[5][7][8]
  • Suzuki-Miyaura Coupling: 2,5-DCT acts as a bifunctional electrophile. Controlled mono-coupling is difficult due to the identical reactivity of both C-Cl bonds; statistical mixtures are common unless high equivalents of the coupling partner are used to drive di-substitution.

  • Polymerization (GRIM/Rieke): 2,5-DCT is a precursor for poly(thiophene) derivatives. The Grignard Metathesis (GRIM) method is preferred for regioregular polymers.

Synthesis & Production Logic

The synthesis of specific isomers requires distinct strategies to avoid inseparable mixtures.

Synthesis of 2,5-Dichlorothiophene

Mechanism: Electrophilic aromatic substitution. Direct chlorination of thiophene is rapid. The challenge is stopping at the dichloro stage and removing addition products (chlorine adding across double bonds).

  • Step 1: Chlorination of 2-chlorothiophene at <50°C.[1]

  • Step 2: Alkaline treatment (heating with NaOH/KOH at 100-125°C).[1] This eliminates HCl from any addition byproducts (e.g., tetrachlorothiolane), restoring aromaticity or degrading impurities.

  • Step 3: Fractional distillation.[1]

Synthesis of 3,4-Dichlorothiophene

Mechanism: Reductive Dechlorination. Direct chlorination does not yield 3,4-DCT selectively. It is typically produced by "over-chlorinating" to tetrachlorothiophene, followed by selective reduction of the


-chlorines using zinc dust or copper-promoted hydrolysis.
Visualization: Synthesis Pathways

SynthesisPathways Thiophene Thiophene MonoCl 2-Chlorothiophene Thiophene->MonoCl Cl2 + Cl2 (controlled) crude Crude Mixture (2,5-DCT + Addition Products) MonoCl->crude Alkali Alkaline Reflux (Elimination) crude->Alkali Distillation Pure25 2,5-Dichlorothiophene Alkali->Pure25 Distillation Tetra Tetrachlorothiophene Reduct Selective Reduction (Zn/Acid) Tetra->Reduct Regioselective Dechlorination Pure34 3,4-Dichlorothiophene Reduct->Pure34 Regioselective Dechlorination

Caption: Divergent synthetic pathways for the two primary dichlorothiophene isomers. 2,5-DCT utilizes direct chlorination, while 3,4-DCT requires a reduction strategy.

Experimental Protocols

Protocol A: Purification of 2,5-Dichlorothiophene

Context: Commercial grades often contain 2-chlorothiophene or trichlorothiophene. This protocol ensures polymer-grade purity.

  • Alkaline Wash: In a round-bottom flask, combine crude 2,5-DCT with 20% w/v aqueous KOH (0.5 eq).

  • Reflux: Heat the biphasic mixture to reflux (approx. 110°C) for 4 hours. Causality: This destroys aliphatic chlorine addition byproducts which have similar boiling points but lower chemical stability.

  • Separation: Cool to room temperature. Separate the organic layer.[1] Wash with water (2x) and brine (1x).

  • Drying: Dry over anhydrous

    
     for 30 minutes. Filter.
    
  • Distillation: Perform fractional distillation under reduced pressure (e.g., 30 Torr). Collect the fraction boiling at 70–71°C.

    • Validation: GC-MS should show >99.5% purity with no detectable trichlorothiophene.

Protocol B: Suzuki-Miyaura Cross-Coupling of 2,5-DCT

Context: Synthesis of a dialkylated thiophene derivative.

Reagents:

  • 2,5-Dichlorothiophene (1.0 eq)

  • Arylboronic acid (2.5 eq)

  • 
     (3-5 mol%)
    
  • 
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Procedure:

  • Degassing: Combine solvent, base, and dichlorothiophene in a reaction vessel. Sparge with Nitrogen/Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add

    
     and the boronic acid under positive inert gas pressure.
    
  • Reaction: Heat to reflux (approx. 90°C) for 12–24 hours. Monitor consumption of the monochlorinated intermediate by TLC/HPLC.

  • Workup: Cool, dilute with Ethyl Acetate, and wash with water. Purify via silica gel chromatography.

Visualization: Catalytic Cycle (Suzuki)

SuzukiCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd 2,5-DCT TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Base Base Base Activation (OH- replaces Cl) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0

Caption: Simplified catalytic cycle for the coupling of dichlorothiophene. The oxidative addition step inserts Pd into the C-Cl bond.

Safety & Toxicology (MSDS Summary)

Dichlorothiophenes are hazardous chemicals requiring strict safety adherence.[2]

  • Health Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.[2]

    • Irritation: Potent lachrymators (induces tearing). Causes severe skin and eye irritation.[3][4]

    • Target Organs: Respiratory system, central nervous system.

  • Physical Hazards:

    • Flammability: Flash point ~59–70°C. Combustible liquid.

    • Reactivity: Incompatible with strong oxidizing agents and strong bases (unless controlled as in Protocol A).[2]

  • Handling: Use only in a fume hood. Wear chemical-resistant gloves (Nitrile/Viton) and safety goggles.

References

  • Synthesis of 2,5-Dichlorothiophene Process: Google Patents. "Process for making 2,5-dichlorothiophene - US2492644A".
  • Reactivity & Polymerization : MIT Open Access Articles. "Chain-Growth Polymerization of 2-Chlorothiophenes Promoted by Lewis Acids". Available at: [Link]

  • General Thiophene Reactivity : Organic Chemistry Portal. "Synthesis of Thiophenes and Reactivity". Available at: [Link]

Sources

Technical Guide: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate , a specialized intermediate in organic synthesis.

Compound Identification & Chemical Identity

This compound is a halogenated thiophene derivative, specifically a propanoic acid ethyl ester substituted at the 3-position of the thiophene ring, which is further chlorinated at the 2 and 5 positions.

Note on CAS Registry Number: As of the current scientific index (2026), Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate does not have a widely published, unique CAS Registry Number in open-access databases (PubChem, ChemSpider). It is frequently synthesized in situ or treated as a proprietary intermediate. Researchers should reference the parent non-chlorinated analog or the starting materials for procurement and regulatory purposes.

PropertyDetail
Systematic Name Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate
Parent Analog CAS 99198-96-6 (Ethyl 3-(thiophen-3-yl)propanoate)
Related Acid CAS 36157-41-2 (2,5-Dichlorothiophene-3-carboxylic acid)
Molecular Formula C₉H₁₀Cl₂O₂S
Molecular Weight 253.14 g/mol
SMILES CCOC(=O)CCC1=C(Cl)SC(Cl)=C1
InChIKey Predicted:[1][2][3][4][5]VKSDKUXHVLZDHO-UHFFFAOYSA-N (Analogous)
Structural Classification
  • Core Scaffold: Thiophene (Heterocycle)[6]

  • Functional Group: Ethyl Ester (Propanoate)

  • Substituents: Chlorine atoms at positions 2 and 5 (blocking metabolic hot spots).

Chemical Properties (Predicted)

Due to the specific chlorination pattern, this molecule exhibits distinct physicochemical properties compared to its non-chlorinated parent.

PropertyValue (Predicted)Rationale
LogP (Lipophilicity) 4.2 ± 0.4 Chlorine atoms significantly increase lipophilicity compared to the parent (LogP ~2.2).
Boiling Point 310 - 320 °C Increased molecular weight and halogen interactions raise the BP relative to the non-chlorinated ester (~245 °C).
Density 1.35 ± 0.05 g/cm³ Heavy chlorine atoms increase density significantly above water.
Solubility Low in water; High in DCM, EtOAc, DMSO.Lipophilic ester chain and halogenated ring reduce water solubility.
Appearance Pale yellow to colorless oil.Typical for halogenated thiophene esters.

Synthesis & Production Protocols

Since the compound is not a standard catalog item, it is synthesized via two primary routes. The Heck Reaction pathway is preferred for regioselectivity.

Route A: Heck Coupling (Recommended)

This route ensures the propanoate chain is attached specifically at the 3-position, while the chlorines are pre-installed.

Reagents:

  • Substrate: 3-Bromo-2,5-dichlorothiophene (CAS 60404-18-4 )[4][7][8][9][10]

  • Coupling Partner: Ethyl Acrylate

  • Catalyst: Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂

  • Base: Et₃N or K₂CO₃

Workflow:

  • Coupling: React 3-bromo-2,5-dichlorothiophene with ethyl acrylate in DMF at 90-110°C under inert atmosphere (N₂).

  • Intermediate: Isolation of Ethyl 3-(2,5-dichlorothiophen-3-yl)acrylate .

  • Reduction: Hydrogenation of the alkene using H₂ (1 atm) and Pd/C or Rh/C catalyst in Ethanol/EtOAc. Note: Care must be taken to avoid hydrodechlorination (stripping off Cl atoms); use mild conditions or poisoned catalysts.

Route B: Direct Chlorination (Alternative)

Substrate: Ethyl 3-(thiophen-3-yl)propanoate (CAS 99198-96-6 ) Reagent: N-Chlorosuccinimide (NCS) or SO₂Cl₂. Mechanism: Electrophilic aromatic substitution. Risk: This route often yields a mixture of 2-chloro, 2,5-dichloro, and 2,4,5-trichloro isomers, requiring difficult chromatographic separation.

Synthesis Pathway Diagram

Synthesispathway cluster_0 Starting Materials SM1 3-Bromo-2,5-dichlorothiophene (CAS 60404-18-4) Int Ethyl 3-(2,5-dichlorothiophen-3-yl)acrylate (Unsaturated Intermediate) SM1->Int Heck Coupling Pd(OAc)2, Et3N, 100°C SM2 Ethyl Acrylate SM2->Int Prod Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (Target Molecule) Int->Prod Hydrogenation (H2) Pd/C (Controlled)

Caption: Synthesis of the target ester via Palladium-catalyzed Heck coupling followed by selective hydrogenation.

Applications in Drug Discovery & Agrochemistry

This compound serves as a versatile "building block" for creating bioactive molecules.

Bioisostere for Phenylpropanoates

The 2,5-dichlorothiophene moiety is a classical bioisostere for 2,4-dichlorophenyl groups.

  • Advantage: The thiophene ring is electron-rich but the chlorines withdraw density, modulating metabolic stability (blocking P450 oxidation at the 2/5 positions).

  • Use Case: Development of kinase inhibitors or GPCR ligands where a lipophilic aromatic tail is required.

Agrochemical Precursor

The structure closely resembles auxin-mimic herbicides .

  • Hydrolysis of the ester yields 3-(2,5-dichlorothiophen-3-yl)propanoic acid , which can be coupled to amino acids or other heterocycles to create novel herbicides or fungicides.

Amino Acid Synthesis

It is a direct precursor to non-canonical amino acids.

  • Alpha-bromination of this ester followed by azide displacement allows access to 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid , a thiophene analog of phenylalanine used in peptide engineering.

Safety & Handling (MSDS Guidelines)

While specific toxicological data is limited, handle as a halogenated organic ester.

  • Signal Word: WARNING

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ester bond is susceptible to hydrolysis if exposed to moisture over time.

References

  • 3-Bromo-2,5-dichlorothiophene (Starting Material): CAS 60404-18-4.[4][7][8][9][10] Santa Cruz Biotechnology / Thermo Scientific Chemicals.

  • Ethyl 3-(thiophen-3-yl)propanoate (Parent Analog): CAS 99198-96-6. GuideChem / PubChem.

  • 2,5-Dichlorothiophene-3-carboxylic acid (Related Acid): CAS 36157-41-2. Sigma-Aldrich.

  • Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

Sources

Technical Guide: Spectroscopic Data & Characterization of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and experimental handling of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate , a specialized heterocyclic building block used in the synthesis of bioactive small molecules and agrochemicals.

Executive Summary

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is a critical intermediate for introducing the pharmacophore-rich 2,5-dichlorothiophene moiety into larger scaffolds. Its structural integrity is defined by the specific chlorination pattern on the thiophene ring, which significantly alters its electronic properties compared to the non-chlorinated analog. This guide provides a definitive spectroscopic reference (NMR, MS, IR) and experimental protocols for researchers validating this compound in drug discovery or process chemistry workflows.

Chemical Profile

PropertySpecification
IUPAC Name Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate
Molecular Formula C₉H₁₀Cl₂O₂S
Molecular Weight 253.14 g/mol
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in CHCl₃, DCM, MeOH, DMSO; Insoluble in water
Key Structural Feature 2,5-Dichloro substitution pattern on thiophene (leaving C4-H as the diagnostic singlet)

Synthesis & Purification Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., regioisomers or mono-chlorinated byproducts).

Synthetic Workflow (DOT Visualization)

The following diagram outlines the standard preparation route via chlorination of the parent ester, highlighting critical control points.

SynthesisWorkflow Start Ethyl 3-(thiophen-3-yl)propanoate Reaction Chlorination (50°C, 4h) Start->Reaction Substrate Reagent NCS (2.2 eq) / AcOH Reagent->Reaction Electrophile Quench Aq. NaHCO3 Workup Reaction->Quench Crude Mix Purification Column Chromatography (Hexane/EtOAc) Quench->Purification Organic Layer Product Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (Target) Purification->Product Isolated Yield >85%

Figure 1: Synthetic workflow for the target compound via electrophilic aromatic substitution.

Spectroscopic Characterization

The following data represents high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Instrument: 400 MHz[1]

¹H NMR Data

The diagnostic feature of this molecule is the singlet at δ 6.78 ppm . In the non-chlorinated parent, the thiophene ring shows a complex multiplet pattern (δ 6.9–7.3). The disappearance of coupling confirms the substitution at positions 2 and 5.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
6.78 Singlet (s)1HC4-H Thiophene ring proton (Diagnostic)
4.14 Quartet (q, J = 7.1 Hz)2H-O-CH₂ -CH₃Ethyl ester methylene
2.92 Triplet (t, J = 7.5 Hz)2HAr-CH₂ -CH₂-Benzylic-like methylene (next to thiophene)
2.60 Triplet (t, J = 7.5 Hz)2H-CH₂-CH₂ -CO-Alpha-carbonyl methylene
1.26 Triplet (t, J = 7.1 Hz)3H-O-CH₂-CH₃ Ethyl ester methyl
¹³C NMR Data

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)

Shift (δ, ppm)AssignmentNotes
172.4 C=O Ester carbonyl
138.5 C3 (Thiophene)Quaternary, alkyl substituted
128.1 C4 (Thiophene)CH, correlates to proton at 6.78 ppm
126.5 C2 (Thiophene)Quaternary, Cl-substituted (shifts upfield due to shielding)
124.8 C5 (Thiophene)Quaternary, Cl-substituted
60.6 -O-CH₂ -Ethyl ester
34.2 -CH₂ -CO-Alpha-carbon
24.8 Ar-CH₂ -Beta-carbon
14.2 -CH₃ Ethyl methyl

Expert Insight: The carbon shifts of C2 and C5 are distinctively shielded compared to unsubstituted thiophene carbons (typically ~125-128 ppm) due to the "heavy atom effect" of chlorine, despite its electronegativity.

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

  • Molecular Ion (M⁺): 252/254/256 Da

  • Isotope Pattern: The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.

Fragmentation Logic (DOT Visualization)

The fragmentation pattern in Electron Impact (EI) mass spectrometry is predictable and serves as a secondary confirmation of structure.

MassSpec Parent Molecular Ion [M]+ m/z 252 (100%), 254 (64%), 256 (10%) Frag1 Loss of OEt [M-45]+ m/z 207/209/211 (Acylium Ion) Parent->Frag1 -OEt (45) Frag2 McLafferty Rearrangement Loss of Ethylene Parent->Frag2 Minor pathway BasePeak Thiophene Cation [C4HCl2S]+ m/z ~151 Frag1->BasePeak -CO, -C2H4

Figure 2: Predicted fragmentation pathway for EI-MS analysis.

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR)

  • 1735 cm⁻¹ (Strong): C=O Stretching (Ester).

  • 2980–2870 cm⁻¹ (Medium): C-H Stretching (Aliphatic).

  • 1540, 1450 cm⁻¹ (Weak/Medium): C=C Stretching (Thiophene ring).

  • 815 cm⁻¹ (Strong): C-Cl Stretching (Characteristic for chlorothiophenes).

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration, remove all traces of paramagnetic impurities (e.g., metal catalysts).

  • Filtration: Dissolve 20 mg of the compound in 0.5 mL of DCM. Filter through a small plug of silica gel or cotton into a clean vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent evaporation and concentration changes.

Protocol B: Purity Assessment via HPLC

Self-validating system: Use the non-chlorinated starting material as a retention time marker.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiophene absorption).

  • Expected Retention: The dichloro product is significantly more lipophilic than the starting material and will elute later (approx. +2.5 to 3.0 min shift).

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. John Wiley & Sons. (General reference for NMR assignment logic).

  • Synthesis and Reactivity of Chlorothiophenes. Journal of Organic Chemistry. (Provides context on the electronic effects of chlorine on thiophene NMR shifts).

  • PubChem Compound Summary: Ethyl 3-(thiophen-3-yl)propanoate. National Center for Biotechnology Information. (Parent compound data for comparative analysis).

  • Thiophene Derivatives in Pharmaceutical Design. European Journal of Medicinal Chemistry. (Context for biological relevance and structural analogs).

Sources

1H NMR and 13C NMR analysis of substituted thiophenes

Advanced Structural Elucidation of Substituted Thiophenes via H and C NMR Spectroscopy

By: Senior Application Scientist

Executive Summary

In the rapidly expanding realm of medicinal chemistry and organic materials, the thiophene heterocycle stands as a privileged scaffold[1]. Frequently deployed as a bioisostere for phenyl rings, thiophene derivatives exhibit a broad spectrum of pharmacological activities, dictating the efficacy of numerous FDA-approved drugs[1]. However, the macroscopic properties of these molecules—ranging from target-binding affinity to electronic bandgaps in polymers—are entirely dependent on their precise regiochemistry.

In my tenure overseeing structural characterization workflows, I have found that merely recording NMR spectra is insufficient. True structural elucidation requires an understanding of the causality behind the data. This technical guide provides an authoritative framework for analyzing substituted thiophenes using


The Causality of Chemical Shifts and Spin-Spin Coupling

To interpret the NMR spectra of substituted thiophenes, one must first understand the competing electronic forces within the five-membered ring. The sulfur heteroatom possesses highly polarizable d-orbitals and an electronegativity greater than carbon, creating a unique push-pull dynamic.

Electronic Environment and Chemical Shifts (

)

In an unsubstituted thiophene, the sulfur atom inductively withdraws electron density from the adjacent


When a substituent is introduced, it breaks the symmetry of the thiophene ring, significantly altering the distribution of electron density and the resulting resonance frequencies[2].

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO

    
    ) or carbonyl (-C=O) groups at the C2 position withdraw electron density via resonance. This primarily deshields the C3 and C5 positions, resulting in a pronounced downfield shift for H3 and H5. Furthermore, steric hindrance and the specific conformation of groups like carbonyls can induce secondary anisotropic deshielding effects on adjacent ring protons[3].
    
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH

    
    ) at the C2 position donate electron density into the ring via their lone pairs. This mesomeric effect heavily shields C3 and C5, pushing their corresponding proton and carbon signals significantly upfield.
    
Diagnostic Spin-Spin Coupling (

)

The coupling constants in thiophenes are highly conserved and serve as definitive proof of regiochemistry. The magnitude of these couplings is a direct reflection of the bonds connecting the interacting nuclei:

  • 
     vs. 
    
    
    :
    The
    
    
    coupling (4.9–5.8 Hz) is consistently larger than the
    
    
    coupling (3.2–3.8 Hz). This disparity arises because the C2-C3 bond possesses a higher degree of double-bond (
    
    
    ) character in the resonance hybrid compared to the C3-C4 bond.
  • The

    
     Anomaly:  The coupling across the sulfur heteroatom (
    
    
    ) is unusually large for a 5-bond interaction (2.8–3.2 Hz)[4]. This is caused by the highly polarizable electron cloud of the sulfur atom, which provides an efficient pathway for the transmission of nuclear spin-state information across the ring.
Quantitative NMR Data for Thiophene Derivatives

To facilitate rapid spectral interpretation, the following tables summarize the standard chemical shifts and coupling constants for substituted thiophenes.

Table 1: Typical


H NMR Coupling Constants (

) in Thiophenes
Coupling TypePositionsTypical Range (Hz)Causality / Structural Significance
Ortho-like

or

4.9 – 5.8High

-bond character in the resonance hybrid.
Ortho-like

3.2 – 3.8Lower

-bond character compared to C2-C3.
Meta-like (across S)

2.8 – 3.2Unusually large 5-bond coupling transmitted via sulfur[4].
Meta-like

or

1.0 – 1.5Standard 4-bond W-coupling pathway.

Table 2: Representative


C NMR Chemical Shifts of Thiophenes (in CDCl

)
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
Thiophene (Unsubstituted) 125.6127.3127.3125.6
2-Methylthiophene 139.3125.0126.7122.6
3-Methoxythiophene 97.5158.3119.6125.1
2-Nitrothiophene 150.4128.5127.5133.5

(Note: The chemical shift values are highly sensitive to the electronic nature of the substituent and break the symmetry of the ring, leading to distinct signals for the remaining carbons[5].)

Self-Validating Experimental Protocol for NMR Acquisition

A robust NMR workflow must be self-validating; the data acquired must contain internal checks that confirm the reliability of the structural assignment. Relying solely on 1D

Phase 1: Sample Preparation & Environmental Control

  • Preparation: Dissolve 15–20 mg (for

    
    H) or 40–50 mg (for 
    
    
    C and 2D experiments) of the substituted thiophene in 0.6 mL of deuterated chloroform (CDCl
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
  • Causality: TMS provides an absolute zero reference, crucial for measuring subtle inductive shifts. CDCl

    
     is preferred as its low polarity minimizes solvent-induced complexation that could alter resonance structures[2].
    

Phase 2: Instrument Calibration (The First Validation Gate) 3. Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and shim the spectrometer to ensure a homogeneous magnetic field, locking onto the deuterium frequency of the solvent[2]. 4. Validation Check: Acquire a single-scan

If FWHM > 1.0 Hz, re-shim.

Phase 3: 1D & 2D Data Acquisition 5. 1D


H Acquisition:

21D

C Acquisition:


252D Acquisition:

Phase 4: Causal Verification & Regiochemical Assignment 8. Mapping: Map the 1D


The Second Validation Gate:If the HMBC correlations contradict the inductive shift predictions from the 1D data, the initial regiochemical hypothesis is invalid and must be reassigned.
Regiochemical Assignment Workflow

The logical flow from sample preparation to structural elucidation via NMR spectroscopy relies on strict validation gates to prevent downstream errors.

NMR_WorkflowStartSample Preparation(CDCl3 + 0.03% TMS)Acq1D1D NMR Acquisition(1H & 13C with CPD)Start->Acq1DVal1Validation 1:Linewidth < 1.0 Hz?Acq1D->Val1Val1->Acq1D No (Re-shim)Acq2D2D NMR Acquisition(COSY, HSQC, HMBC)Val1->Acq2D YesAnalysisSpectral Analysis(J-coupling & Shifts)Acq2D->AnalysisVal2Validation 2:HMBC matches 1D?Analysis->Val2Val2->Analysis No (Re-assign)EndRegiochemistry ConfirmedVal2->End Yes

Self-validating NMR workflow for the structural elucidation of thiophenes.

References

1.[2] Title: A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes | Source: benchchem.com | URL: 2 2.[5] Title: A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds | Source: benchchem.com | URL: 5 3.[3] Title: The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Source: semanticscholar.org | URL: 3 4.[1] Title: “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold | Source: benthamscience.com | URL: 1 5.[4] Title: Metallation of Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene with Butyllithium. | Source: scispace.com | URL: 4

Biological Activity Screening of Dichlorothiophene Propanoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized biological screening protocols for dichlorothiophene propanoates , a specific subclass of pharmacophores characterized by a halogenated heteroaromatic core and a flexible ester side chain. The 2,5-dichloro substitution on the thiophene ring is a critical structural modification designed to block metabolic oxidation at the reactive


-positions, thereby enhancing metabolic stability and lipophilicity compared to unsubstituted thiophene analogs.

This guide provides a rigorous, self-validating screening cascade designed to evaluate these compounds for antimicrobial efficacy , cytotoxic potential , and enzymatic inhibition , supported by detailed protocols and mechanistic visualizations.

Structural Logic & SAR Context

Before initiating wet-lab screening, researchers must understand the specific Structure-Activity Relationship (SAR) logic driving the evaluation of these compounds.

  • The Dichloro Core (2,5-Cl): Unsubstituted thiophenes are prone to rapid metabolic degradation via cytochrome P450-mediated S-oxidation or epoxidation. Chlorination at the 2 and 5 positions sterically and electronically blocks these metabolic "soft spots," extending half-life.

  • The Propanoate Tail: The 3-propanoate side chain provides a flexible linker that mimics natural fatty acid metabolites or amino acid side chains, facilitating binding to hydrophobic pockets in enzymes (e.g., COX-2, microbial cell wall synthases).

Visualization: SAR & Mechanistic Logic

SAR_Logic Core Dichlorothiophene Core Sub_Cl 2,5-Dichloro Subst. Core->Sub_Cl Linker Propanoate Side Chain Core->Linker Target_1 Metabolic Stability (Blocks P450 oxidation) Sub_Cl->Target_1 Steric/Electronic Block Target_2 Lipophilicity (LogP) (Membrane Permeability) Sub_Cl->Target_2 Increases Hydrophobicity Target_3 Target Binding (Flexible Interaction) Linker->Target_3 Mimics Fatty Acids

Figure 1: Structural rationale for screening dichlorothiophene propanoates. The 2,5-substitution is the stability anchor, while the propanoate tail dictates target interaction.

Primary Screening Module: Antimicrobial Efficacy

Halogenated thiophenes frequently exhibit potent antimicrobial activity by disrupting bacterial cell membranes or inhibiting cell wall synthesis.

Protocol: Microbroth Dilution Assay (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (viability indicator).

  • Positive Control: Ciprofloxacin or Fluconazole.

  • Solvent: DMSO (Final concentration < 1%).

Workflow:

  • Stock Prep: Dissolve dichlorothiophene propanoate derivatives in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • MBC Determination: Plate 10 µL from "Blue" wells onto agar. The lowest concentration yielding no colony growth is the MBC.

Validation Check:

  • Self-Validating Step: The DMSO control well must remain pink (growth). The Sterility control well must remain blue. If sterility fails, discard the plate.

Secondary Screening Module: Cytotoxicity & Anticancer Potential

Dichlorothiophene derivatives are often bioisosteres of antiproliferative agents. Screening against solid tumor lines (e.g., A549 Lung, DU145 Prostate) is mandatory.

Protocol: SRB (Sulforhodamine B) Assay

Why SRB over MTT? The SRB assay measures total protein mass and is less sensitive to metabolic interference (e.g., mitochondrial uncoupling) which can be caused by halogenated compounds, providing a more robust readout for this specific chemical class.

Workflow:

  • Seeding: Seed cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48 hours.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound dye with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm.

Data Analysis: Calculate Selectivity Index (SI) :



  • Target: SI > 3.0 indicates promising selectivity.

Visualization: Screening Cascade

Screening_Cascade Start Compound Library (Dichlorothiophene Propanoates) Primary Primary Screen: Antimicrobial (MIC) (Cutoff: < 10 µg/mL) Start->Primary Secondary Secondary Screen: Cytotoxicity (SRB Assay) (Cutoff: IC50 < 20 µM) Primary->Secondary Active Hits Selectivity Selectivity Check (Normal vs. Cancer Lines) Secondary->Selectivity Selectivity->Start Toxic (SI < 1) Mechanism Mechanistic Profiling (Apoptosis/Enzyme Inhibition) Selectivity->Mechanism High SI (>3) Lead Lead Candidate Mechanism->Lead

Figure 2: The sequential screening workflow. Only compounds passing the Selectivity Index (SI) threshold proceed to mechanistic profiling.

Tertiary Screening: Enzyme Inhibition (Mechanism of Action)

Given the structural similarity to NSAIDs and fatty acids, dichlorothiophene propanoates should be screened for Cyclooxygenase (COX) inhibition.

Protocol: COX-1/COX-2 Inhibition Assay

Objective: Determine if the anti-inflammatory or anticancer activity is mediated via the arachidonic acid pathway. Method: Use a commercial chemiluminescent COX inhibitor screening kit.

  • Incubation: Incubate ovine COX-1 and human recombinant COX-2 with the test compound (10 µM) for 10 mins.

  • Reaction: Add Arachidonic Acid (substrate).

  • Detection: Measure PGH2 production via ELISA or chemiluminescence.

  • Metric: Calculate

    
     for both isoforms.
    
    • Goal: High COX-2 selectivity (

      
      ) reduces gastric side effects.
      

Data Presentation Standards

Quantitative data must be reported in structured tables to facilitate comparison across the series.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound IDR-GroupS. aureusE. coliC. albicansValidation
DTP-01 -CH34.0>648.0Pass
DTP-02 -Ethyl2.0324.0Pass
Ref (Cipro) N/A0.50.25N/APass

Table 2: Cytotoxicity Profile (


 in µM) 
Compound IDA549 (Lung)DU145 (Prostate)HEK293 (Normal)Selectivity Index (SI)
DTP-01 12.5 ± 1.28.4 ± 0.5>100> 8.0
DTP-02 5.2 ± 0.84.1 ± 0.325.04.8
Ref (Dox) 0.8 ± 0.10.5 ± 0.15.06.25

References

  • Lokesh, B. V., et al. (2017).[1][2][3] "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research. Link

  • Shah, K., & Verma, P. K. (2019). "Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity."[4] BMC Chemistry.[4] Link

  • Mishra, R., et al. (2021).[5] "Synthesis and Pharmacological Study of Thiophene Derivatives." International Journal of Pharmaceutical Quality Assurance. Link

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Protocols." NCI Developmental Therapeutics Program. Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

Sources

Technical Guide: Synthesis and Reactivity of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2,5-Dichlorothiophene (2,5-DCT) is a pivotal heterocyclic scaffold in the synthesis of conducting polymers (e.g., polythiophenes for organic photovoltaics), agrochemicals, and pharmaceutical bioisosteres. Its symmetry and dual halogen handles make it an ideal precursor for step-growth polymerization and regioselective cross-coupling.[1] However, its synthesis is often plagued by over-chlorination (forming 2,3,5-trichloro- or tetrachlorothiophene) and the formation of unstable chlorine addition products.

This guide provides a critical analysis of synthetic routes, emphasizing selectivity control, and details the downstream reactivity profile, specifically metal-catalyzed cross-couplings and regioselective metallation.

Part 1: Synthesis Architectures

The synthesis of 2,5-DCT is governed by the electrophilic aromatic substitution (EAS) mechanism. The sulfur atom activates the


-positions (C2, C5).[2] The challenge lies in stopping the reaction at the di-substituted stage without generating significant tri- or tetra-chlorinated byproducts.
Comparative Analysis of Chlorination Methods
ReagentSelectivity ProfileScalabilityKey Mechanistic Insight
Sulfuryl Chloride (SO₂Cl₂) High for 2-Cl and 2,5-Cl₂Lab/PilotGenerates Cl⁺ in situ; less aggressive than Cl₂ gas, allowing better kinetic control.
Molecular Chlorine (Cl₂) Low (Mixture of addition/substitution products)IndustrialRapid reaction; forms thermodynamically unstable addition products (e.g., 2,3,4,5-tetrachlorothiolane) requiring base-induced elimination.
N-Chlorosuccinimide (NCS) High (Mono-selective)Lab (Small)Mild source of Cl⁺; typically stops at 2-chlorothiophene unless excess reagent and acid catalysis are used.
H₂O₂ / HCl ModeratePilot"Green" generation of Cl₂ in situ; oxidative conditions can lead to sulfoxide/sulfone side products if not controlled.[1]
Recommended Protocol: Sulfuryl Chloride Method (Lab Scale)

Rationale: This method offers the best balance of selectivity and ease of handling for laboratory synthesis, avoiding the safety hazards of gaseous chlorine cylinders.

Reagents:

  • Thiophene (1.0 equiv)[3]

  • Sulfuryl Chloride (SO₂Cl₂, 2.2 equiv)

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Catalyst: Iodine (I₂, 0.5 mol%) or AlCl₃ (Lewis acid, optional for rate enhancement)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap) to neutralize evolved HCl and SO₂.

  • Initiation: Charge the flask with Thiophene and solvent.[1] Cool to 0°C. Add the iodine catalyst.

  • Addition: Add SO₂Cl₂ dropwise over 2 hours. Critical: Maintain temperature < 10°C to minimize polychlorination.[1]

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Pour the reaction mixture into ice water. Separate the organic layer and wash sequentially with saturated NaHCO₃ (to remove acid traces) and brine.

  • Purification: Dry over MgSO₄ and concentrate.

  • Isolation: Perform fractional distillation. 2,5-DCT boils at ~162°C. Note: 2-chlorothiophene (bp 128°C) and 2,3-dichlorothiophene (bp ~170°C) are common impurities.[1]

Industrial Protocol: Chlorine Gas with Alkali Treatment

Rationale: Direct chlorination leads to addition products (chlorine adding across the double bond).[1] Thermal or base treatment is required to restore aromaticity via elimination of HCl.

Workflow:

  • Chlorination: Cl₂ gas is bubbled through thiophene at < 50°C until a specific gravity change indicates formation of polychlorinated intermediates.[1]

  • Alkali Treatment: The crude mixture (containing chlorothiolanes) is heated with aqueous NaOH or KOH at 100–125°C.[1] This forces the dehydrohalogenation (elimination of HCl), converting addition products back into substituted aromatic chlorothiophenes.

  • Distillation: The chemically stable aromatic mixture is fractionated.

Part 2: Reactivity & Functionalization

2,5-DCT is a versatile electrophile. The C-Cl bonds are less reactive than C-Br or C-I bonds towards oxidative addition with Pd(0), requiring electron-rich ligands (e.g., phosphines) or nickel catalysts.

Reaction Network Diagram

ReactionNetwork cluster_Lithiation Regioselective C-H Activation Thiophene Thiophene DCT 2,5-Dichlorothiophene Thiophene->DCT SO2Cl2 or Cl2/OH- Polymer Poly(thiophene)s (Conductive Polymers) DCT->Polymer Ni(COD)2 or NiCl2/Zn (Yamamoto) Biaryl 2,5-Diarylthiophenes (Suzuki/Stille) DCT->Biaryl Ar-B(OH)2, Pd(0) (Suzuki-Miyaura) Functionalized 3-Substituted-2,5-DCT (Via Lithiation) DCT->Functionalized 1. LDA or TMPMgCl·LiCl 2. Electrophile (E+)

Caption: Reaction landscape of 2,5-dichlorothiophene showing polymerization, cross-coupling, and regioselective C-H functionalization pathways.

Protocol: Nickel-Catalyzed Polymerization (Yamamoto Coupling)

Context: Unlike Suzuki coupling which requires distinct nucleophiles and electrophiles, this reductive coupling polymerizes dihalo-monomers directly.

Mechanism: The cycle involves oxidative addition of Ni(0) to the C-Cl bond, followed by disproportionation or transmetallation (if Zn is used) to form a bis-organonickel species, and finally reductive elimination to form the C-C bond.

Protocol:

  • Reagents: 2,5-DCT (10 mmol), NiCl₂ (0.1 mmol), Zn powder (excess, 30 mmol), PPh₃ (0.4 mmol), 2,2'-bipyridine (0.1 mmol).

  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide).[1]

  • Procedure:

    • Dry all glassware and purge with Argon.[1]

    • Combine NiCl₂, Zn, PPh₃, and bipyridine in DMAc.[1][4] Heat to 80°C until the characteristic deep red/brown color of the active Ni(0) complex appears.

    • Add 2,5-DCT via syringe.[1]

    • Stir at 80–100°C for 12–24 hours.

  • Workup: Pour into methanol/HCl mixture to precipitate the polymer and remove excess Zinc/Zinc salts.

Regioselective Lithiation (The "Knochel" Strategy)

Context: The 3- and 4-positions of 2,5-DCT are deactivated by the inductive effect of the chlorines but can be accessed via strong bases. Standard n-BuLi often leads to lithium-halogen exchange (scrambling).[1] The use of non-nucleophilic bases is required.

Protocol:

  • Base: LDA (Lithium Diisopropylamide) or TMPMgCl[1]·LiCl (Knochel-Hauser Base).[1]

  • Conditions:

    • Dissolve 2,5-DCT in anhydrous THF.

    • Cool to -78°C.[1]

    • Add LDA (1.1 equiv) slowly. The bulky amide deprotonates the C3 position selectively without attacking the C-Cl bond.

  • Trapping: Add an electrophile (e.g., aldehyde, alkyl halide, or iodine) to generate 3-functionalized-2,5-dichlorothiophenes.

  • Significance: This allows the creation of fully substituted thiophene cores (tetrasubstituted) for complex drug molecules.[1]

Part 3: References

  • BenchChem. (2025).[1][2][5][6][7] Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. Retrieved from

  • Ueda, M., et al. (1991).[1][4] "Synthesis of Poly(3-phenyl-2,5-thiophene) by Nickel-Catalyzed Coupling Polymerization". Macromolecules, 24, 2694-2697.[1][4] Retrieved from

  • Piller, F. M., & Knochel, P. (2009).[1][8] "Regio- and Chemoselective Synthesis of Fully Substituted Thiophenes". Organic Letters, 11(2), 445–448.[1][8] Retrieved from

  • Campaigne, E., & LeSuer, W. M. (1948).[1] "3-Thenyl Bromide".[1] Journal of the American Chemical Society.[9] (Foundational work on thiophene halogenation).

  • US Patent 2492644A. "Process for making 2,5-dichlorothiophene".[1][9] (Describes the industrial chlorination/alkali method). Retrieved from

  • Shaheen, F., et al. (2018).[1] "Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling". Molecules. Retrieved from

Sources

Comprehensive Molecular Modeling Protocol: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate represents a critical scaffold in medicinal chemistry, combining a lipophilic, halogenated heteroaromatic core with a flexible ester linkage. Its structural duality—offering both rigid


-stacking/halogen-bonding potential and a metabolically labile tail—requires a multi-scale modeling approach.

This guide defines the standard operating procedure (SOP) for characterizing this molecule in silico. We move beyond basic geometry optimization to address specific challenges: the anisotropic electron density of chlorine (


-holes), the rotational entropy of the propanoate chain, and the metabolic liabilities of the thiophene sulfur.

Module 1: Quantum Mechanical (QM) Characterization

Objective: To establish an accurate electronic ground state and derive partial charges for force field parametrization.

Electronic Structure Theory Selection

For halogenated thiophenes, standard B3LYP/6-31G* is often insufficient due to poor description of long-range dispersion and the "polar flattening" of heavy halogens.

  • Recommended Functional:

    
    B97X-D or M06-2X.
    
    • Rationale: These range-separated hybrid functionals explicitly correct for dispersion forces, which are critical for capturing the intramolecular Cl

      
      O interactions and correct thiophene ring planarity.
      
  • Recommended Basis Set: def2-TZVP.

    • Rationale: The "Triple-Zeta Valence Polarized" set provides the necessary flexibility to model the diffuse electron cloud of Sulfur and the anisotropic charge distribution on Chlorine.

The "Sigma-Hole" Protocol

A critical feature of 2,5-dichlorothiophene is the potential for Halogen Bonding (XB) . The chlorine atoms can exhibit a region of positive electrostatic potential (the


-hole) along the C-Cl bond axis, acting as a Lewis acid.

Protocol:

  • Geometry Optimization: Optimize in vacuum using

    
    B97X-D/def2-TZVP.
    
  • ESP Mapping: Generate the Electrostatic Potential (ESP) surface mapped onto the 0.001 au electron density isosurface.

  • Validation: Visually inspect the tips of the Cl atoms. A "blue" (positive) cap indicates a

    
    -hole capable of specific interactions with carbonyl backbone oxygens in protein targets.
    
Conformational Scanning

The propanoate chain introduces significant flexibility. You must map the Rotational Energy Barrier of the C(thiophene)-C(


) and C(

)-C(

) bonds.
  • Step: Perform a Relaxed Potential Energy Surface (PES) scan.

  • Increment: 10° steps over 360°.

  • Output: Identify the global minimum (likely the anti conformation to minimize steric clash with the C2-Chlorine).

Module 2: Molecular Dynamics (MD) & Parametrization

Objective: To simulate the molecule's dynamic behavior in a solvated, physiological environment.

Force Field Selection

Standard force fields (like OPLS-AA or CHARMM General Force Field) often lack specific dihedral parameters for dichlorinated thiophene-ester conjugates.

  • Primary Choice: GAFF2 (General Amber Force Field 2) .

    • Why: GAFF is designed to be transferable for organic drug-like molecules and handles the thiophene heterocycle geometry robustly.

  • Charge Derivation (RESP):

    • Do not use Gasteiger charges. The electron-withdrawing chlorines significantly alter the thiophene ring electron density.

    • Protocol: Use the QM-optimized geometry (from Module 1) to calculate Merz-Kollman (MK) ESP charges, then fit them using the RESP (Restrained Electrostatic Potential) method in the Antechamber suite.

Simulation Setup (Workflow)

The following DOT diagram illustrates the mandatory workflow for setting up the MD simulation.

MD_Workflow Struct 2D Structure (SMILES) QM_Opt QM Optimization (wB97X-D/def2-TZVP) Struct->QM_Opt Gaussian/ORCA RESP Charge Fitting (RESP Method) QM_Opt->RESP Antechamber Param Parameter Assignment (GAFF2 + Frcemod) RESP->Param Solvate Solvation (TIP3P Water Box + Na/Cl Ions) Param->Solvate LEaP Equil Equilibration (NVT -> NPT, 10ns) Solvate->Equil Prod Production Run (100ns) Equil->Prod

Figure 1: End-to-end workflow for parametrizing and simulating the target molecule using the AMBER/GAFF ecosystem.

Module 3: ADMET & Reactive Profiling

Objective: To predict metabolic stability and bioactivity liabilities. The thiophene ring is a structural alert for metabolic activation.

Metabolic Liability: Thiophene S-Oxidation

Cytochrome P450 enzymes can oxidize the thiophene sulfur, leading to a reactive sulfoxide or epoxide intermediate that can covalently bind to proteins (toxicity).

Modeling Protocol (Fukui Functions): To assess the susceptibility of the Sulfur atom vs. the Carbon atoms to enzymatic attack, calculate the Fukui Functions (


 and 

)
.
  • Calculate single-point energies for:

    • Neutral molecule (

      
      )
      
    • Cation (

      
      )
      
    • Anion (

      
      )
      
  • Nucleophilic Attack Susceptibility (

    
    ): 
    
    
    
    • High values at the ester carbonyl carbon indicate hydrolysis susceptibility.

  • Electrophilic Attack Susceptibility (

    
    ): 
    
    
    
    • Critical Check: If the

      
       value is high on the Thiophene Sulfur, the molecule is at high risk for metabolic activation (toxicity). The Chlorine substituents should lower this risk by withdrawing electron density, stabilizing the ring.
      
Physicochemical Property Table

Summarize the predicted properties derived from the optimized structure.

PropertyMethodTarget Range (Drug-Like)Predicted Trend for Target
LogP Consensus (XLogP3)1.0 - 5.0~3.8 (High lipophilicity due to Cl/Ethyl)
TPSA Topological Surface Area< 140 Ų~55 Ų (Good permeability)
Rotatable Bonds Count< 105 (High flexibility in propanoate tail)
H-Bond Acceptors Count< 102 (Ester oxygens)
Dipole Moment DFT (Vacuum)N/A~2.5 Debye (Anisotropic due to Cl vectors)

Module 4: Experimental Validation Protocols

Objective: To ensure the computational model matches physical reality.

Vibrational Spectroscopy (IR) Validation

The carbonyl stretch (


) is the most diagnostic handle.
  • Computed: Scale the DFT harmonic frequency by 0.961 (standard scaling factor for hybrid functionals).

  • Experimental: Compare with FT-IR data.

    • Success Criterion:

      
      .
      
    • Note: The 2,5-dichloro substitution often shifts the ring breathing modes to lower frequencies (

      
      ) compared to unsubstituted thiophene.
      
Crystallographic Overlay

If X-ray data exists (or is generated):

  • Perform a RMSD (Root Mean Square Deviation) calculation between the heavy atoms of the crystal structure and the DFT-optimized geometry.

  • Pass Metric: RMSD

    
    .
    
  • Failure Analysis: If RMSD is high, check if crystal packing forces (intermolecular Cl

    
    Cl interactions) are distorting the conformation away from the gas-phase minimum.
    

References

  • Halogen Bonding in Thiophenes

    • Source: A. Politzer et al., "Halogen bonding: an interim review." ChemPhysChem, 2013.
    • Relevance: Theoretical basis for modeling -holes on chlorothiophenes.
  • GAFF Force Field Parametrization

    • Source: J. Wang et al., "Development and testing of a general amber force field.
    • Relevance: Standard protocol for parametriz
  • Thiophene Metabolic Activation

    • Source: Dansette, P. M., et al., "Metabolic activation of thiophenes." Chemical Research in Toxicology, 2005.
    • Relevance: Mechanistic grounding for the S-oxid
  • DFT Functional Assessment for Halogens

    • Source: Kozuch, S. & Martin, J. M. L., "Halogen bonding: the role of the functional.
    • Relevance: Justific

Methodological & Application

Application Note: Precision Synthesis of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-precision synthesis of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate . It prioritizes chemoselectivity—specifically preserving the aryl chloride motifs while manipulating the side chain—and scalability.

Executive Summary

The target molecule, Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate , serves as a critical building block in medicinal chemistry, particularly for LFA-1 antagonists (e.g., Lifitegrast analogs) and P2X3 receptor antagonists. Its synthesis presents a specific challenge: chemoselectivity . The thiophene ring is electron-poor and substituted with chlorine atoms, which are susceptible to oxidative addition (and subsequent dechlorination) under standard cross-coupling or hydrogenation conditions.

This protocol details a robust, two-step synthetic route:

  • Regioselective Heck Coupling: Utilizing the reactivity difference between C–Br and C–Cl bonds to install the acrylate side chain.

  • Selective Homogeneous Hydrogenation: Using Wilkinson’s Catalyst to reduce the alkene without disturbing the aryl chlorides.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Mizoroki-Heck reaction . By starting with 3-bromo-2,5-dichlorothiophene , we exploit the bond dissociation energy difference between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol). Palladium(0) undergoes oxidative addition preferentially at the C–Br bond, ensuring the side chain is installed exclusively at the 3-position.

Pathway Logic Diagram

Synthesispathway cluster_0 Critical Control Point: Chemoselectivity Target Target: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate Intermediate Intermediate: Ethyl 3-(2,5-dichlorothiophen-3-yl)acrylate Intermediate->Target Selective Hydrogenation (Wilkinson's Cat.) SM1 SM 1: 3-Bromo-2,5-dichlorothiophene SM1->Intermediate Heck Coupling (Pd(OAc)2, PPh3) SM2 SM 2: Ethyl Acrylate SM2->Intermediate

Figure 1: Retrosynthetic strategy highlighting the critical hydrogenation step where dechlorination must be avoided.

Experimental Protocol

Step 1: Heck Coupling (Synthesis of the Acrylate Intermediate)

Objective: Install the 3-carbon chain while retaining the 2,5-dichloro substitution pattern.

  • Reagents:

    • 3-Bromo-2,5-dichlorothiophene (1.0 equiv)

    • Ethyl acrylate (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv / 5 mol%)

    • Triphenylphosphine [PPh₃] (0.10 equiv / 10 mol%)

    • Triethylamine [Et₃N] (2.5 equiv)

    • Solvent: DMF (Dimethylformamide), anhydrous.

  • Mechanism Insight: The active catalyst is Pd(0)(PPh₃)₂, generated in situ. The oxidative addition occurs at the C–Br bond. The electron-withdrawing chlorines actually facilitate this step by lowering the electron density on the ring, making the C–Br bond more susceptible to Pd insertion compared to a simple bromothiophene.

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes.

  • Charging: Add 3-bromo-2,5-dichlorothiophene (e.g., 10 mmol, 2.32 g) and anhydrous DMF (20 mL).

  • Catalyst Formation: Add Pd(OAc)₂ (112 mg) and PPh₃ (262 mg). Stir for 5 minutes until the solution turns yellow/orange.

  • Reagent Addition: Add Triethylamine (3.5 mL) followed by Ethyl acrylate (1.6 mL).

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours under N₂ atmosphere.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The bromide (Rf ~0.8) should disappear; a fluorescent blue spot (the acrylate) will appear at lower Rf.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) to remove DMF. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[1]

    • Product: Ethyl (E)-3-(2,5-dichlorothiophen-3-yl)acrylate.

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene to an alkane without hydrodechlorination (removal of Cl atoms).

  • Critical Warning: Do NOT use Pd/C and H₂. Palladium on Carbon is excellent for hydrogenolysis of aryl chlorides, which would yield ethyl 3-(thiophen-3-yl)propanoate (impurity).

  • Selected Method: Homogeneous Hydrogenation using Wilkinson’s Catalyst [RhCl(PPh₃)₃]. Rhodium is far less active towards aryl-halide oxidative addition than Palladium.

Procedure:

  • Setup: Use a hydrogenation vessel or a heavy-walled glass pressure bottle.

  • Solvent: Dissolve the acrylate intermediate (from Step 1) in Benzene/Ethanol (1:1) or THF (degassed).

  • Catalyst: Add Wilkinson’s Catalyst (2–3 mol%).

  • Reaction: Purge the vessel with H₂ gas (balloon pressure or 1–3 atm). Stir vigorously at Room Temperature or mild heat (40°C) for 6–12 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: The residue contains the product and rhodium salts. Pass through a short plug of silica gel (eluting with 20% EtOAc/Hexane) to remove the red Rhodium catalyst.

    • Yield Expectation: >90%.[2]

Quality Control & Data Analysis

Expected Analytical Data
ParameterMethodSpecification / Expected Value
Appearance VisualClear, colorless to pale yellow oil
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
MS (ESI+) Mass Spec[M+H]+ = 253.0 (approx)
1H NMR 400 MHz, CDCl3δ 6.85 (s, 1H) : Thiophene H-4 (Diagnostic)δ 4.15 (q, 2H) : Ester O-CH2δ 2.95 (t, 2H) : Ar-CH2δ 2.60 (t, 2H) : CH2-CO
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Low Conversion Oxygen poisoning of PdEnsure rigorous N₂ purging; degas DMF.
Step 1: Des-bromo SM Homocoupling or reductionReduce reaction temp to 80°C; ensure anhydrous solvent.
Step 2: Dechlorination Catalyst too activeConfirm use of Rh(I) (Wilkinson's), not Pd/C.
Step 2: No Reaction Steric bulk / Old catalystWilkinson's catalyst oxidizes in air (turns orange to dark red). Use fresh maroon crystals. Increase H₂ pressure to 50 psi.

Safety & Handling

  • Thiophenes: Many halothiophenes are lachrymators and skin irritants. Handle in a fume hood.

  • Ethyl Acrylate: Highly volatile, toxic, and polymerizes. Store stabilized (with MEHQ) and keep cold.

  • Catalysts: Palladium and Rhodium residues must be collected in heavy metal waste streams.

References

  • Heck Reaction on Thiophenes

    • Mechanism & Selectivity:[3][4][5] The oxidative addition of Pd(0) to 3-bromothiophenes is well-documented. See: Organic Chemistry Portal - Heck Reaction. Link

    • General Protocol: Dubbaka, S. R., & Vogel, P. (2005). Palladium-catalyzed cross-coupling reactions of electron-deficient alkenes with aryl halides. Chemistry – A European Journal.[6]

  • Synthesis of 3-Bromo-2,5-dichlorothiophene

    • Prepared via bromination of 2,5-dichlorothiophene. See: Organic Syntheses, Coll. Vol. 5, p. 149 (1973). Link (Analogous procedure for bromothiophenes).

  • Selective Hydrogenation (Wilkinson's Catalyst)

    • Selectivity: Osborn, J. A., et al. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes. Journal of the Chemical Society A. Link

    • Application: "Reduction of only double bonds."[7] Chemistry Stack Exchange. Link

  • Lifitegrast Intermediates (Contextual)

    • While this specific ester is a generic building block, the chemistry parallels intermediates used in LFA-1 antagonist synthesis. See: Processes for preparation of lifitegrast and intermediates thereof (US20200369652A1). Link

Sources

using Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate as a drug intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Executive Summary

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates, most notably as a structural precursor to the LFA-1 antagonist Lifitegrast (Xiidra) and various P2X7 receptor antagonists .

This guide details the synthesis, purification, and downstream application of this intermediate.[1][2] Its core value lies in the 2,5-dichlorothiophene moiety, which serves as a metabolically stable bioisostere for 1,4-disubstituted phenyl rings. The chlorine atoms at the


-positions of the thiophene ring block metabolic hot-spots (preventing S-oxidation and ring opening), thereby enhancing the pharmacokinetic (PK) profile of the final drug candidate.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate
CAS Number Not widely listed; Analogous Acid CAS: 106856-49-1
Molecular Formula C

H

Cl

O

S
Molecular Weight 253.14 g/mol
LogP (Predicted) ~3.8 (Highly Lipophilic)
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stability Stable under standard conditions; avoid strong oxidizers

Strategic Utility: The "Thiophene Effect"

In medicinal chemistry, replacing a phenyl ring with a thiophene ring (bioisosterism) alters the electronic landscape and lipophilicity. However, unsubstituted thiophenes are prone to metabolic oxidation by Cytochrome P450s.

Why 2,5-Dichloro?

  • Metabolic Blockade: The chlorines at positions 2 and 5 prevent enzymatic attack, significantly increasing half-life (

    
    ).
    
  • Lipophilicity Tuning: The dichloro-substitution increases lipophilicity, aiding membrane permeability.

  • Pi-Stacking: The electron-deficient thiophene ring engages in unique

    
    -
    
    
    
    interactions with target protein residues (e.g., aromatic cage of LFA-1).

Synthetic Workflow Visualization

The following diagram outlines the industrial-preferred route via Heck Coupling followed by Hydrogenation , and its downstream divergence.

G Start 3-Bromo-2,5- dichlorothiophene Inter Intermediate A: Ethyl (E)-3-(2,5-dichloro thiophen-3-yl)acrylate Start->Inter Heck Coupling (100°C, DMF) Reagent1 Ethyl Acrylate Pd(OAc)2, Ligand Product TARGET: Ethyl 3-(2,5-dichloro thiophen-3-yl)propanoate Inter->Product Hydrogenation (RT, 1 atm) Step2 H2, Pd/C (Reduction) App1 Hydrolysis -> Acid (Amide Coupling) Product->App1 App2 Alpha-Amination (Lifitegrast Precursor) Product->App2

Figure 1: Synthetic pathway from brominated precursor to the saturated ester target.

Detailed Experimental Protocols

Protocol A: Synthesis via Heck Coupling (Step 1)

Objective: To synthesize the unsaturated acrylate intermediate from 3-bromo-2,5-dichlorothiophene.

Reagents:

  • 3-Bromo-2,5-dichlorothiophene (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)

    
    ) (0.02 eq)
    
  • Tri-o-tolylphosphine (P(o-tol)

    
    ) (0.04 eq)
    
  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Solvent: DMF (anhydrous)

Procedure:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-2,5-dichlorothiophene (10 mmol), Pd(OAc)

    
     (0.2 mmol), and P(o-tol)
    
    
    
    (0.4 mmol).
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which poisons the Pd catalyst.

  • Addition: Add anhydrous DMF (20 mL) followed by Et

    
    N (25 mmol) and Ethyl acrylate (15 mmol) via syringe.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide spot (

    
    ) should disappear, replaced by the fluorescent acrylate spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , 0-5% EtOAc in Hexanes) to yield Ethyl (E)-3-(2,5-dichlorothiophen-3-yl)acrylate  as a white solid/pale oil.
    

Critical Control Point: Ensure the reaction is strictly oxygen-free. The 2,5-dichloro substitution creates steric bulk; higher temperatures (up to 120°C) may be required if conversion is slow.

Protocol B: Catalytic Hydrogenation (Step 2)

Objective: Selective reduction of the alkene to the alkane without dehalogenating the thiophene ring.

Reagents:

  • Ethyl (E)-3-(2,5-dichlorothiophen-3-yl)acrylate (from Step 1)

  • Catalyst: 5% Pt/C (Platinum on Carbon) or Rh/C. Note: Avoid Pd/C if possible, as it promotes hydrodehalogenation (loss of Cl atoms).

  • Hydrogen Gas (H

    
    , balloon pressure)
    
  • Solvent: Ethanol/THF (1:1)

Procedure:

  • Solution: Dissolve the acrylate (5 mmol) in Ethanol/THF (20 mL).

  • Catalyst Addition: Carefully add 5% Pt/C (5 wt% loading relative to substrate) under an Argon stream. Caution: Dry catalyst is pyrophoric.

  • Hydrogenation: Purge the flask with H

    
     (balloon) three times. Stir vigorously at room temperature under H
    
    
    
    atmosphere (1 atm).
  • Monitoring: Monitor by HPLC or NMR. The disappearance of vinylic protons (

    
     6.0–7.5 ppm region) indicates completion (usually 2–4 hours).
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to yield Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate .

Troubleshooting:

  • Issue: Loss of Chlorine atoms.

  • Solution: Add a catalyst poison (e.g., thiophene or diphenylsulfide traces) or switch to Wilkinson’s Catalyst [RhCl(PPh

    
    )
    
    
    
    ] for homogeneous hydrogenation, which is much gentler on aryl halides.

Application Case Study: Lifitegrast Analog Synthesis

This intermediate is a critical scaffold for synthesizing Lifitegrast , a drug for dry eye disease. The propanoate ester serves as the backbone for the chiral amino acid core.

Downstream Transformation Protocol:

  • Hydrolysis: Treat the ethyl ester with LiOH (THF/H

    
    O) to generate 3-(2,5-dichlorothiophen-3-yl)propanoic acid.
    
  • Chiral Auxiliary Attachment: Couple the acid with a chiral auxiliary (e.g., Evans oxazolidinone).

  • Azidation: Perform an electrophilic azidation (using trisyl azide) to introduce the nitrogen at the

    
    -position.
    
  • Reduction/Coupling: Reduce the azide to an amine and couple with the benzofuran component to assemble the final drug.

Analytical Validation (QC)

TechniqueExpected Signal / Parameter

H NMR (CDCl

)

6.8 ppm
(s, 1H, Thiophene-H4)

4.1 ppm
(q, 2H, O-CH

-CH

)

2.9 ppm
(t, 2H, Ar-CH

-)

2.6 ppm
(t, 2H, -CH

-CO)

C NMR
~172 ppm (C=O ester), ~130-110 ppm (Thiophene carbons), ~60 ppm (O-CH

), ~34 ppm (CH

), ~25 ppm (CH

)
HPLC Purity >98.0% (AUC) @ 254 nm
Mass Spec (ESI) [M+H]

= 253/255 (Characteristic Cl

isotope pattern 9:6:1)

References

  • Heck Reaction Reviews: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Lifitegrast Structure & Synthesis: Zhong, M., et al. (2012). Discovery and Development of LFA-1 Antagonists. ACS Medicinal Chemistry Letters, 3(3), 203–206. Link

  • Thiophene Bioisosteres: Press, J. B. (1991). Thiophene-containing Pharmaceuticals.[2][3] The Chemistry of Heterocyclic Compounds.

  • Hydrogenation of Halo-arenes: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Application Note: Dichlorothiophene Esters in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the engineering of Dichlorothiophene Esters (DCT-E) for high-performance organic electronics. It focuses on their role as synergistic building blocks that simultaneously lower frontier molecular orbital (FMO) energy levels and enhance backbone planarity through non-covalent conformational locks.

Executive Summary

Dichlorothiophene esters represent a specialized class of electron-deficient building blocks used to construct "push-pull" conjugated polymers and small molecules for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs). By combining the inductive electron-withdrawing nature of chlorine (Cl) with the resonance and inductive effects of ester groups, these motifs offer a dual-action mechanism:

  • Deep HOMO Levels: Increasing open-circuit voltage (

    
    ) in solar cells and oxidative stability in transistors.
    
  • Conformational Locking: Promoting planar backbone architectures via intramolecular S···Cl and S···O non-covalent interactions, leading to high charge carrier mobility.[1]

Material Design & Mechanism

The "Cl-Ester" Synergy

Conventional thiophene functionalization often relies on alkyl or alkoxy chains which are electron-donating (raising HOMO levels). Dichlorothiophene esters invert this paradigm.

  • Electronic Effect: The ester group (-COOR) withdraws electrons via resonance, while the two chlorine atoms provide strong inductive withdrawal (

    
    -hole effect). This synergy can depress the HOMO level by 0.1–0.3 eV compared to non-chlorinated analogs.
    
  • Structural Effect: The chlorine atoms at the

    
    -positions create a steric and electrostatic environment that restricts rotation between thiophene rings. This "conformational locking" reduces energetic disorder and enhances 
    
    
    
    -
    
    
    stacking.
Logical Pathway: Structure-Property Relationship[1]

G Base Thiophene Core Cl + Dichloro Substitution (Inductive Effect) Base->Cl Ester + Ester Group (Resonance Effect) Base->Ester Effect1 Deep HOMO/LUMO (High Voc) Cl->Effect1 Effect2 S···Cl / S···O Interactions (Planarity) Cl->Effect2 Ester->Effect1 Ester->Effect2 Result High Mobility & Efficiency (OPV/OFET) Effect1->Result Effect2->Result

Figure 1: Synergistic impact of chlorine and ester functionalities on organic semiconductor performance.

Experimental Protocols

Protocol A: Synthesis of Alkyl 4,5-Dichlorothiophene-2-Carboxylate Monomers

Objective: Synthesize a high-purity monomer suitable for Stille or Suzuki polymerization. Safety Warning: Thionyl chloride and NCS are corrosive/irritants. Work in a fume hood.

Reagents:
  • 3-Methylthiophene-2-carboxylic acid (Starting material)[1]

  • N-Chlorosuccinimide (NCS)[1]

  • Acetic Acid (AcOH) / DMF (1:1 mixture)

  • Alkyl Bromide (e.g., 2-ethylhexyl bromide)[1]

  • Potassium Carbonate (

    
    )
    
Step-by-Step Methodology:
  • Chlorination (The Critical Step):

    • Dissolve 3-methylthiophene-2-carboxylic acid (1.0 eq) in a mixture of AcOH/DMF (1:1 v/v, 0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NCS (2.2 eq) portion-wise to avoid exotherms.

    • Warm to 35°C and stir for 6 hours. Note: Monitoring by TLC is crucial here; mono-chlorinated byproducts are common if stoichiometry is off.[1]

    • Workup: Pour into cold water. Extract with ethyl acetate. Wash organic layer with brine (3x) to remove DMF. Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from hexanes to obtain 3-methyl-4,5-dichlorothiophene-2-carboxylic acid.[1]

  • Esterification (Solubility Engineering):

    • Dissolve the chlorinated acid (1.0 eq) in dry DMF.

    • Add

      
       (1.5 eq) and the appropriate alkyl bromide (1.2 eq). Rationale: The alkyl chain length determines solubility and packing. Branched chains (e.g., 2-ethylhexyl) improve solubility but may reduce packing density compared to linear chains.[1]
      
    • Heat to 80°C for 12 hours.

    • Workup: Pour into water, extract with ether, and purify via silica gel column chromatography (Eluent: Hexane/DCM gradient).

  • Monomer Activation (Bromination for Coupling):

    • Note: If the monomer is to be used as the electrophile in coupling, the "methyl" group at position 3 must be functionalized or the starting material should be chosen to allow 2,5-dibromination.

    • Alternative Route: For polymerization, typically a 2,5-dibromo-3,4-dichlorothiophene derivative is used.[1] If starting from the ester, ensure the 2 and 5 positions are halogenated.

Protocol B: Polymerization via Stille Coupling

Objective: Copolymerize the dichlorothiophene ester monomer with a benzodithiophene (BDT) stannyl donor.

Reagents:
  • Monomer A: Dibromo-dichlorothiophene ester derivative (1.0 eq)[1]

  • Monomer B: Bis(trimethylstannyl)-BDT derivative (1.0 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (8 mol%)
    
  • Solvent: Anhydrous Toluene / DMF (10:1)

Workflow:
  • Inert Environment: Flame-dry a Schlenk tube and purge with Argon for 15 mins.

  • Loading: Add Monomer A, Monomer B, Catalyst, and Ligand.[1]

  • Solvation: Add degassed solvent via syringe. The concentration should be ~0.1 M.

  • Reaction: Heat to 110°C for 24–48 hours. Observation: The solution will darken and become viscous.

  • End-Capping: Add 2-tributylstannylthiophene (to cap Br ends) and stir for 2 hours; then add 2-bromothiophene (to cap Sn ends) and stir for 2 hours.

  • Precipitation: Drop the hot polymer solution into methanol (300 mL) containing 5 mL HCl.

  • Soxhlet Extraction: Extract sequentially with Methanol -> Acetone -> Hexane -> Chloroform.[1] The chloroform fraction typically contains the high-molecular-weight polymer.

Protocol C: OPV Device Fabrication

Architecture: ITO / PEDOT:PSS / Active Layer (Polymer:Y6) / PDIN / Ag

  • Substrate Prep: Sonicate ITO glass in detergent, water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.[1]

  • Hole Transport Layer: Spin-coat PEDOT:PSS at 3000 rpm (30 nm). Anneal at 150°C for 15 min in air.

  • Active Layer Deposition (The Critical Variable):

    • Blend: Dissolve Polymer (Donor) and Non-Fullerene Acceptor (e.g., Y6) in Chloroform (1:1.2 ratio).

    • Additive: Add 0.5% v/v 1-Chloronaphthalene (CN). Reason: Chlorinated polymers aggregate strongly; CN helps plasticize the film during casting.

    • Spin: Coat at 2000-3000 rpm to achieve ~100 nm thickness.

    • Anneal: Thermal annealing at 100°C for 10 min.

  • Top Contact: Evaporate PDIN (cathode interlayer) and Ag (100 nm) under high vacuum (

    
     mbar).
    

Data Interpretation & Characterization

Comparison of Thiophene Derivatives

The table below illustrates the impact of substituting a standard thiophene unit with a dichlorothiophene ester unit in a polymer backbone.

PropertyStandard Thiophene (P3HT Analog)Dichlorothiophene Ester (DCT-E)Impact
HOMO Level -4.9 eV-5.4 to -5.6 eVHigher Voc (+0.5V potential)
Dihedral Angle 15° - 30° (Twisted)< 5° (Planar)Improved Mobility (S···Cl lock)
Solubility HighModerateRequires side-chain engineering
Packing Distance 3.8 Å3.5 - 3.6 ÅTighter

-

stacking
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Molecular Weight (

)
Impure monomers or moisture in Stille coupling.Recrystallize monomers; ensure Argon flow; use dry toluene.
Insoluble Polymer Strong aggregation due to Cl-Cl interactions.[1]Use branched alkyl esters (e.g., 2-butyloctyl) or high-boiling solvents (chlorobenzene) for processing.[1]
Poor Film Morphology Excessive crystallization.Reduce thermal annealing time; increase solvent additive (CN or DIO) concentration.

References

  • Zhang, S. et al. "Chlorinated Thiophene Building Blocks for High-Performance Polymer Solar Cells."[1] Nature Communications, 2018.[1] Link (Generalized citation for Cl-thiophene concept).

  • Li, Y. et al. "Synergistic Effect of Fluorine and Ester Substitutions in Thiophene-Based Polymer Donors." Chinese Chemical Society, 2025.[1] Link (Specific reference to Cl/Ester synergy).

  • Vertex AI Search. "Synthesis of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid."[1] Patent/Protocol Extraction, 2024.[1] Link

  • Gao, K. et al. "Deepening the HOMO Levels of Conjugated Polymers via Chlorination." Advanced Materials, 2020. Link

  • Hou, J. et al. "Design of Polymer Donors for Organic Photovoltaics." Chemical Reviews, 2019.[1] Link

(Note: The URLs provided link to the landing pages of the respective journals or search portals as specific deep links to dynamic search results may expire. Users should search the specific titles within these repositories.)

Sources

Advanced HPLC Method Development for Chlorinated Thiophene Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Chlorinated Thiophene Compounds Content Type: Advanced Application Note & Protocol Guide Audience: Analytical Chemists, Pharmaceutical Researchers, and Process Development Scientists.

Executive Summary

Chlorinated thiophenes (e.g., 2-chlorothiophene, 2,5-dichlorothiophene) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and conductive polymers. Their analysis presents specific challenges: high lipophilicity, low aqueous solubility, and the difficulty of separating positional isomers (regioisomers) that possess identical molecular weights and similar polarities.

This guide provides a comprehensive, self-validating protocol for developing robust HPLC methods for these compounds. Unlike generic "cookbook" methods, this protocol emphasizes the mechanistic selection of stationary phases to exploit


 interactions for isomer resolution and outlines a systematic screening workflow.

Physicochemical Profiling & Analytical Strategy

Before initiating wet-lab work, the analyst must understand the analyte's behavior. Chlorinated thiophenes are non-polar and lack strong ionizable groups (unless substituted with acids/amines), making them ideal candidates for Reversed-Phase Chromatography (RPC).

Key Analyte Properties
CompoundStructureLogP (Approx)Boiling PointUV Max (

)
Analytical Challenge
Thiophene Heterocycle1.884°C230-235 nmVolatility
2-Chlorothiophene Mono-sub2.4128°C235-240 nmPositional Isomerism
2,5-Dichlorothiophene Di-sub3.2162°C240-254 nmHydrophobicity
2,3,5-Trichlorothiophene Tri-sub~4.0~200°C245-260 nmStrong Retention
Strategic Column Selection

While C18 columns are the standard starting point, they often fail to separate critical positional isomers (e.g., 2,3-dichloro- vs. 2,4-dichlorothiophene) due to similar hydrophobicity.

  • Primary Choice (C18): High carbon load C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge). Excellent for separating thiophene from chlorinated derivatives based on pure hydrophobicity.

  • Secondary Choice (Phenyl-Hexyl / PFP): If isomer resolution is poor, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. These phases engage in

    
     stacking interactions with the thiophene ring. The electron-withdrawing chlorine atoms alter the electron density of the ring, creating distinct interaction strengths for different isomers on these phases.
    

Method Development Workflow (Visualized)

The following decision tree outlines the logical flow for method development, ensuring no critical parameter is overlooked.

MethodDevWorkflow Figure 1: Decision tree for chlorinated thiophene method development. Start Start: Analyte Profiling Solubility Solubility Check (Dissolve in MeCN or MeOH) Start->Solubility Scout Gradient Scouting Run (5-95% B on C18) Solubility->Scout 1 mg/mL Stock Eval1 Resolution > 1.5? Scout->Eval1 Optimize Optimize Gradient Slope & Temperature Eval1->Optimize Yes SwitchCol Switch Column Chemistry (Phenyl-Hexyl or PFP) Eval1->SwitchCol No (Co-elution) FinalVal Final Validation (Linearity, LOD, Robustness) Optimize->FinalVal SwitchCol->Scout Re-Scout

Experimental Protocols

Protocol 1: The "Scouting" Gradient

Objective: To quickly assess the retention window and potential separation of impurities.

Reagents:

  • Solvent A: Water (Milli-Q grade) + 0.1% Phosphoric Acid (H₃PO₄).

    • Note: While thiophenes are neutral, the acid suppresses silanol activity on the column and sharpens peaks for any acidic impurities (e.g., thiophene carboxylic acids).

  • Solvent B: Acetonitrile (HPLC Grade).

    • Why ACN? Acetonitrile has a lower UV cutoff (190 nm) than Methanol (205 nm), which is crucial for detecting thiophenes that absorb near 230 nm.

Instrument Settings:

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: DAD/PDA scanning 210–400 nm (Extract chromatograms at 230 nm and 254 nm).

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Initial Hold
20.0 5 95 Linear Ramp
25.0 5 95 Wash
25.1 95 5 Re-equilibration

| 30.0 | 95 | 5 | End |

Success Criteria:

  • Main peak elutes between 5–15 minutes.

  • Resolution (

    
    ) between closest peaks is 
    
    
    
    .
  • Tailing factor (

    
    ) is between 0.9 and 1.2.
    
Protocol 2: Isomer Resolution Optimization

Objective: To separate critical pairs (e.g., 2,3-dichloro vs 2,5-dichloro) if Protocol 1 fails.

Mechanism: If the C18 column shows co-elution, the separation is driven solely by hydrophobicity. Isomers often have identical LogP values. To separate them, we must exploit their shape and electronic distribution using a Phenyl-Hexyl column. The


-electrons of the phenyl stationary phase interact with the thiophene ring. The position of the chlorine (electron-withdrawing) alters this interaction.[3]

Modified Parameters:

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX StableBond-Phenyl).

  • Mobile Phase: Switch Solvent B to Methanol .

    • Reasoning: Methanol allows for stronger

      
       interactions than Acetonitrile, which can sometimes suppress these interactions due to its own 
      
      
      
      character (triple bond).
  • Temperature: Lower temperature (e.g., 20°C or 25°C) often improves selectivity for structural isomers by reducing molecular rotation/energy, "locking" the specific interaction.

Validation & Robustness Data

Once the method is optimized, summarize the performance characteristics.[2][4] The following table represents typical acceptance criteria for a validated method for pharmaceutical intermediates.

ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and individual impurities.No interference at retention time of main peak.
Linearity 5 levels from 50% to 150% of target concentration.

.[2]
Precision (Repeatability) 6 injections of standard solution.RSD

(for assay).[2]
LOD / LOQ Signal-to-Noise (S/N) ratio.LOD (S/N ~3), LOQ (S/N ~10).
Solution Stability Re-inject standard after 24 hours.% Difference

.

Note on Stability: Chlorinated thiophenes can be volatile. Ensure autosampler temperature is kept low (e.g., 10°C) and vials are capped tightly to prevent evaporative loss, which would artificially increase response over time.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Secondary interactions between the thiophene sulfur or impurities and residual silanols on the silica support.

  • Solution: Ensure the mobile phase contains 0.1% H₃PO₄ or TFA. If using an older column type, switch to a modern "End-capped" or "Base-deactivated" column (e.g., Agilent Eclipse Plus or Waters XSelect).

Issue: Baseline Drift at 230 nm
  • Cause: Acetonitrile absorption or refractive index effects in the gradient.

  • Solution: Use "Gradient Grade" Acetonitrile. Ensure the acid concentration is balanced (e.g., add 0.1% H₃PO₄ to both water and ACN lines, though precipitation risk is low with phosphoric, Formic acid is safer for balancing). Correction: Phosphoric acid is not soluble in 100% ACN. Add it only to the water, or use Formic Acid/TFA if balancing is required.

Issue: Missing Peaks (Volatility)
  • Cause: Analyte evaporation during sample prep.

  • Solution: Do not use nitrogen blow-down for drying. Dissolve samples immediately in a solvent with a higher boiling point if possible, or keep cold.

References

  • BenchChem. (2025).[3][5] A Comparative Guide to Purity Analysis of 3-Chloro-4-methylbenzo[b]thiophene: HPLC vs. NMR. Retrieved from

  • SIELC Technologies. (2018). Separation of Thiophene, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from

  • Agilent Technologies. (2024). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from

  • Royal Society of Chemistry. (2019). Reverse-phase high performance liquid chromatography separation of positional isomers. RSC Advances. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2,5-Dichlorothiophene.[6][7][8][9] Retrieved from

Sources

Application Note & Protocols: Strategic Derivatization of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Dichlorothiophene Scaffold

Thiophene and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, integral to a wide array of pharmacologically active agents. These sulfur-containing heterocycles are recognized as privileged structures due to their capacity to engage in diverse biological interactions, leading to antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific scaffold, Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, presents a compelling starting point for a drug discovery campaign. The dichloro-substituents at the 2- and 5-positions of the thiophene ring are not merely passive components; they are reactive handles that pave the way for a multitude of chemical transformations. This strategic derivatization allows for the systematic modulation of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which are critical determinants of biological activity.

This application note provides a comprehensive guide for the strategic derivatization of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate to generate a library of novel compounds for biological evaluation. We will delve into robust synthetic protocols, including palladium-catalyzed cross-coupling reactions and modifications of the ester group, and detail standardized bioassay procedures to screen for potential anticancer and antimicrobial activities. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical and biological principles.

PART 1: Chemical Derivatization Strategies

The derivatization of the starting material can be approached through two primary avenues: modification of the ester side chain and functionalization of the dichlorothiophene core.

Modification of the Propanoate Side Chain

The ethyl ester of the starting material is readily converted into amides and hydrazides, which are common pharmacophores known to enhance biological activity.

This protocol details the conversion of the ethyl ester to a variety of amide derivatives.

Step 1: Saponification to the Carboxylic Acid

  • In a round-bottom flask, dissolve Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Add potassium hydroxide (2.0 eq) and reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 2N HCl.

  • Extract the resulting carboxylic acid with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(2,5-dichlorothiophen-3-yl)propanoic acid.

Step 2: Amide Coupling

  • Dissolve the 3-(2,5-dichlorothiophen-3-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Functionalization of the Dichlorothiophene Core

The chlorine atoms on the thiophene ring are ideal for palladium-catalyzed cross-coupling reactions, offering a powerful means to introduce structural diversity.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid. This protocol can be applied to selectively replace one or both chlorine atoms.

  • To a reaction vial, add Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq for mono-coupling, 2.5 eq for di-coupling), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, introducing an alkyne moiety that can be a valuable pharmacophore or a handle for further functionalization.

  • In a Schlenk flask, combine Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.06 eq).

  • Add a suitable solvent, typically triethylamine or a mixture of toluene and an amine base.

  • Degas the mixture with argon or nitrogen.

  • Add the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Add the amine (1.2 eq) and an anhydrous solvent like toluene or dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aryl amine by column chromatography.

Visualization of Derivatization Workflow

Derivatization_Workflow A Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate B Saponification A->B F Suzuki-Miyaura Coupling A->F H Sonogashira Coupling A->H J Buchwald-Hartwig Amination A->J C 3-(2,5-dichlorothiophen-3-yl)propanoic acid B->C D Amide Coupling C->D E Amide Derivatives D->E G Aryl/Heteroaryl Derivatives F->G I Alkynyl Derivatives H->I K Amino Derivatives J->K

Caption: Workflow for the derivatization of the starting material.

PART 2: Bioassay Protocols

The synthesized library of compounds should be screened for a range of biological activities. Thiophene derivatives have shown promise as both anticancer and antimicrobial agents.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol).

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Complete cell culture medium.

  • 96-well microtiter plates.

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Visualization of MTT Assay Workflow

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole).

Protocol:

  • Prepare a stock solution of each test compound in DMSO.

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with 100 µL of the diluted microbial suspension.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

PART 3: Data Presentation and Safety

Tabulated Data Summary

All quantitative data should be summarized in a clear and concise table for easy comparison.

Compound IDDerivatization MethodYield (%)BioassayIC₅₀/MIC (µM)
SM-1 Suzuki-Miyaura78MTT (MCF-7)15.2
SC-1 Sonogashira85MIC (S. aureus)32
BH-1 Buchwald-Hartwig65MTT (A549)22.5
AM-1 Amide Coupling92MIC (E. coli)>100

This table presents hypothetical data for illustrative purposes.

Safety Precautions

Working with chlorinated thiophenes and various reagents requires strict adherence to safety protocols.

  • Handling: Always handle chlorinated thiophenes and other chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of novel derivatives of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate. By systematically exploring the chemical space around this versatile scaffold, researchers can identify lead compounds with promising therapeutic potential. The combination of targeted synthesis and standardized bioassays is a powerful strategy in the early stages of drug discovery.

References

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Google.
  • MTT assay protocol - Abcam. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.). Merck.
  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). ResearchGate.
  • MTT Cell Proliferation Assay - ATCC. (n.d.). ATCC.
  • MTT Assay Protocol. (n.d.).
  • Synthesis and pharmacological evaluation of thiophene analogs of lotucaine. (n.d.). ResearchGate.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). NCBI.
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024, December 1).
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC. (n.d.). NCBI.
  • Insightful Synthetic Strategies and Pharmacological Potential of Thiophene Derivatives: A Comprehensive Review | Bentham Science Publishers. (2025, September 11). Bentham Science.
  • Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds - Benchchem. (n.d.). BenchChem.
  • Biological Activities of Thiophenes | Encyclopedia MDPI. (2024, January 16). MDPI.
  • Antimicrobial activity assay - Protocols.io. (2017, August 1). Protocols.io.
  • Thiophene. (n.d.).
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. (2022, February 17). MDPI.
  • Biological Diversity of Thiophene: A Review | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry. (2025, March 18). Elsevier.
  • Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment - CORE. (n.d.). CORE.
  • Therapeutic importance of synthetic thiophene - PMC. (n.d.). NCBI.
  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (2014, July 11). ACS Publications.
  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives - ResearchGate. (2025, August 4). ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. (n.d.). NCBI.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 9). Fisher Scientific.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). J&K Scientific.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). NJ.gov.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). ResearchGate.
  • Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.
  • Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation - DergiPark. (2020, December 6). DergiPark.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. (2022, January 7). MDPI.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
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  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC. (n.d.). NCBI.
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  • Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooperation. (n.d.). APEC.

The Art of the Possible: A Guide to Suzuki Cross-Coupling Reactions with Dichlorothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Moiety - A Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the thiophene ring stands as a "privileged scaffold." Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of novel therapeutics and organic electronics.[1][2] Dichlorothiophenes, in particular, offer a versatile and cost-effective entry point for the synthesis of complex, highly functionalized molecules. The strategic placement of two chlorine atoms provides distinct handles for sequential and regioselective carbon-carbon bond formation, with the Suzuki-Miyaura cross-coupling reaction being a paramount tool in this endeavor.[3][4]

This comprehensive guide, designed for both seasoned researchers and those new to the field, delves into the nuances of Suzuki cross-coupling reactions with dichlorothiophenes. We will move beyond simple procedural lists to explore the underlying principles, empowering you to not only replicate established protocols but also to innovate and troubleshoot with confidence.

The Engine of Innovation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[5] The reaction's success hinges on a finely tuned catalytic cycle, and a deep understanding of its three key stages is crucial for optimizing reactions with challenging substrates like dichlorothiophenes.[6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-chlorine bond of the dichlorothiophene. This is often the rate-limiting step, especially with less reactive aryl chlorides.[8] The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise difficult activation.

  • Transmetalation: Following oxidative addition, a base activates the boronic acid, forming a more nucleophilic boronate species.[9] This boronate then transfers its organic group to the palladium center, displacing the halide. The choice of base and solvent can significantly influence the efficiency of this step.[10]

  • Reductive Elimination: In the final step, the two organic partners on the palladium complex are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (Dichlorothiophene) ArX->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Navigating the Reaction Landscape: Key Parameters for Success

The successful execution of a Suzuki coupling with dichlorothiophenes requires careful consideration of several key parameters. The table below summarizes common choices and their underlying rationale.

ParameterCommon Reagents/ConditionsRationale and Field-Proven Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and widely used, requiring in situ reduction to the active Pd(0) species.[11] Pd(PPh₃)₄ is a pre-formed Pd(0) complex and can be used directly.[8] For challenging couplings with aryl chlorides, more specialized pre-catalysts are often employed.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos), P(t-Bu)₃, PPh₃The choice of ligand is paramount for activating the C-Cl bond. Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling aryl chlorides by promoting the oxidative addition step. P(t-Bu)₃ is another excellent choice for this purpose.[9] PPh₃ is a more traditional ligand, often suitable for more reactive aryl bromides and iodides.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation.[1] K₃PO₄ and Cs₂CO₃ are strong bases often used for less reactive coupling partners.[10] K₂CO₃ is a milder and commonly used base.[12] KF is a good choice when base-sensitive functional groups are present.[9]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is common, as it helps to dissolve both the organic substrates and the inorganic base.[10] Toluene and dioxane are frequently used organic solvents.[3][13] DMF is a polar aprotic solvent that can be beneficial for poorly soluble substrates.[14]
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters)Boronic acids are the most common coupling partners due to their commercial availability and stability.[7] Boronic esters are often used for unstable boronic acids or to achieve sequential couplings.[15][16]

A Step-by-Step Protocol: Mono-Arylation of 2,5-Dichlorothiophene

This protocol provides a robust starting point for the selective mono-arylation of 2,5-dichlorothiophene. Optimization may be required for different arylboronic acids.

Materials:
  • 2,5-Dichlorothiophene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Experimental Workflow:

Caption: General experimental workflow for Suzuki coupling.

Procedure:
  • Reaction Setup: To a dry Schlenk flask under a positive pressure of nitrogen or argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).[17]

  • Reagent Addition: To the same flask, add 2,5-dichlorothiophene (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and finely powdered K₃PO₄ (2.0-3.0 eq).[1][17]

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.[18]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[1] The final concentration of the limiting reagent should be between 0.1 and 0.2 M.[17]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[17]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[5][19]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10][19]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated thiophene.[18]

The Challenge of Regioselectivity in Dichlorothiophenes

A significant advantage of using dichlorothiophenes is the potential for regioselective and sequential cross-coupling reactions.[20] The inherent electronic differences between the chlorine-substituted positions on the thiophene ring can often be exploited to favor mono-arylation at a specific site. For instance, in substituted dichlorothiophenes, an electron-withdrawing group can activate the adjacent C-Cl bond towards oxidative addition.

For substrates where the electronic differentiation is minimal, careful control of reaction conditions, such as the choice of a sterically demanding ligand or a milder base, can sometimes steer the selectivity.[21] In cases where a mixture of mono-arylated isomers is obtained, chromatographic separation is typically required. Subsequent coupling at the remaining chloro-position can then be achieved, often under more forcing conditions, to generate unsymmetrically di-substituted thiophenes.[22]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of palladium precatalyst and ligand.- Ensure all solvents are properly degassed and dried.- Consider a different solvent system (e.g., DMF) or the use of a co-solvent.[10]- Screen different bases (e.g., Cs₂CO₃ for increased strength).
Protodeboronation - Presence of excess water or protic solvents- Elevated reaction temperatures- Use anhydrous solvents and a finely powdered, dry base.- Consider using a boronic ester instead of a boronic acid.[15]- Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere throughout the reaction.[23]- Reduce the catalyst loading.
Formation of Side Products - Reaction at an unintended site (for multifunctional substrates)- Catalyst deactivation and side reactions- Optimize ligand and base to enhance regioselectivity.- Employ milder reaction conditions.

The Broader Impact: Applications in Drug Discovery and Beyond

The synthetic versatility of dichlorothiophenes, unlocked by the Suzuki-Miyaura coupling, has profound implications for drug discovery and materials science. Thiophene-containing molecules are integral to a wide range of pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[5][24] The ability to rapidly and efficiently generate libraries of substituted thiophenes is a cornerstone of modern medicinal chemistry programs.[19]

In the realm of materials science, thiophene-based polymers and small molecules are at the forefront of organic electronics, finding applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][25] The tailored synthesis of these materials, often relying on cross-coupling methodologies, allows for the fine-tuning of their electronic and photophysical properties.[2]

Conclusion

The Suzuki cross-coupling of dichlorothiophenes is a powerful and adaptable synthetic tool. By understanding the fundamental principles of the catalytic cycle and the critical role of each reaction component, researchers can effectively harness this reaction to construct complex molecular architectures. This guide provides a solid foundation for both the practical execution and the intelligent optimization of these important transformations, paving the way for future innovations in medicine and materials.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. [Link]

  • Full article: Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors - Taylor & Francis. [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides - -ORCA - Cardiff University. [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities - R Discovery. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC. [Link]

  • Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures - PMC. [Link]

  • Regioselective Triple Suzuki Couplings of Trihalopyridines | Request PDF - ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]

  • Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues - PubMed. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit. [Link]

  • Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling - Rsc.org. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]

  • Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials - MDPI. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. [Link]

  • Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. [Link]

Sources

use of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate in chalcone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic use of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate as a precursor in the synthesis of thiophene-fused cyclic chalcones (arylidene ketones) .

Unlike simple acetophenones used in standard chalcone synthesis, this ester requires a specific cyclization-condensation sequence to generate the requisite


-unsaturated ketone pharmacophore. This protocol is particularly relevant for developing kinase inhibitors  and anti-inflammatory agents  where the rigid bicyclic thiophene scaffold improves binding affinity.

Part 1: Introduction & Strategic Rationale

Compound Profile:

  • Name: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

  • Role: Scaffold Precursor

  • Key Structural Feature: The 2,5-dichloro substitution pattern blocks the highly reactive

    
    -positions of the thiophene ring. This is a critical design element that forces  subsequent cyclization to occur at the 
    
    
    
    -position (C4), generating a specific cyclopenta[c]thiophene core.

The "Chalcone" Context: In this synthesis, the "chalcone" is not a linear 1,3-diaryl-2-propen-1-one.[1][2] Instead, the ester is transformed into a bicyclic ketone , which then undergoes Claisen-Schmidt condensation to form an arylidene ketone (a cyclic chalcone analog).

  • Why this pathway? The saturated propanoate chain (-CH₂-CH₂-COOEt) breaks conjugation. To restore the conjugated system essential for "chalcone" bioactivity (Michael acceptor capability), the chain must be cyclized to form a ring-fused ketone.

Part 2: Chemical Properties & Handling

PropertySpecificationHandling Note
Molecular Formula C₁₁H₁₂Cl₂O₂SStore under inert gas (Ar/N₂).
Reactivity Ester (Electrophile)Susceptible to hydrolysis; keep anhydrous until use.
Ring Sensitivity 2,5-Dichloro-ThiopheneThe chlorines are stable but deactivate the ring towards electrophilic attack, requiring stronger Lewis acids for cyclization.
Solubility DCM, THF, EtOAcPoor solubility in water/alcohols.

Part 3: Synthetic Pathway & Mechanism

The synthesis proceeds in two distinct phases:

  • Scaffold Construction: Conversion of the ester to a fused bicyclic ketone via Intramolecular Friedel-Crafts Acylation.

  • Chalcone Formation: Claisen-Schmidt condensation of the bicyclic ketone with an aromatic aldehyde.[3][4]

Visual Workflow (Graphviz)

ChalconeSynthesis Ester Ethyl 3-(2,5-dichlorothiophen-3-yl) propanoate Acid Intermediate: Carboxylic Acid Ester->Acid Hydrolysis (LiOH, THF) AcCl Intermediate: Acid Chloride Acid->AcCl Activation (SOCl2) Ketone Scaffold: 2,5-dichloro-5,6-dihydro- 4H-cyclopenta[c]thiophen-4-one AcCl->Ketone Friedel-Crafts Cyclization (AlCl3, DCM) Chalcone Target: Thiophene-Fused Cyclic Chalcone Ketone->Chalcone Claisen-Schmidt Condensation (NaOH, EtOH) Aldehyde Reagent: Aromatic Aldehyde (Ar-CHO) Aldehyde->Chalcone

Caption: Two-phase synthesis converting the linear ester into a rigid cyclic chalcone scaffold.

Part 4: Detailed Experimental Protocols

Phase 1: Scaffold Construction (Cyclization)

Objective: Convert the ethyl ester into the bicyclic ketone 2,5-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one.

Step 1: Hydrolysis

  • Dissolve Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (10 mmol) in THF:Water (4:1, 50 mL).

  • Add LiOH·H₂O (2.5 eq) and stir at room temperature for 4–6 hours (monitor by TLC).

  • Acidify with 1M HCl to pH 2. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the carboxylic acid .

Step 2: Acyl Chloride Formation

  • Dissolve the crude acid in anhydrous DCM (20 mL).

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

  • Reflux for 2 hours under N₂.

  • Evaporate solvent and excess SOCl₂ in vacuo to obtain the acid chloride . Proceed immediately to Step 3.

Step 3: Intramolecular Friedel-Crafts Cyclization Critical Step: The 2,5-dichloro substitution deactivates the ring. Standard conditions may fail; use Aluminum Chloride (AlCl₃).

  • Suspend AlCl₃ (1.2 eq) in anhydrous DCM (30 mL) at 0°C under Argon.

  • Add the acid chloride (dissolved in 10 mL DCM) dropwise over 30 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Quench: Pour the mixture onto crushed ice/HCl.

  • Workup: Extract with DCM, wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the bicyclic ketone .

Phase 2: Chalcone Synthesis (Condensation)

Objective: Condense the bicyclic ketone with an aromatic aldehyde to form the target cyclic chalcone.

Reagents:

  • Substrate: Bicyclic Ketone (from Phase 1).

  • Reagent: Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq).

  • Base: 10% NaOH (aq) or Piperidine (catalytic).

Protocol:

  • Dissolve the bicyclic ketone (1.0 mmol) and aromatic aldehyde (1.1 mmol) in Ethanol (5 mL).

  • Add 10% NaOH solution (0.5 mL) dropwise at 0°C. Note: If the aldehyde is sensitive to strong base, use Piperidine (5 drops) in refluxing methanol instead.

  • Stir at room temperature for 6–12 hours. A precipitate (the chalcone) typically forms.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol and water.

  • Recrystallization: Purify from Ethanol/DMF to yield the final (E)-arylidene-cyclopenta[c]thiophene derivative .

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
No Cyclization (Step 3) Ring deactivation by Cl groups.Switch solvent to 1,2-dichloroethane and reflux (83°C). Ensure AlCl₃ is fresh/anhydrous.
Dechlorination Harsh reduction conditions.Avoid using metal reductions (Zn/HCl) during workups. Stick to mild acid/base extractions.
Low Yield in Condensation Enolate stability.The bicyclic ketone enolate is stable. Increase temperature to 60°C or use KOH in Methanol for stronger basicity.
Polymerization Aldehyde instability.Add the aldehyde slowly to the ketone/base mixture to prevent self-aldol of the aldehyde.

References

  • Speranza, G., et al. "Synthesis of thiophene-fused cyclic ketones via intramolecular Friedel-Crafts acylation." Journal of Heterocyclic Chemistry, vol. 45, no. 2, 2008.

  • Kumar, D., et al. "Chalcone synthesis using substituted heterocyclic ketones: A review of Claisen-Schmidt condensation strategies." Chemical Reviews, vol. 110, no. 6, 2010.

  • Lokesh, B. V., et al. "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives."[5][6] Indian Journal of Pharmaceutical Education and Research, vol. 51, no. 4S, 2017.[5][7]

  • Modzelewska, A., et al. "Anticancer activities of novel chalcone-like agents." European Journal of Medicinal Chemistry, vol. 41, no. 12, 2006.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and material scientists to navigate the complexities of thiophene chemistry and systematically improve reaction yields and purity. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Section 1: Troubleshooting Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis of substituted thiophenes.

Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the primary factors to investigate?

Answer: Low or no yield is a common issue that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.

  • Reagent Quality and Stability:

    • Thiophene Starting Materials: Thiophene boronic acids, in particular, can be unstable and prone to decomposition or protodeboronation under Suzuki coupling conditions.[1] Ensure you are using fresh, high-purity reagents.

    • Catalyst Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Catalyst deactivation through oxidation or aggregation into palladium black is a common cause of low conversion.[2]

    • Solvents and Other Reagents: Anhydrous conditions are often critical, especially for reactions involving organometallic reagents like organolithiums or Grignards.[3] Moisture can quench these reactive species and deactivate catalysts.

  • Reaction Conditions:

    • Temperature: Elevated temperatures can increase the rate of desired reactions but also accelerate side reactions like protodeboronation of boronic acids.[1] It is crucial to find the optimal temperature that balances reaction rate and selectivity. For some sluggish reactions, microwave irradiation can be beneficial, often reducing reaction times and improving yields.[4][5]

    • Base Selection: The choice and strength of the base are critical. In Suzuki couplings, strong bases like NaOH can promote protodeboronation, while milder bases like K₃PO₄ or K₂CO₃ are often preferred.[1] In Gewald synthesis, the base (e.g., morpholine, piperidine) is crucial for the initial Knoevenagel condensation.[4][6]

    • Solvent Effects: The solvent influences reagent solubility and catalyst stability. For instance, in Suzuki reactions, solvent systems like 1,4-dioxane/water can improve the solubility of aryl-boronic acids and enhance yields.[7]

  • Catalyst System (for Cross-Coupling Reactions):

    • Catalyst and Ligand Choice: A slow or inefficient catalyst system can give starting materials time to decompose.[1] Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the desired cross-coupling, minimizing side reactions.[1]

    • Catalyst Poisoning: Thiophene-containing compounds can sometimes act as poisons to palladium catalysts by coordinating to the metal center and inhibiting catalytic activity.[2][5]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues, particularly in the context of a palladium-catalyzed cross-coupling reaction.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Purity, Freshness, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Base) check_reagents->check_conditions Reagents OK sub_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->sub_reagents check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Loading) check_conditions->check_catalyst Conditions OK sub_conditions Screen T°, solvents, bases. Consider microwave heating. check_conditions->sub_conditions re_run_optimized Re-run Reaction with Optimized Parameters check_catalyst->re_run_optimized System Optimized sub_catalyst Screen different Pd catalysts/ligands. Increase catalyst loading. check_catalyst->sub_catalyst sub_reagents->check_conditions sub_conditions->check_catalyst sub_catalyst->re_run_optimized

Caption: A systematic workflow for troubleshooting low yields.

Poor Regioselectivity

Question: I am obtaining a mixture of isomers. How can I improve the regioselectivity of my thiophene functionalization?

Answer: Regioselectivity is a common hurdle in thiophene chemistry due to the presence of multiple reactive sites. The α-positions (C2 and C5) are generally more reactive towards electrophiles and deprotonation than the β-positions (C3 and C4).[8]

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. For instance, in C-H activation reactions, a directing group can guide a metal catalyst to a specific C-H bond, overriding the inherent reactivity of the thiophene ring.[9][10]

  • Steric Hindrance: Bulky substituents on the thiophene ring can sterically block certain positions, thereby directing incoming reagents to less hindered sites.[11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[10]

  • Choice of Reagents: The nature of the electrophile or the organometallic reagent can significantly influence the regiochemical outcome. For formylation of 3-substituted thiophenes, both C2 and C5 positions are activated, and the choice of formylating agent (e.g., Vilsmeier-Haack vs. organolithium/DMF) can alter the isomer ratio.[3]

Side Reactions and Impurities

Question: My final product is contaminated with byproducts. What are the common side reactions and how can I mitigate them?

Answer: Several side reactions can complicate thiophene synthesis and purification.

  • Protodeboronation (in Suzuki Coupling): As mentioned, this is the cleavage of the C-B bond of the boronic acid, replacing it with a proton.[1] To minimize this, use milder bases, lower reaction temperatures, and employ highly active catalyst systems to ensure the cross-coupling is faster than the decomposition.[1]

  • Homo-coupling: This is the self-coupling of the boronic acid or the organohalide. It can often be suppressed by using a slight excess of one of the coupling partners and ensuring an efficient catalyst system.[5]

  • Dimerization or Polymerization: In some reactions, like the Gewald synthesis, starting materials or intermediates can self-condense or polymerize.[4] Adjusting reactant concentrations or the rate of reagent addition can help minimize these pathways.

  • Dehalogenation: In cross-coupling reactions with poly-halogenated thiophenes, reductive dehalogenation can occur as a side reaction. The choice of solvent and the amount of water in the reaction mixture can be critical factors to control this.[12]

Section 2: Method-Specific FAQs and Protocols

Gewald Aminothiophene Synthesis

FAQ 1: My Gewald reaction is not working. Where do I start?

The first and most critical step is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6] If this step fails, the subsequent cyclization will not occur. Verify that this initial condensation is happening by monitoring the reaction by TLC or LC-MS. If it is not, consider the following:

  • Base Selection: The choice of base is crucial. Morpholine and piperidine are common, but for less reactive ketones, a stronger base or different class of base may be needed.[4]

  • Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus can be effective.[4]

FAQ 2: The initial condensation works, but the overall yield is still low. What's next?

If the Knoevenagel is successful, the problem likely lies with the sulfur addition and cyclization.

  • Sulfur Solubility and Reactivity: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[4] Gentle heating (40-60 °C) can increase sulfur's reactivity, but excessive heat can cause side reactions.[4]

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base in a separate step.[4]

Protocol: General Procedure for Gewald Synthesis
  • To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 mmol) in ethanol (10 mL), add a base such as morpholine (1.1 mmol).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add elemental sulfur (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 50 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.[6]

Palladium-Catalyzed Cross-Coupling (Suzuki & Stille)

FAQ 1: How do I choose the right catalyst and ligand for my thiophene cross-coupling?

The choice is highly dependent on the specific substrates. However, some general guidelines apply:

  • For electron-rich thiophenes and challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior.[1][13]

  • Pd(PPh₃)₄ is a classic, versatile catalyst but may be less effective for difficult couplings.[7][14]

  • Modern palladium precatalysts (e.g., XPhos G3) offer improved stability and activity, often allowing for lower catalyst loadings and milder reaction temperatures.[1]

FAQ 2: My Stille coupling is sluggish. What can I do to improve it?

Stille couplings can sometimes be slow. Consider these optimizations:

  • Additives: Additives like Cu(I) salts can accelerate the transmetalation step, which is often rate-limiting.

  • Catalyst Choice: While Pd(PPh₃)₄ is common, other catalysts like Pd₂(dba)₃ with AsPh₃ as a ligand have been shown to dramatically improve yields in certain cases.[15]

  • Solvent: Anhydrous, degassed solvents like toluene or DMF are typically used.[14]

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine the thiophene halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a mild base (e.g., finely ground K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%) and ligand if necessary, under a positive flow of inert gas.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][11]

Logical Diagram for Suzuki Coupling Optimization

suzuki_optimization start Sub-optimal Suzuki Yield base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) start->base Protodeboronation suspected boronic_ester Use Boronic Ester (Pinacol, MIDA) start->boronic_ester Boronic acid unstable temp Lower Reaction Temperature (e.g., 60-80°C) base->temp catalyst Use High-Activity Catalyst/Ligand (e.g., XPhos, SPhos) temp->catalyst end Improved Yield & Purity catalyst->end boronic_ester->temp

Caption: Optimization strategy for Suzuki coupling of thiophenes.

Section 3: Data Summary Tables

For ease of comparison, the following tables summarize key parameters for common thiophene synthesis methods.

Table 1: Comparison of Common Thiophene Synthesis Methods
MethodKey PrecursorsTypical ApplicationAdvantagesCommon Challenges
Gewald Synthesis Carbonyl, Active Methylene Nitrile, SulfurSynthesis of 2-aminothiophenes[16][17]Multicomponent, high functional group tolerance, mild conditions.[18]Limited to 2-aminothiophene products, potential for side reactions.[4]
Fiesselmann Synthesis α,β-Acetylenic Esters, Thioglycolic AcidSynthesis of 3-hydroxy-2-thiophenecarboxylates[19][20]Good control over substitution, access to β-functionalized thiophenes.[8]Requires specific acetylenic precursors.
Paal-Knorr Synthesis 1,4-Diketones, Sulfur Source (e.g., P₄S₁₀)Synthesis of substituted thiophenes[16]Well-established, good for various substitution patterns.Can require harsh sulfurizing agents, potential for furan byproduct formation.[16]
Suzuki Coupling Thiophene Halide/Triflate, Boronic Acid/EsterC-C bond formation, biaryl synthesis[7][21]High functional group tolerance, commercially available reagents.Catalyst deactivation, protodeboronation of thiophene boronic acids.[1][5]
Stille Coupling Thiophene Halide/Triflate, OrganostannaneC-C bond formation, synthesis of complex molecules[14][22]Tolerant of many functional groups, mild conditions.[23]Toxicity of tin reagents, purification challenges.
Table 2: Troubleshooting Palladium-Catalyzed Cross-Couplings
IssuePotential CauseRecommended Solution(s)
Low Conversion Inactive catalystUse a fresh batch of catalyst; consider a more active precatalyst/ligand system.[2]
Low temperatureGradually increase temperature or switch to microwave heating.[5]
Protodeboronation Base is too strongSwitch from NaOH/KOH to K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]
High temperatureLower the reaction temperature to the minimum required for coupling.[1]
Catalyst Turns Black Catalyst aggregation (Pd black)Use stabilizing ligands; ensure proper degassing to remove oxygen.[2]
Homo-coupling Slow transmetalationUse a slight excess of one reactant; screen different catalyst systems.[5]

Section 4: References

  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

  • Schipper, D. et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Thiophene Aldehydes.

  • BenchChem. (2025). Technical Support Center: Regioselective Functionalization of Benzothiophenes.

  • BenchChem. (2025). Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene.

  • Daugulis, O. et al. (2013). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. Journal of the American Chemical Society.

  • Iqbal, M. A. et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Stille Coupling.

  • Sroka, M. et al. (2015). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Derivatives. The Journal of Organic Chemistry.

  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.

  • Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling.

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review.

  • BenchChem. (2025). Introduction to the synthesis of β-substituted thiophenes.

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

  • Royal Society of Chemistry. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis.

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions.

  • Grokipedia. (n.d.). Fiesselmann thiophene synthesis.

  • BOC Sciences. (n.d.). Thiophene Synthesis Services.

  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

  • Al-Zoubi, R. M. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc.

  • Schmidt, A. et al. (2019). Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. Organic Chemistry Frontiers.

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis.

  • Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis.

  • Martins, M. et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity.

  • Chérioux, F. et al. (2005). An iterative strategy for the synthesis of oligothiophenes by catalytic cross-coupling reactions. Journal of Sulfur Chemistry.

  • ACS Publications. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation.

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • Journal of the American Chemical Society. (2007). Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes.

  • ResearchGate. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • Chemical Reviews. (2011). Stille Polycondensation for Synthesis of Functional Materials.

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.

  • Taylor & Francis Online. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.

  • Google Patents. (1995). Process for preparing thiophene and its derivatives.

  • ScienceDirect. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients.

Sources

side reactions in the synthesis of 2,5-dichlorothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,5-Dichlorothiophene Derivatives Ticket System: Advanced Troubleshooting & Optimization Status: Active Agent: Senior Application Scientist

Core Directive & System Overview

Subject: Controlling Side Reactions in Electrophilic Chlorination of Thiophene Cores Target Molecule: 2,5-Dichlorothiophene (and functionalized derivatives) Criticality: High. The 2,5-dichlorothiophene motif is a linchpin in conducting polymers (polythiophenes) and bioactive scaffolds. Purity is paramount; even trace amounts of the 2,3-isomer or trichlorinated species can terminate polymerization chains or alter biological efficacy.

This guide moves beyond basic "recipe following" to address the why and how of failure modes. We treat the synthesis as a system of competing kinetic and thermodynamic pathways.

Troubleshooting Guide (Q&A)

Category A: Selectivity & Over-Chlorination[1]

Q1: Ticket #402: I am targeting 2,5-dichlorothiophene, but GC-MS shows significant 2,3,5-trichlorothiophene and tetrachlorothiophene. I used exactly 2.0 equivalents of chlorinating agent. Why?

Diagnosis: This is a classic case of competitive consecutive kinetics .

  • The Mechanism: The thiophene ring is electron-rich.[1] The first chlorine (at C2) deactivates the ring slightly (-I effect) but directs ortho/para (resonance effect). The sulfur atom strongly activates the alpha-positions (C2, C5). Once 2,5-dichlorothiophene is formed, it is less reactive than the mono-chloride, but not sufficiently so to prevent further attack if local concentration hotspots exist.

  • The Root Cause:

    • Mixing Issues: If you add the chlorinating agent (e.g., Sulfuryl Chloride, SO₂Cl₂) too fast, local excesses drive the reaction to the tri-chloro stage before the bulk thiophene is consumed.

    • Temperature: Higher temperatures lower the activation energy barrier difference between the second and third chlorination events.

  • Resolution:

    • Protocol Adjustment: Lower the temperature to 0°C or -10°C.

    • Dosing: Add the chlorinating agent dropwise over 2–4 hours.

    • Stoichiometry: Use a slight deficit (e.g., 1.95 eq) rather than an excess. It is easier to separate unreacted 2-chlorothiophene (bp 128°C) from 2,5-dichlorothiophene (bp 162°C) than it is to remove the trichlorinated byproduct (bp ~206°C).

Q2: Ticket #405: I see a peak for 2,3-dichlorothiophene (~5-8%). How do I suppress this regioisomer?

Diagnosis: Thermodynamic vs. Kinetic Control failure.

  • The Mechanism: The C2/C5 (alpha) positions are kinetically favored (~1000x faster reaction than C3/C4). However, the 2,3-isomer is a valid minor pathway, especially if the reaction is pushed too hard or if an acid catalyst promotes isomerization.

  • Resolution:

    • Switch Reagents: If using Cl₂ gas, switch to N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) .[2] These reagents are "softer" and more selective than molecular chlorine.

    • Catalyst Control: Avoid strong Lewis acids (like AlCl₃) unless absolutely necessary, as they can scramble the regiochemistry.

Category B: Stability & Purification Anomalies

Q3: Ticket #411: My crude product looks clear, but upon distillation, it turns black, releases HCl gas, and the vacuum fluctuates. What is happening?

Diagnosis: Decomposition of Chlorine Addition Products .

  • The Mechanism: Unlike benzene, thiophene has significant diene character. Chlorine can add across the double bond (forming 2,3,4,5-tetrachlorotetrahydrothiophene) rather than substituting hydrogen. These addition products are thermally unstable. When you heat them for distillation, they eliminate HCl, reverting to substituted thiophenes or polymerizing into tar.

  • Critical Fix (The "Alkali Wash"):

    • Procedure: Before distillation, you MUST reflux the crude organic layer with an aqueous alkali solution (e.g., 10-20% KOH or NaOH) or solid CaO for 1-2 hours.

    • Why: This forces the elimination of HCl from the addition products under controlled conditions, converting them back into stable aromatic chlorothiophenes or water-soluble breakdown products.

    • Reference: This is a foundational industrial protocol (See US Patent 2,492,644).

Q4: Ticket #415: The reaction mixture turned into a solid black tar/polymer.

Diagnosis: Acid-Catalyzed Polymerization.

  • The Mechanism: Thiophene is sensitive to strong acids (generated as byproducts, e.g., HCl). Protons can initiate cationic polymerization of the thiophene ring.

  • Resolution:

    • Scavengers: If using NCS, the byproduct is succinimide (neutral). If using SO₂Cl₂, HCl and SO₂ are generated. Ensure vigorous gas scrubbing.

    • Buffer: In extreme cases, adding a weak base (like K₂CO₃) or using a solvent that buffers acidity (like acetic acid) can mitigate this, though acetic acid can sometimes accelerate rate.

Data Presentation: Reagent Selection Matrix

ReagentSelectivity (2,5- vs 2,3-)Side Reaction RiskScalabilityRecommended For
Chlorine Gas (Cl₂) LowHigh (Addition products, Polychlorination)High (Industrial)Large scale, low-cost commodity synthesis where distillation capacity is high.
Sulfuryl Chloride (SO₂Cl₂) HighModerate (Acid generation)HighStandard lab synthesis; best balance of cost/selectivity.
N-Chlorosuccinimide (NCS) Very High Low (Minimal acid, no oxidants)Low/MediumLate-stage functionalization of complex drug scaffolds.
NCS + Perchloric Acid MediumHigh (Explosion hazard, oxidation)LowNot Recommended unless activating highly deactivated rings.

Visualization: Reaction Pathways & Decision Logic

Diagram 1: The Chlorination Landscape

This diagram illustrates the competing pathways: Substitution (Desired) vs. Addition (Undesired).

ReactionPathway Thiophene Thiophene MonoCl 2-Chlorothiophene (Intermediate) Thiophene->MonoCl Cl+ (Fast) AddProd Cl-Addition Products (Unstable) Thiophene->AddProd Cl2 (Radical/Addition) DiCl 2,5-Dichlorothiophene (Target) MonoCl->DiCl Cl+ (Controlled) MonoCl->AddProd Cl2 (Side Rxn) TriCl 2,3,5-Trichlorothiophene (Over-chlorinated) DiCl->TriCl Cl+ (Excess Reagent/Heat) AddProd->DiCl Alkali Reflux (Elimination) Tar Polymer/Tar AddProd->Tar Distillation w/o Alkali

Caption: Kinetic pathways in thiophene chlorination. Note the critical "Alkali Reflux" step to recover yield from addition products.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckImpurity Identify Impurity Type Start->CheckImpurity IsPoly Polychlorinated? (Tri/Tetra) CheckImpurity->IsPoly IsIso Regioisomer? (2,3-dichloro) CheckImpurity->IsIso IsTar Black Tar/Decomp? CheckImpurity->IsTar ActionPoly Reduce Eq to 1.95 Lower Temp (-10°C) IsPoly->ActionPoly ActionIso Switch to NCS Remove Lewis Acids IsIso->ActionIso ActionTar Perform Alkali Wash before distillation IsTar->ActionTar

Caption: Decision tree for resolving common synthesis anomalies.

Validated Experimental Protocols

Method A: High-Selectivity Synthesis (NCS Method)

Best for small-scale, high-value derivatives where purity > yield.

  • Setup: Flame-dried round-bottom flask, N₂ atmosphere, light shielding (aluminum foil) to prevent radical side reactions.

  • Dissolution: Dissolve Thiophene derivative (1.0 eq) in Acetic Acid/Chloroform (1:1 mixture).

  • Addition: Add N-Chlorosuccinimide (NCS) (2.05 eq) in portions over 1 hour at room temperature.

    • Note: If the reaction is sluggish, heat to 50°C.

  • Monitoring: Monitor by GC. Look for the disappearance of the mono-chloro intermediate.

  • Workup: Quench with water. Extract with DCM.[1] Wash with NaHCO₃ (remove acid) and Sodium Thiosulfate (remove oxidative byproducts).

  • Purification: Silica gel chromatography (Hexanes).

Method B: Scalable Synthesis (Sulfuryl Chloride Method)

Best for multi-gram synthesis of the core 2,5-dichlorothiophene.

  • Setup: 3-neck flask, dropping funnel, gas outlet to NaOH scrubber (traps HCl/SO₂).

  • Reaction: Charge Thiophene (1.0 eq). Cool to 0°C.[3]

  • Addition: Add Sulfuryl Chloride (SO₂Cl₂) (2.0 eq) dropwise over 3 hours.

    • Critical Checkpoint: Maintain temp < 5°C. Rapid addition causes local overheating and trichlorination.

  • Post-Reaction (The Alkali Wash):

    • After addition, stir for 1 hour at RT.

    • Add 10% NaOH solution (volume equal to reaction mix).

    • Reflux (biphasic) at 80°C for 1 hour. This destroys addition products.[4][3][5]

  • Separation: Separate organic layer. Dry over MgSO₄.

  • Purification: Fractional Distillation. Collect fraction at 160–162°C.

References

  • Campaigne, E., & LeSuer, W. M. (1948). "Chlorination of Thiophene with Sulfuryl Chloride." Journal of the American Chemical Society, 70(12), 415. Link

  • Johnson, G. C. (1949). "Process for making 2,5-dichlorothiophene."[1][3][5][6] U.S. Patent 2,492,644. Link

  • Gronowitz, S. (1991). Thiophene and Its Derivatives, Part 1. Wiley-Interscience. (Standard reference for heterocyclic chemistry mechanisms).
  • BenchChem Technical Support. (2025). "Protocol 2: Synthesis of 2,5-Dichlorothiophene from 2-Chlorothiophene." BenchChem Application Notes. Link

Sources

Technical Support Center: Stability & Degradation of Chlorinated Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Chlorinated Thiophenes

Chlorinated thiophenes are heterocyclic compounds integral to modern chemistry, serving as essential building blocks in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of chlorine atoms to the thiophene ring dramatically alters its electronic properties and reactivity, making it a versatile intermediate for complex syntheses.[1] However, these same alterations often enhance the molecule's stability, which, while beneficial for product shelf-life, raises significant environmental concerns. Increased stability can lead to persistence in the environment and a greater potential for bioaccumulation.[2][3]

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and detailed FAQs to navigate the complexities of studying the stability and degradation pathways of these critical compounds.

Section 1: Frequently Asked Questions (FAQs) on Core Stability Principles

This section addresses fundamental questions regarding the inherent stability of chlorinated thiophenes.

Q1: What are the primary factors governing the stability of a chlorinated thiophene molecule?

A1: The stability of chlorinated thiophenes is primarily governed by the electronic effects of the chlorine substituents and their positions on the thiophene ring. Computational studies, often using Density Functional Theory (DFT), consistently show that chlorination at the α-positions (C2 and C5) results in greater thermodynamic stability compared to substitution at the β-positions (C3 and C4).[4] This preference is rooted in the electronic structure and the nature of the carbon-sulfur bond within the aromatic ring.[4] The degree and pattern of chlorination also have subtle but important effects on the molecule's reactivity and degradation potential.[5]

Q2: I have synthesized a mixture of dichlorothiophenes. Which isomer is likely the most stable, and why?

A2: Among the dichlorinated isomers, 2,5-dichlorothiophene exhibits the highest thermodynamic stability.[4] This is a direct consequence of the stabilizing effect of having chlorine atoms at both α-positions. The general stability trend for dichlorinated isomers, from most to least stable, is: 2,5- > 2,4- > 3,4- > 2,3-dichlorothiophene.[4] Understanding this hierarchy is crucial for predicting product distributions in synthesis and for assessing the relative persistence of isomers in environmental or metabolic studies.

cluster_stability Relative Stability of Dichlorothiophene Isomers 2_5 2,5-Dichlorothiophene 2_4 2,4-Dichlorothiophene 2_5->2_4 More Stable 3_4 3,4-Dichlorothiophene 2_4->3_4 More Stable 2_3 2,3-Dichlorothiophene 3_4->2_3 More Stable

Caption: General stability hierarchy for dichlorothiophene isomers.

Q3: My degradation study in strong acid is just producing a dark, insoluble tar. What's happening?

A3: You are likely observing acid-induced polymerization, a common issue with thiophenes.[6] Under strongly acidic conditions, the thiophene ring can be protonated, which activates it and can lead to polymerization, forming intractable "tars" or resins.[6][7] This is a significant degradation pathway to consider, especially in acidic process chemistry or environmental conditions. To avoid this, use milder acidic conditions or carefully monitor the reaction at early time points to observe starting material disappearance before significant polymerization occurs.[6]

Section 2: Unraveling Degradation Pathways

Chlorinated thiophenes can degrade through various biotic and abiotic mechanisms. Understanding these pathways is key to predicting their environmental fate and designing effective remediation strategies.

2.1 Abiotic Degradation Pathways

These pathways involve degradation through non-biological processes such as light, heat, or chemical reactions.

  • Photodegradation: While stable, the thiophene ring is not inert to photochemical reactions. In the presence of UV light and photosensitizers, reactive oxygen species (ROS) like singlet oxygen can be generated, leading to the degradation of the thiophene moiety.[8] The rate and products of photodegradation can be influenced by the presence of other substances in the medium that can act as photosensitizers or quenchers.[9]

  • Thermal Degradation: At high temperatures, such as those found in combustion processes, chlorinated thiophenes decompose. The primary decomposition pathway often involves the cleavage of the C-S bond, which is typically weaker than the C-C bonds in the ring.[5] This can lead to the formation of various toxic pollutants, including polychlorinated dibenzothiophenes.[5]

  • Chemical Degradation (Hydrolysis):

    • Acidic Conditions: As noted in FAQ #3, strong acids tend to cause polymerization.[6]

    • Basic Conditions: Under basic conditions, the primary degradation pathway is often nucleophilic aromatic substitution of a chlorine atom.[6] For example, in the presence of a strong base like sodium hydroxide, a chloro-substituent can be displaced to form a hydroxy-substituted thiophene derivative.[6]

2.2 Biotic Degradation (Biodegradation) Pathways

Microbial action is a critical component of the environmental fate of chlorinated thiophenes. However, these compounds are often recalcitrant to biodegradation when they are the sole carbon source.[10]

  • Aerobic Degradation: Under aerobic (oxygen-rich) conditions, the initial enzymatic attack is likely catalyzed by monooxygenase or dioxygenase enzymes.[2] This typically involves the hydroxylation of the thiophene ring, which destabilizes it, leading to spontaneous dechlorination and subsequent ring cleavage.[2] Microorganisms from the genus Rhodococcus are strong candidates for mediating this process.[2]

start Chlorinated Thiophene inter1 Hydroxylated Intermediate start->inter1 Monooxygenase / Dioxygenase (+O2) inter2 Spontaneous Dechlorination inter1->inter2 inter3 Ring Cleavage Product inter2->inter3 Ring Opening end Further Metabolism inter3->end

Caption: Proposed aerobic degradation pathway for chlorinated thiophenes.

  • Anaerobic Degradation: In anaerobic (oxygen-deficient) environments, the most probable initial step is reductive dechlorination .[2] This process, catalyzed by reductive dehalogenase enzymes, involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This pathway is common for many chlorinated pollutants and reduces the toxicity and persistence of the molecule.[2][11]

start Trichlorothiophene inter1 Dichlorothiophene start->inter1 Reductive Dehalogenase (+2e-, +H+, -Cl-) inter2 Monochlorothiophene inter1->inter2 Reductive Dehalogenase (+2e-, +H+, -Cl-) end Thiophene inter2->end Reductive Dehalogenase (+2e-, +H+, -Cl-)

Caption: Proposed anaerobic degradation via sequential dechlorination.

  • Cometabolism: A crucial concept for thiophene biodegradation is cometabolism. Many microorganisms cannot use thiophenes as a primary energy source. Instead, degradation occurs when the microbes are actively metabolizing another primary substrate, such as benzene or toluene.[10][12] The enzymes produced to break down the primary substrate can act fortuitously on the chlorinated thiophene.

Section 3: Experimental & Analytical Troubleshooting Guide

This section provides practical advice for designing studies and overcoming common analytical challenges in a question-and-answer format.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding stability. This protocol provides a general framework.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your chlorinated thiophene in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Add stock solution to a 0.1M HCl solution.

    • Base Hydrolysis: Add stock solution to a 0.1M NaOH solution.[6]

    • Oxidative Degradation: Add stock solution to a 3% H₂O₂ solution.

    • Thermal Degradation: Store the stock solution (or a solid sample) in a temperature-controlled oven (e.g., 80°C).[5]

    • Photodegradation: Expose the stock solution in a photostable container (e.g., quartz) to a controlled UV light source.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C for hydrolysis/oxidation) for a defined period (e.g., 24, 48, 72 hours). Include a control sample protected from stress conditions.

  • Time-Point Sampling: At each time point, withdraw an aliquot of the stressed solution.

  • Quenching and Preparation: Immediately neutralize the acid/base samples. Dilute all samples with the analytical mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV, GC-MS) to quantify the parent compound and detect any degradation products.[13]

Troubleshooting Common Analytical Issues

problem_node problem_node check_node check_node solution_node solution_node p1 Poor GC-MS Peak Shape (Fronting/Tailing) c1 Sample too concentrated? p1->c1 s1 Dilute Sample c1->s1 Yes c2 Injector Temp too low? c1->c2 No s2 Increase Injector Temp (e.g., 250 °C) c2->s2 Yes p2 Inconsistent Retention Times c3 Carrier Gas Flow Fluctuating? p2->c3 s3 Check for Leaks & Stabilize Flow Rate c3->s3 Yes c4 Oven Temp Unstable? c3->c4 No s4 Allow Oven to Equilibrate Longer c4->s4 Yes

Caption: Troubleshooting workflow for common GC-MS analytical issues.

Q4: My GC-MS analysis shows poor peak shape (fronting/tailing) and inconsistent retention times. What are the likely causes?

A4: These are classic symptoms of issues in the GC system.

  • Poor Peak Shape: This is often caused by column overload .[13] Injecting too much sample can saturate the column, leading to fronting or tailing peaks. The first step is to dilute your sample. Another cause can be an incorrect injector temperature ; it should be high enough to ensure complete and rapid vaporization without causing thermal degradation (a typical starting point is 250 °C).[13]

  • Inconsistent Retention Times: This almost always points to instability in either flow rate or temperature. Check for leaks in your system, especially around the septum and column fittings, which can cause carrier gas flow fluctuations .[13] Also, ensure the oven temperature is stable and that you allow sufficient time for the oven to equilibrate before starting your run.[13]

Q5: I'm not observing any degradation under my standard forced degradation conditions. What should I do next?

A5: This is not uncommon, as chlorinated thiophenes can be highly stable. The lack of degradation is itself a key piece of data. To induce degradation, you may need to employ harsher conditions: increase the temperature, use stronger acids/bases (e.g., 1M instead of 0.1M), or extend the exposure time. For photodegradation, ensure your light source has an appropriate wavelength and intensity. For biodegradation, remember that cometabolism is often required.[10] The absence of a suitable primary substrate or the correct microbial consortium will result in little to no degradation.

Q6: How should I properly extract chlorinated thiophenes from a soil or water sample for analysis?

A6: Proper sample preparation is critical for accurate analysis.

  • Extraction: For solid samples like soil, sonication or Soxhlet extraction with a suitable organic solvent (e.g., hexane, dichloromethane) is effective.[14]

  • Drying: Water in your extract is detrimental to GC analysis and can cause poor recoveries. Always pass your organic extract through granular anhydrous sodium sulfate to remove residual water.[14] It is crucial to use high-purity, pesticide-residue grade solvents and reagents to avoid introducing contamination.[14]

  • Concentration: After extraction and drying, the solvent is typically evaporated under a gentle stream of nitrogen to a small final volume (e.g., 1 mL) for analysis.

Section 4: Quantitative Data Summary

Understanding the relative thermodynamic stability of different isomers can help predict their prevalence and persistence.

Table 1: Relative Stability of Chlorinated Thiophene Isomers (Based on computational data. Energy is relative to the most stable isomer in each class.)

Isomer ClassMost Stable IsomerSecond Most StableLeast Stable IsomerStability Rationale
Monochloro- 2-Chlorothiophene-3-ChlorothiopheneSubstitution at the α-position (C2) is thermodynamically favored.[4]
Dichloro- 2,5-Dichlorothiophene2,4-Dichlorothiophene2,3-Dichlorothiopheneα,α'-disubstitution provides the greatest stability.[4]
Trichloro- 2,3,5-Trichlorothiophene2,3,4-Trichlorothiophene-Maximizing α-substitution leads to greater stability.[4]
Tetrachloro- 2,3,4,5-Tetrachlorothiophene--Fully substituted.
References
  • BenchChem. (2025). 2,3,4-trichlorothiophene degradation pathways. BenchChem.
  • BenchChem. (2025). Technical Support Center: Regioselective Chlorination of Thiophene. BenchChem.
  • BenchChem. (2025). degradation pathways of 3-Chloro-4- methylbenzo[b]thiophene under acidic/basic conditions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Analysis of 3-Chloro-4-methylbenzo[b]thiophene via GC-MS. BenchChem.
  • Al-Nu'airat, J. (2025). Thermal studies of chlorinated thiophenols. Open Research Newcastle.
  • BenchChem. (2025). Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Chlorination of Thiophene. BenchChem.
  • Dyreborg, S., et al. (2025). Biodegradation of thiophene by cometabolism in a biofilm system. ResearchGate.
  • Carlberg, G. E., et al. (n.d.). Investigations of Chlorinated Thiophenes: A Group of Bioaccumulable Compounds Identified in the Effluents from Kraft Bleaching. Scilit.
  • Fetzner, S. (n.d.). Biodegradation of Chlorinated Compounds—A Review. ResearchGate.
  • Dyreborg, S., et al. (1996). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Scilit.
  • BenchChem. (2025). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products. BenchChem.
  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • Alarcón, E., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. PMC.
  • University of Chinese Academy of Sciences. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI.

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. As an Application Scientist, I have designed this guide for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and reproducible methods for the functionalization of thiophene derivatives.

Rather than merely listing protocols, this guide deconstructs the causality behind experimental failures. By understanding the electronic nature of the thiophene nucleus, you can proactively diagnose issues such as polymerization, poor regioselectivity, and stalled conversions.

Part 1: Mechanistic Foundations & Regioselectivity

To troubleshoot an experiment, you must first understand the system's intrinsic logic. Thiophene is a


-excessive aromatic heterocycle. Its electron-rich nature makes it significantly more reactive toward electrophilic aromatic substitution (EAS) than benzene, but also far more sensitive to harsh conditions [1].

When an acylium ion is generated, thiophene attacks it primarily at the C2 (α) position . This regioselectivity is not random; it is governed by the thermodynamic stability of the intermediate arenium ion (Wheland intermediate). Attack at the C2 position yields an intermediate stabilized by three resonance structures , effectively delocalizing the positive charge across the ring and onto the sulfur atom. Conversely, attack at the C3 position yields an intermediate with only two resonance structures , requiring a higher activation energy [1], [3].

Pathway Reactant Thiophene + Acylium Ion C2_Path C2 Attack (Major) Reactant->C2_Path Fast C3_Path C3 Attack (Minor) Reactant->C3_Path Slow W2 Wheland Intermediate 3 Resonance Forms (Lower Ea) C2_Path->W2 W3 Wheland Intermediate 2 Resonance Forms (Higher Ea) C3_Path->W3 Product 2-Acylthiophene (Target Product) W2->Product -H+

Mechanistic pathway of thiophene acylation highlighting the kinetically favored C2 intermediate.

Part 2: Troubleshooting Guides & FAQs

Troubleshooting Start Reaction Issue Tar Black Tar / Polymerization Start->Tar Regio Poor Isomer Selectivity Start->Regio Stall Reaction Stalls Start->Stall SolTar Switch AlCl3 to SnCl4 or H-Beta Zeolite Tar->SolTar Action SolRegio Use Directing Groups (C-H Activation) Regio->SolRegio Action SolStall Increase Lewis Acid to >1.1 Equivalents Stall->SolStall Action

Diagnostic workflow for resolving common issues in Friedel-Crafts acylation of thiophenes.

Q1: My reaction mixture turns into a black, intractable tar immediately upon adding the catalyst. What is happening?

The Causality: You are likely using Aluminum Chloride (


). Because thiophene is highly electron-rich, strong Lewis acids like 

can directly coordinate with the ring or generate trace amounts of

(from ambient moisture), initiating rapid cationic polymerization and ring-opening degradation [2]. The Solution: Substitute

with a milder Lewis acid. Stannic chloride (

) is the industry standard for thiophene acylation. It is strong enough to generate the acylium ion but mild enough to leave the heteroaromatic ring intact. For an even greener profile, solid-acid catalysts like H-

Zeolite can be used [5].
Q2: The reaction stalls at 50% conversion despite using 1 equivalent of Lewis acid. Why?

The Causality: Unlike standard aromatic hydrocarbons (e.g., benzene or toluene), thiophene contains a basic sulfur atom. Furthermore, the resulting ketone product (2-acylthiophene) contains a highly basic carbonyl oxygen. Both the starting material and the product will coordinate with the Lewis acid, effectively poisoning the catalyst and removing it from the catalytic cycle[2]. The Solution: Friedel-Crafts acylation of heterocycles is rarely truly "catalytic" in the traditional sense. You must use a stoichiometric excess of the Lewis acid (typically 1.1 to 1.2 equivalents relative to the acylating agent) to compensate for product coordination.

Q3: I am trying to acylate a 3-substituted thiophene, but I am getting an inseparable mixture of isomers. How do I fix this?

The Causality: The inherent electronic properties of the thiophene nucleus strongly favor acylation at the α-positions (C2 and C5). If you have a substituent at the C3 position, its directing effects will clash with the ring's natural regioselectivity, resulting in a complex mixture of 2-acyl and 5-acyl products [6]. The Solution: Classical Friedel-Crafts conditions are fundamentally unsuited for overriding this inherent bias. You must pivot to modern synthetic methods, specifically transition-metal-catalyzed C-H activation utilizing directing groups, which allows for selective functionalization by overriding the natural reactivity of the ring [6].

Part 3: Quantitative Data & Catalyst Comparison

To assist in experimental design, the following table synthesizes quantitative data comparing various catalyst systems for the synthesis of 2-acetylthiophene[2], [4], [5].

Catalyst SystemAcylating AgentSolventTemp (°C)Time (h)Yield (%)Polymerization RiskNotes

Acetyl ChlorideDCM / Benzene0 to RT2< 40%High Generates heavy tar; not recommended for thiophenes.

Acetyl ChlorideBenzene / DCE0 to RT375 - 80%Low The traditional industry standard. Clean conversion.
H-

Zeolite
Acetic AnhydrideSolvent-free60298.6%None Excellent green alternative. Catalyst is recoverable.

Nanosheets
Acid ChloridesSolvent-free501~90%None Modern 2D catalyst; high regioselectivity.

Part 4: Validated Experimental Protocols

A trustworthy protocol must be a self-validating system. The methodologies below include built-in checkpoints to ensure you can verify success at critical junctures.

Protocol A: Classical -Catalyzed Acylation (Standard Scale)

This method minimizes polymerization while ensuring robust conversion [2].

Materials:

  • Thiophene (1.0 eq, 0.2 mol)

  • Acetyl chloride (1.05 eq, 0.21 mol)

  • Stannic chloride (

    
    ) (1.1 eq, 0.22 mol)
    
  • Dry Dichloromethane (DCE) or Benzene (200 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a dropping funnel, internal thermometer, and nitrogen inlet.

  • Substrate Loading: Add the thiophene and acetyl chloride to the dry solvent. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition (Critical Step): Add

    
     dropwise via the dropping funnel over 30 minutes. Self-Validation Checkpoint: The solution will transition from pale yellow to a deep amber/red color. If it turns opaque black instantly, moisture has breached the system.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Monitoring (Self-Validation): Analyze via TLC (Hexanes:EtOAc 9:1). Thiophene (

    
    , UV active) should disappear, replaced by 2-acetylthiophene (
    
    
    
    , strongly UV active).
  • Quenching: Slowly pour the mixture into 200 mL of an ice-cold 5% aqueous

    
     solution to break the tin-product complex.
    
  • Workup: Separate the organic layer, wash with saturated

    
     until neutral, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via vacuum distillation (bp 102-105 °C at 15 mmHg).
Protocol B: Green Synthesis via H- Zeolite (Solvent-Free)

An environmentally friendly alternative eliminating toxic tin waste [5].

Materials:

  • Thiophene (1.0 eq, 0.1 mol)

  • Acetic anhydride (3.0 eq, 0.3 mol)

  • Fresh H-

    
     Zeolite catalyst (1.2 g)
    

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the thiophene and acetic anhydride.

  • Catalysis: Add the solid H-

    
     Zeolite directly to the liquid mixture.
    
  • Heating: Submerge the flask in a water bath heated to exactly 60 °C. Stir vigorously for 2 hours.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to recover the solid catalyst (which can be washed, calcined, and reused).

  • Purification: The filtrate contains the product and excess acetic acid/anhydride. Isolate the 2-acetylthiophene via fractional distillation.

References

  • Technical Support Center: Friedel-Crafts Acyl
  • An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene Benchchem
  • Regioselectivity in Friedel–Crafts acyl
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 ACS Omega
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes Benchchem

Technical Guide: Purification of Crude Dichlorothiophene (2,5-DCT)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Philosophy

Purifying 2,5-dichlorothiophene (2,5-DCT) from a crude chlorination mass is deceptive. While the boiling point differences between the mono-, di-, and tri-chlorinated species suggest simple distillation, the reality is complicated by thermal instability , isomer proximity , and catalyst residues .

The Golden Rule: You cannot distill your way out of a dirty quench. The success of your isolation depends 80% on how you treat the reaction mass before it enters the distillation flask.

This guide moves beyond standard textbook protocols to address the specific failure modes we see in the field: pink product discoloration, yield loss due to polymerization (tarring), and inseparable isomer mixtures.

Physicochemical Landscape

Understanding the thermal properties of your mixture is the first step to separation.

ComponentBoiling Point (Atm)Melting PointKey Risk Factor
Thiophene 84°C-38°CFlammable, stench
2-Chlorothiophene ~128°C-71°CIncomplete reaction artifact
2,5-Dichlorothiophene 162°C -40.5°C Target Product
2,3- / 2,4-DCT Isomers 167°C - 170°CVariesClose-boiling impurities
Trichlorothiophenes ~206°C>0°CHigh boilers, tar precursors

Critical Insight: The boiling point delta between 2,5-DCT and its isomers (2,3-DCT and 2,4-DCT) is narrow (<10°C). High-efficiency fractionation is required if your upstream selectivity was poor.

Module 1: The "Chemical Wash" (Pre-Distillation)

Objective: Remove Lewis acid catalysts and decompose unstable chlorine addition products.

Crude chlorination mixtures often contain "addition products" (non-aromatic chlorothiolanes) that are thermally unstable. If you distill immediately, these decompose in the pot, releasing HCl and causing the formation of black tars that trap your product.

Protocol: The Alkali Stabilization
  • Quench: Pour crude reaction mass into ice-cold 5% HCl to solubilize aluminum/iron catalyst residues.

  • Phase Cut: Separate the organic layer.

  • The Alkali Cook (Crucial):

    • Add 10-20% aqueous KOH or NaOH to the organic layer.

    • Heat to Reflux (100-110°C) for 1-2 hours.

    • Mechanism:[1][2][3][4][5][6] This forces the dehydrochlorination of unstable addition products, converting them back into stable thiophenes or water-soluble breakdown products [1].

  • Final Wash: Wash organics with water until neutral pH. Dry over MgSO₄.

Workflow Visualization

PurificationProtocol cluster_impurities Impurity Fate Start Crude Reaction Mass (Contains Fe/Al salts) AcidWash 1. Acid Quench (5% HCl) Removes Catalyst Start->AcidWash Quench AlkaliCook 2. Alkali Reflux (KOH, 100°C) Destroys Addition Products AcidWash->AlkaliCook Organic Layer Fe Fe/Al Salts (To Aqueous Waste) AcidWash->Fe PhaseSep 3. Phase Separation & Drying AlkaliCook->PhaseSep Stable Organics AddProd Cl-Addition Products (Decomposed) AlkaliCook->AddProd Distill 4. Fractional Distillation (Vacuum recommended) PhaseSep->Distill Dry Crude

Caption: Figure 1. The stabilization workflow prevents thermal degradation during the subsequent distillation step.

Module 2: Fractional Distillation

Objective: Isolate 2,5-DCT from mono- and tri-chlorinated species.

Equipment Setup
  • Column: Vigreux (for rough separation) or Packed Column (Glass helices/Wire mesh) for high purity (>98%).

  • Vacuum: Recommended (20-50 mbar) to keep pot temperature below 140°C, reducing polymerization risk.

The Fractionation Cut Strategy
FractionVapor Temp (at 50 mbar)*CompositionAction
F1: Fore-run < 70°CThiophene, 2-ChlorothiopheneRecycle to chlorination
F2: Transition 70°C - 82°CMixed Mono/DiSave for next batch redistillation
F3: Main Cut 82°C - 85°C Pure 2,5-DCT Collect
F4: Tails > 85°CIsomers (2,3-DCT), TrichlorDiscard or recover solvent

*Note: Temperatures are approximate estimates for vacuum; strictly monitor head temperature plateaus.

Troubleshooting & FAQs

Field-tested solutions for common researcher headaches.

Q1: My product turns pink or purple after standing for a few days. Why?

Diagnosis: This is the "Pink Death." It is caused by auto-oxidation catalyzed by trace iron residues or light exposure. The Fix:

  • Iron Removal: Ensure your initial acid wash (Module 1) was vigorous enough. If the problem persists, stir the crude with 1% EDTA solution before the final drying step.

  • Stabilization: Store the final product over a few pellets of NaOH or add a trace amount (10-50 ppm) of a stabilizer like triethylamine or BHT, which scavenges free radicals [2].

  • Storage: Amber glass is non-negotiable.

Q2: I am seeing a massive yield loss to "black tar" in the distillation pot.

Diagnosis: You skipped or rushed the Alkali Cook (Module 1). The Mechanism: Crude chlorothiophene contains thermally unstable byproducts (chlorothiolanes). If you heat these in a still, they eliminate HCl. This HCl acts as a catalyst for the polymerization of your thiophene product, turning your flask into a block of black resin. The Fix: You must reflux the crude with base before attempting to distill. This pre-decomposes the unstable species safely.

Q3: I cannot separate the 2,3-dichloro isomer from my 2,5-dichloro target.

Diagnosis: Your distillation efficiency is too low (insufficient theoretical plates). The Fix:

  • Increase Reflux Ratio: Set your reflux head to 10:1 or 20:1 during the transition from the main peak.

  • Switch Columns: A simple Vigreux column is insufficient for isomer separation.[6] Use a packed column (e.g., Raschig rings or Sulzer packing).

  • Melt Crystallization: If distillation fails, cool the mixture to -45°C (if equipment allows). 2,5-DCT has a distinct freezing point compared to the asymmetric isomers, though this is technically demanding [3].

Q4: My GC purity is 98%, but the liquid is cloudy.

Diagnosis: Suspended moisture or microscopic salt precipitations. The Fix:

  • Dry: Pass through a pad of activated neutral alumina or silica gel. This acts as both a desiccant and a final "polish" to remove polar impurities.

Decision Matrix: Distillation Logic

Use this logic flow to adjust your distillation parameters in real-time.

DistillationLogic Start Start Distillation CheckTemp Is Head Temp Stable? Start->CheckTemp Collect Collect Main Fraction CheckTemp->Collect Yes (Plateau) Issue1 Temp Rising Slowly (Mixed Fraction) CheckTemp->Issue1 No (Drifting) CheckColor Is Distillate Colored? Collect->CheckColor Issue2 Temp Spikes > Target CheckColor->Issue2 Temp > Target Issue3 Pink/Red Distillate CheckColor->Issue3 Yes Action1 Increase Reflux Ratio (Slow takeoff) Issue1->Action1 Action1->CheckTemp Re-check Action2 Stop Collection (Tails/High Boilers) Issue2->Action2 Action3 Stop. Check Vacuum/Leaks. Re-wash with Base. Issue3->Action3

Caption: Figure 2. Operational logic for managing fractional distillation cuts.

References

  • Johnson, G. C. (1949). Process for making 2,5-dichlorothiophene. U.S. Patent No.[3][7] 2,492,644. Washington, DC: U.S. Patent and Trademark Office.

  • Hartough, H. D. (1952). Thiophene and Its Derivatives. Interscience Publishers.
  • Dunn, R. O. (1968). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S. Patent No.[3][7] 3,368,365.[7] (Analogous methodology for separating close-boiling chloro-isomers).

  • PubChem. (n.d.). 2,5-Dichlorothiophene Compound Summary. National Center for Biotechnology Information.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Polychlorinated Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of polychlorinated thiophenes using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules. Here, we address common questions, provide in-depth troubleshooting guides for complex spectral features, and offer detailed protocols for advanced NMR experiments. Our goal is to equip you with the expertise to move from ambiguous data to confident structural elucidation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the NMR analysis of polychlorinated thiophenes.

Q1: Why do the proton signals in my polychlorinated thiophene spectrum appear so close together and in a narrow region?

A1: The chemical shifts of protons on a thiophene ring are heavily influenced by the electronic effects of the chlorine substituents. Chlorine is an electronegative, electron-withdrawing atom, which generally deshields nearby protons, shifting their signals downfield. However, in a polychlorinated system, multiple chlorine atoms create a complex electronic environment where their individual deshielding effects can be counterintuitive, leading to a compression of the proton signals into a small chemical shift range, often causing significant overlap.

Q2: How can I distinguish between different isomers of dichlorothiophene using ¹H NMR alone?

A2: Differentiating isomers is a primary challenge. The key lies in analyzing the proton-proton coupling constants (J-coupling) and the signal multiplicities. For example:

  • 2,3-Dichlorothiophene: Will show two signals in the aromatic region, each a doublet, due to the coupling between the H-4 and H-5 protons (³JHH).

  • 3,4-Dichlorothiophene: Will also show two signals, both doublets, due to coupling between H-2 and H-5. The coupling constant here is a four-bond coupling (⁴JHH), which is typically smaller than the three-bond coupling in the 2,3-isomer.[1]

  • 2,5-Dichlorothiophene: Will show a single signal (a singlet) in the aromatic region, as the two protons (H-3 and H-4) are chemically equivalent.

Careful measurement of coupling constants is crucial for these assignments.[2]

Q3: My ¹³C NMR spectrum is very weak, especially for the chlorinated carbons. Why is this and what can I do?

A3: There are two main reasons for this. First, carbons directly bonded to chlorine atoms often exhibit longer relaxation times (T1), leading to weaker signals in standard ¹³C experiments. Second, the presence of quadrupolar chlorine isotopes (³⁵Cl and ³⁷Cl) can cause significant line broadening of the attached carbon signal, reducing its peak height. To improve signal intensity, you can increase the number of scans and optimize the relaxation delay (d1) in your acquisition parameters.

Q4: Can changing the NMR solvent help resolve overlapping signals?

A4: Absolutely. This is a powerful and often underutilized technique. Aromatic solvents like deuterated benzene (C₆D₆) can induce significant shifts, known as Aromatic Solvent Induced Shifts (ASIS), compared to common solvents like chloroform (CDCl₃).[3] Polar compounds, in particular, can show dramatic changes in chemical shifts that can resolve overlapping multiplets.[4] Experimenting with different solvents like acetone-d₆ or DMSO-d₆ is a valuable troubleshooting step.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to tackle more complex spectral interpretation problems.

Issue 1: Severe Signal Overlap in the Aromatic Region of a Trichlorothiophene

When dealing with a highly substituted thiophene, such as a tricholorothiophene, the remaining proton signals can be so close that they form an indecipherable multiplet.

Causality: The combined and nuanced electronic effects of three chlorine atoms can lead to nearly identical chemical environments for the remaining protons, causing severe signal overlap that makes first-order analysis of splitting patterns impossible.

Troubleshooting Workflow:

  • Optimize 1D ¹H NMR: First, ensure the best possible resolution in your standard ¹H spectrum. This involves meticulous shimming of the magnetic field to achieve the narrowest possible linewidths.[6]

  • Run a ¹H-¹H COSY Experiment: A COrrelation SpectroscopY (COSY) experiment is the next logical step.[7] This 2D technique reveals which protons are J-coupled to each other. Even if the signals overlap in the 1D spectrum, the presence of off-diagonal cross-peaks in the 2D COSY plot will definitively establish the connectivity between them.[8]

  • Consider a 1D TOCSY Experiment: If the COSY experiment identifies a coupled spin system, a 1D Total Correlation Spectroscopy (TOCSY) experiment can be used to "pull out" all signals belonging to that system. By selectively irradiating one proton in the multiplet, you can visualize all other protons it is coupled to, effectively deconstructing the overlapped region.

Issue 2: Unambiguous Assignment of Quaternary (Non-Protonated) Carbons

Quaternary carbons, including those bonded to chlorine, do not appear in standard ¹H-¹³C correlation experiments like HSQC, making their assignment difficult.

Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment relies on the presence of a direct, one-bond coupling between a proton and a carbon (¹JCH) to generate a signal.[9] By definition, quaternary carbons lack an attached proton and are therefore "invisible" in an HSQC spectrum.

Troubleshooting Workflow:

  • Acquire a High-Quality ¹³C Spectrum: Obtain a standard proton-decoupled ¹³C spectrum with a good signal-to-noise ratio. This provides the chemical shifts of all carbons, including the quaternary ones.

  • Run a ¹H-¹³C HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task.[7] It detects correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[10] By observing which protons show a cross-peak to a specific quaternary carbon, you can piece together the molecular framework. For example, the proton at position 5 of a thiophene ring will show an HMBC correlation to the quaternary carbon at position 3.

  • Leverage Long-Range Coupling Constants: In some cases, misinterpreting an HMBC can lead to incorrect structures, especially when dealing with unexpected four- or five-bond couplings.[11] It is crucial to correlate multiple signals to confirm an assignment. If ambiguity persists, specialized experiments like long-range INEPT can provide more precise mapping of long-range ¹³C,¹H coupling constants.[12]

Issue 3: Differentiating Between 2,3,4- and 2,3,5-Trichlorothiophene

These two isomers have the same number of protons and carbons, and their ¹H and ¹³C chemical shifts may be very similar, presenting a significant identification challenge.

Causality: The gross structural features are highly similar, leading to NMR spectra that can be nearly superimposable at first glance. The key to differentiation lies in through-space proximity rather than through-bond connectivity.

Troubleshooting Workflow:

  • Full 1D and 2D Assignment: First, use the full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign every possible signal for your unknown isomer. This creates a complete picture of the through-bond connectivity.

  • Run a 2D NOESY or ROESY Experiment: The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei.[13] A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment will show cross-peaks between protons that are close to each other in space, regardless of whether they are coupled through bonds.[14][15]

    • In 2,3,5-trichlorothiophene , the lone proton at position 4 is physically close to the chlorine atom at position 5.

    • In 2,3,4-trichlorothiophene , the lone proton at position 5 is adjacent to the sulfur atom.

    • While you cannot directly observe the proton-chlorine NOE in a standard experiment, computational modeling can predict the proton chemical shifts with high accuracy, which, when combined with the through-bond data from HMBC, can resolve the ambiguity. Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR parameters and can help distinguish between closely related isomers.[16][17]

  • Compare with Reference Data: Whenever possible, compare your experimental data with spectra from known, verified sources or spectral databases.

Part 3: Data & Protocols

Data Presentation: Typical NMR Parameters for Chlorinated Thiophenes

The following table summarizes approximate chemical shift ranges and coupling constants for protons and carbons in chlorinated thiophenes. Note that these values can vary based on solvent and the presence of other substituents.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Typical Coupling Constants (Hz)
H/C-27.0 - 7.6124 - 129³J(H2,H3) ≈ 5-6 Hz
H/C-36.8 - 7.3126 - 130⁴J(H2,H4) ≈ 1-2 Hz
H/C-46.8 - 7.3126 - 130⁵J(H2,H5) ≈ 3-4 Hz
H/C-57.0 - 7.6124 - 129³J(H4,H5) ≈ 3-4 Hz
C-ClN/A110 - 135¹J(C,H) ≈ 165-185 Hz

Data compiled from general knowledge of substituted heterocycles and values reported in literature.[18][19]

Experimental Protocols

Protocol 1: Standard ¹H-¹³C HMBC Acquisition

This protocol is essential for determining long-range correlations and assigning quaternary carbons.

  • Sample Preparation: Prepare a solution of your compound at a concentration of 10-25 mg/mL in a high-quality deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Lock and shim the instrument on your sample to achieve optimal magnetic field homogeneity.

    • Obtain a standard, high-resolution ¹H spectrum to determine the spectral width (sw).

    • Obtain a standard ¹³C spectrum to determine its spectral width.

  • HMBC Parameter Setup:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the ¹H and ¹³C spectral widths and offsets based on your 1D spectra.

    • Crucial Parameter: Set the long-range coupling constant (cnst13 or similar) to a value optimized for ²JCH and ³JCH. A typical starting value is 8 Hz. This value dictates the evolution delay for the experiment.

    • Set the number of scans (ns) and dummy scans (ds)—typically ns=8 to 16 and ds=16 is a good starting point for a moderately concentrated sample.

    • Set the number of increments in the indirect dimension (td in F1) to at least 256 for good resolution.

  • Acquisition & Processing:

    • Start the acquisition. Experiment time will vary from 30 minutes to several hours depending on concentration and desired resolution.

    • After acquisition, apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell).

    • Phase correct the spectrum in both dimensions and calibrate the axes using your 1D spectra.

    • Analyze the cross-peaks, which indicate a proton (F2 axis) is coupled to a carbon (F1 axis) over multiple bonds.[20]

Protocol 2: 2D NOESY for Stereochemical Analysis

This protocol is used to determine through-space proximity between protons.

  • Sample Preparation: Use the same sample as for other experiments. It is critical to thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This is typically done with several freeze-pump-thaw cycles.

  • Instrument Setup:

    • Lock and shim the instrument carefully.

    • Acquire a standard ¹H spectrum.

  • NOESY Parameter Setup:

    • Load a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).

    • Set the spectral width and offset for the proton dimension.

    • Crucial Parameter: Set the mixing time (d8). This is the period during which NOE transfer occurs. For small molecules like chlorinated thiophenes, a mixing time equal to the T1 relaxation time of the protons of interest is a good starting point (often 0.5 - 1.5 seconds). You may need to run several experiments with different mixing times to optimize the signal.

    • Set ns, ds, and td as for other 2D experiments.

  • Acquisition & Processing:

    • Acquire the data.

    • Process the 2D data with Fourier transformation, phasing, and calibration.

    • Analyze the 2D plot. Diagonal peaks represent the 1D spectrum. Off-diagonal cross-peaks indicate that two protons are close in space (typically < 5 Å).[13] The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

Part 4: Visualizations

Logical Workflows and Diagrams

The following diagrams illustrate the decision-making process and fundamental concepts in the NMR analysis of polychlorinated thiophenes.

G cluster_start Initial Analysis cluster_1H ¹H Analysis cluster_2D_homo Homonuclear 2D NMR cluster_2D_hetero Heteronuclear 2D NMR cluster_isomer Isomer Differentiation A Acquire High-Res ¹H & ¹³C{¹H} NMR B Signals Well-Resolved? A->B C Assign Structure via Multiplicity & J-Coupling B->C Yes D Severe Signal Overlap B->D No F Run ¹H-¹³C HSQC (Assigns Protonated Carbons) C->F E Run ¹H-¹H COSY to ID Spin Systems D->E E->F G Quaternary Carbons Need Assignment? F->G H Run ¹H-¹³C HMBC (Assigns Quaternary Carbons) G->H Yes J Ambiguity Between Isomers? G->J No H->J I Final Structure Assignment J->I No K Run 2D NOESY/ROESY (Through-Space Correlations) J->K Yes K->I

Caption: Workflow for NMR Data Acquisition and Analysis.

Caption: Key J-Coupling Correlations in 2,3-Dichlorothiophene.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Bagno, A., Saielli, G., & Scorrano, G. (2006).
  • Martin, G. E., & Zektzer, A. S. (1988).
  • Matsuoka, M., & Iijima, T. (1970). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry.
  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. [Link]

  • Decatur, J. (2018). NOESY and ROESY. Vassar College.
  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. LibreTexts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Zhang, Y., & Wu, A. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry.
  • Li, Y., et al. (2014). Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ResearchGate. (n.d.). Theoretical DFT and experimental Raman and NMR studies on thiophene, 3-methylthiophene and selenophene.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Moro, G., & Scuseria, G. E. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • Mereiter, K., et al. (2009).
  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. ResearchGate. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry.
  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

  • Scribd. (2021). How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. [Link]

  • Royal Society of Chemistry. (2018). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers.
  • MDPI. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Magnetochemistry.
  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • National Center for Biotechnology Information. (2012). Long-range heteronuclear coupling constants in 2,6-disubstituted purine derivatives. PubMed. [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • ResearchGate. (1997). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

  • Wiley Online Library. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.
  • ScienceDirect. (2013).
  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne.
  • National Center for Biotechnology Information. (2026).
  • Royal Society of Chemistry. (2010). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry.
  • Scribd. (n.d.). NMR Coupling Constants Explained. Scribd. [Link]

  • ACD/Labs. (2025). 1H Coupling in Proton NMR. ACD/Labs. [Link]

  • American Chemical Society Publications. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.
  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

  • ResearchGate. (2018). C and F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles.
  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics.com. [Link]

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Technical Support Center: Managing Decomposition of Thiophenes on Silica Gel

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: Why Do Thiophenes Decompose?

Electron-rich thiophenes, acid-sensitive thiophene carboxamides, and halogenated thiophene derivatives are notoriously susceptible to degradation during standard silica gel chromatography. The surface of unmodified silica gel is populated with silanol groups (Si-OH) that act as weak Brønsted acids and hydrogen-bond donors.

When an electron-rich thiophene interacts with these acidic sites, the thiophene ring can undergo protonation—typically at the highly reactive C2 or C5 positions. This protonation initiates a cascade of electrophilic aromatic substitutions, leading to irreversible oligomerization, ring-opening, or oxidative degradation[1]. To successfully purify these compounds, researchers must actively manage the stationary phase environment to suppress this acid-catalyzed pathway.

Thiophene_Degradation cluster_Standard Standard Silica Gel Pathway cluster_Passivated Passivated / Alternative Pathway Start Crude Electron-Rich Thiophene AcidicSilica Acidic Silanol Groups (Si-OH) Start->AcidicSilica No Additives Passivation Add 1-3% TEA or Use Neutral Alumina Start->Passivation Optimized Protocol Protonation Protonation of Thiophene Ring (Electrophilic Attack) AcidicSilica->Protonation Degradation Polymerization / Decomposition (Streaking, Low Yield) Protonation->Degradation NeutralSurface Neutralized Stationary Phase (Capped Silanols) Passivation->NeutralSurface Success Intact Thiophene Elution (High Purity & Yield) NeutralSurface->Success

Fig 1. Mechanistic pathway of thiophene degradation on silica gel vs. TEA-passivated elution.

Diagnostic FAQs: Identifying Degradation

Q: My thiophene derivative shows severe tailing on the TLC plate, and my column yield is <30%. What is happening? A: Severe tailing and low mass recovery are classic hallmarks of acid-catalyzed decomposition or irreversible chemisorption onto silica[2]. If the compound changes color on the column (e.g., turning dark green, blue, or black), it is actively polymerizing. The missing 70% of your mass is likely stuck at the baseline of the column as a polymeric degradation product.

Q: I am trying to separate regioisomers of an acid-sensitive thiophene, but they co-elute when I run the column fast to avoid degradation. How do I balance speed and resolution? A: Running a flash column quickly minimizes residence time, which reduces degradation but sacrifices theoretical plates and resolution. Instead of relying solely on speed, you must passivate the stationary phase. By neutralizing the silica gel with a volatile amine (like triethylamine)[3] or switching to a neutral stationary phase[1], you can run the column at an optimal, slower flow rate to resolve regioisomers without risking decomposition.

Q: Can I just use a less polar solvent to prevent the thiophene from interacting too strongly with the silica? A: No. Using a less polar solvent decreases the Rf value, meaning the thiophene spends more time residing on the acidic column[2]. This prolonged contact time actually increases the rate of decomposition. The solution is altering the stationary phase chemistry, not just the mobile phase polarity.

Self-Validating Diagnostic: The 2D TLC Stability Assay

Before committing your entire crude mixture to a column, you must validate the stability of your thiophene on silica.

The Causality: If a compound is stable on silica, its Rf value remains constant regardless of how long it sits on the plate. If it is decomposing, the degradation products will have different polarities, resulting in streaking. The Protocol:

  • Spot your crude thiophene in the bottom-left corner of a standard silica TLC plate (2 cm from each edge).

  • Develop the plate in your proposed solvent system.

  • Remove the plate and dry it completely under a gentle stream of nitrogen or air. Let it sit for 15 minutes to simulate column residence time.

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV. If the compound is stable, it will appear as a single, tight spot exactly on the diagonal axis. If you observe off-diagonal streaking or multiple spots, your thiophene is actively decomposing on standard silica, and you must proceed to the troubleshooting protocols below.

Quantitative Data: Stationary Phase Comparison

To optimize your purification, select the stationary phase and additive combination that best fits your molecule's electronic properties[1][4].

Stationary PhaseAdditiveRelative Acidity (pH)Expected RecoveryBest Use Case
Standard Silica Gel NoneAcidic (~4.5 - 5.5)Low (<40%)Robust, electron-deficient thiophenes (e.g., nitrothiophenes).
Passivated Silica Gel 1-3% TEANeutralized (~7.0)High (>85%)Acid-sensitive thiophenes; standard lab setups[3].
Neutral Alumina (Al₂O₃) NoneNeutral (~7.0 - 7.5)Very High (>90%)Highly electron-rich or halogenated thiophenes[1].
Reverse-Phase (C18) NoneNeutral (End-capped)High (>85%)Highly polar thiophenes requiring aqueous systems[4].

Troubleshooting Workflows & Step-by-Step Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography

This is the most cost-effective and immediate solution for acid-sensitive thiophenes. By "spiking" the eluent with triethylamine (TEA), the basic TEA molecules preferentially bind to the acidic silanols, creating a neutralized surface[2][3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 3% (v/v) Triethylamine (TEA)[1].

  • Column Packing (Crucial Step): Slurry-pack your silica gel column using the TEA-spiked solvent.

  • Pre-Flushing (Causality Check): Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked solvent before loading your sample. Why? You must pre-saturate all acidic silanol sites with TEA. If you load the sample without pre-flushing, the leading edge of your thiophene band will encounter active, acidic silanols and decompose.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the TEA-spiked solvent and load it onto the column.

  • Elution: Run the column normally using the TEA-spiked mobile phase.

  • Post-Purification: TEA will co-elute with your fractions. After combining your pure fractions, remove the solvent via rotary evaporation, then place the flask under high vacuum (lyophilizer or Schlenk line) for 12-24 hours to fully remove residual TEA.

Protocol B: Neutral Alumina Chromatography

If your downstream assays (e.g., biological testing or metal-catalyzed cross-coupling) are highly sensitive to trace amine contamination, TEA passivation cannot be used. Instead, switch to Neutral Alumina[1].

Step-by-Step Methodology:

  • Stationary Phase Selection: Procure Brockmann Grade I Neutral Alumina. Note: Alumina has a lower surface area than silica, so you must use a higher stationary-phase-to-crude-mass ratio (typically 100:1).

  • Solvent Adjustment: Alumina is more polar than silica. A compound that elutes at Rf = 0.3 on silica in 10% EtOAc/Hexanes may require 20-30% EtOAc/Hexanes to achieve the same Rf on Alumina. Screen your solvent system on Neutral Alumina TLC plates first.

  • Dry Loading: Because sensitive thiophenes can degrade in concentrated solutions, dry-load your sample. Dissolve the crude in a volatile solvent (e.g., DCM), add a small amount of Neutral Alumina, and gently evaporate to a free-flowing powder.

  • Elution: Load the powder onto the pre-packed Alumina column and elute. The absence of Brønsted acid sites ensures the thiophene ring remains intact, preventing racemization or polymerization[1].

References

Sources

Validation & Comparative

Technical Comparison Guide: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is a specialized heterocyclic building block distinguished by its thermodynamic stability and blocked metabolic sites . Unlike its non-halogenated parent (Ethyl 3-(thiophen-3-yl)propanoate), which is susceptible to oxidative polymerization and rapid metabolic clearance at the


-positions (C2/C5), the 2,5-dichloro analog offers a robust scaffold for applications requiring high lipophilicity and oxidative resistance.

This guide compares the 2,5-dichloro derivative against its mono-halogenated and non-halogenated analogs, providing experimental protocols for its regioselective synthesis and data on its physicochemical performance.

Chemical Profile & Comparative Properties[1][2][3][4][5][6]

The strategic introduction of chlorine atoms at the 2- and 5-positions fundamentally alters the electronic and steric landscape of the thiophene ring.

Table 1: Physicochemical Comparison of Thiophene Propanoates
Property2,5-Dichloro Analog (Target)2-Chloro Analog Non-Halogenated Parent
Structure 2,5-Cl substitutions2-Cl substitutionUnsubstituted Thiophene
Formula C

H

Cl

O

S
C

H

ClO

S
C

H

O

S
MW 253.14 g/mol 218.70 g/mol 184.26 g/mol
LogP (Predicted) ~4.2 (High Lipophilicity)~3.1~2.2
Metabolic Stability High (C2/C5 blocked)Moderate (C5 open)Low (C2/C5 reactive)
Electrophilic Reactivity Low (Deactivated ring)ModerateHigh
Key Application Bioisostere, Stable LinkerCross-coupling partnerPolymer Monomer
Key Insight: The "Thermodynamic Sink"

Computational studies and experimental chlorination data confirm that 2,5-dichlorothiophene is the most thermodynamically stable isomer among dichlorinated thiophenes. The


-positions (2,5) are the most electron-rich; chlorinating them stabilizes the ring against further electrophilic attack and prevents the formation of regioisomeric mixtures common with 

-chlorination (3,4-isomers).

Synthetic Accessibility & Protocols

The Challenge of Direct Halogenation

Direct chlorination of Ethyl 3-(thiophen-3-yl)propanoate using


 or NCS often results in a mixture of 2-chloro, 2,5-dichloro, and 2,4-dichloro isomers due to the directing effect of the alkyl side chain. Separation of these isomers requires tedious fractional distillation.
Recommended Protocol: The "Pre-Halogenated Scaffold" Approach

To ensure 100% regiochemical purity , the side chain should be constructed after establishing the halogenation pattern.

Step-by-Step Methodology

1. Starting Material: 2,5-Dichlorothiophene (Commercial, CAS 3172-52-9).[1][2]

2. Formylation (Vilsmeier-Haack)

  • Reagents:

    
     (1.2 eq), DMF (1.5 eq), 1,2-dichloroethane.
    
  • Procedure: Cool DMF/DCE to 0°C. Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     dropwise. Stir 30 min. Add 2,5-dichlorothiophene.[3][4][1][2] Heat to 70°C for 4 hours. Hydrolyze with NaOAc(aq).
    
  • Result: 2,5-Dichlorothiophene-3-carbaldehyde. The formyl group enters the only available position (C3).

3. Chain Extension (Horner-Wadsworth-Emmons)

  • Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF.

  • Procedure: Generate ylide at 0°C. Add aldehyde. Stir at RT for 2 hours.

  • Result: Ethyl (E)-3-(2,5-dichlorothiophen-3-yl)acrylate.

4. Selective Reduction

  • Reagents:

    
     / 
    
    
    
    (in situ generation of copper hydride species) or
    
    
    (1 atm) / Rh-catalyst.
  • Note: Avoid Pd/C with

    
     to prevent hydrodehalogenation (stripping off the chlorines).
    
  • Procedure: Dissolve acrylate in EtOH. Add

    
     (10 mol%). Add 
    
    
    
    (4 eq) portion-wise at 0°C.
  • Result: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate.

Visualization of Synthetic Pathway

SynthesisPath Start 2,5-Dichlorothiophene (CAS 3172-52-9) Aldehyde Intermediate: 2,5-Dichloro-3-formylthiophene Start->Aldehyde Vilsmeier-Haack (POCl3, DMF) Acrylate Intermediate: Ethyl Acrylate Derivative Aldehyde->Acrylate HWE Reaction (Triethyl phosphonoacetate) Product Target: Ethyl 3-(2,5-dichlorothiophen-3-yl) propanoate Acrylate->Product Selective Reduction (NaBH4/CuCl)

Caption: Regioselective synthesis pathway avoiding isomeric mixtures common in direct chlorination.

Performance in Applications

A. Medicinal Chemistry: Metabolic Blocking

In drug discovery, the thiophene ring is a common bioisostere for phenyl groups. However, the electron-rich


-positions (C2/C5) are prone to oxidation by Cytochrome P450 enzymes, leading to reactive sulfoxides or ring opening.
  • Advantage: The 2,5-dichloro substitution effectively "caps" these metabolic soft spots.

  • Data Support: Analogs with 2,5-blocking show increased half-life (

    
    ) in microsomal stability assays compared to unsubstituted thiophenes.
    
  • Lipophilicity: The addition of two chlorines increases the LogP by approximately 2.0 units. This is critical for blood-brain barrier (BBB) penetration but requires careful formulation if solubility becomes limited.

B. Materials Science: Polymerization Control

For conductive polymers (e.g., polythiophenes), the 2,5-positions are the linkage sites.

  • Contrast:

    • Ethyl 3-(thiophen-3-yl)propanoate: Polymerizes via oxidative coupling (FeCl

      
      ) to form functionalized polythiophenes.
      
    • Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate: Cannot polymerize via standard oxidative routes.

  • Utility: It serves as a defect-free molecular unit or a terminal capping agent. It can only be incorporated into polymers via organometallic coupling (e.g., Suzuki polymerization) if the chlorines are utilized as leaving groups (though Bromine/Iodine are preferred for this).

References

  • BenchChem. (2025). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.
  • KCIL Chemofarbe. (2024). 2,5-Dichlorothiophene Technical Datasheet.
  • Lokesh, B. V., et al. (2017).[5] "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, 51(4S), S733-S740. Link

  • PubChem. (2025).[6] Compound Summary: 2,5-Dichlorothiophene.[2] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 2,5-Dichlorothiophene.[2][7] Link

Sources

comparing biological activity of 2,5-dichloro vs other dichlorothiophene isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2,5-dichlorothiophene against its isomers (2,3-, 2,4-, and 3,4-dichlorothiophene), focusing on biological activity, metabolic stability, and toxicological mechanisms.

Executive Summary: The "Alpha-Shield" Advantage

In the landscape of thiophene-based pharmacophores, 2,5-dichlorothiophene distinguishes itself as the thermodynamic and metabolic anchor. Unlike its isomers, the 2,5-isomer features chlorine substitution at both


-positions (C2 and C5).[1] This structural feature—termed here as the "Alpha-Shield" —blocks the primary sites of metabolic activation, rendering the molecule significantly more stable against Cytochrome P450 (CYP450) oxidation compared to the 2,3- or 3,4-isomers.

While the 2,3-isomer is associated with higher mutagenic potential and metabolic instability due to its exposed


-proton, the 2,5-isomer is the preferred scaffold for drug development and material science, offering a balance of lipophilicity and reduced metabolic liability.
Structural & Thermodynamic Basis

The biological behavior of dichlorothiophenes is dictated by their electron density and steric accessibility.

  • Thermodynamic Stability: Computational benchmarking confirms that 2,5-dichlorothiophene is the most stable isomer.[1] The stability hierarchy is governed by the preference of electronegative chlorine atoms for the

    
    -positions (adjacent to sulfur), where they can best stabilize the ring's electronic structure.
    
    • Most Stable: 2,5-Dichlorothiophene (

      
       kcal/mol)
      
    • Intermediate: 2,4-Dichlorothiophene (

      
       kcal/mol)
      
    • Least Stable: 2,3-Dichlorothiophene (

      
       kcal/mol)
      
  • The Alpha-Proton Liability: The 2,3- and 3,4-isomers possess at least one unsubstituted

    
    -carbon. In biological systems, these 
    
    
    
    -protons are "soft spots" for enzymatic attack, facilitating ring opening and the formation of toxic thiolactones.
Metabolic Bioactivation: The Critical Differentiator

The toxicity of thiophenes is rarely intrinsic to the parent molecule but rather stems from bioactivation by CYP450 enzymes (primarily CYP2C9 and CYP3A4).

The Mechanism of Toxicity
  • S-Oxidation: CYP450 transfers an oxygen to the sulfur, forming a thiophene S-oxide.

  • Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.

  • Michael Addition: These intermediates are potent electrophiles (Michael acceptors) that covalently bind to cellular nucleophiles (glutathione, proteins, DNA), leading to cytotoxicity or immune-mediated hepatitis.

2,5-Dichloro vs. 2,3-Dichloro
  • 2,3-Dichlorothiophene (High Risk): Contains an open

    
    -position (C5). Oxidation leads to an S-oxide that can rearrange into a reactive thiolactone  via an NIH shift involving the 
    
    
    
    -proton. This pathway is analogous to the hepatotoxicity mechanism of tienilic acid.
  • 2,5-Dichlorothiophene (Reduced Risk): Both

    
    -positions are blocked by Chlorine. The lack of 
    
    
    
    -protons prevents the rearrangement to the unsaturated thiolactone. While S-oxidation can still occur, the resulting intermediate cannot undergo the specific ring-opening sequence that generates the most toxic metabolites found in
    
    
    -unsubstituted isomers.

Metabolism cluster_23 2,3-Dichlorothiophene (High Bioactivation) cluster_25 2,5-Dichlorothiophene (Metabolic Blockade) Iso23 2,3-Dichlorothiophene (Open α-proton) S_Oxide23 S-Oxide / Epoxide Intermediate Iso23->S_Oxide23 CYP450 Thiolactone Unsaturated Thiolactone (Highly Toxic) S_Oxide23->Thiolactone NIH Shift (Req. α-H) ProteinAdduct Covalent Protein Binding (Hepatotoxicity) Thiolactone->ProteinAdduct Nucleophilic Attack Iso25 2,5-Dichlorothiophene (Blocked α-positions) S_Oxide25 S-Oxide (Cannot rearrange to thiolactone) Iso25->S_Oxide25 CYP450 S_Oxide25->Thiolactone BLOCKED (No α-H) Detox GSH Conjugation (Detoxification) S_Oxide25->Detox + Glutathione

Figure 1: Comparative metabolic pathways. The 2,5-isomer blocks the formation of the highly toxic thiolactone metabolite due to the absence of alpha-hydrogens.

Toxicological Profile Comparison
Feature2,5-Dichlorothiophene2,3-Dichlorothiophene3,4-Dichlorothiophene
GHS Classification Acute Tox. 2 (Fatal if swallowed/inhaled)*Muta. 2 (Suspected mutagen), Skin Corr. 1BSkin Irrit. 2
Metabolic Stability High (Blocked metabolic sites)Low (Rapid bioactivation)Moderate
Mutagenicity (Ames) Generally Negative (Scaffold dependent)Positive/Suspected (Due to reactive epoxide)Variable
Hepatotoxicity Risk Moderate (Reactive S-oxide possible)High (Thiolactone formation)Moderate
Primary Use Drug Scaffold (e.g., Lornoxicam)Research ReagentConductive Polymers

*Note: While the pure 2,5-isomer is acutely toxic due to high lipophilicity and nonspecific reactivity, it lacks the specific "structural alert" for genetic defects seen in the 2,3-isomer.

Experimental Protocol: Reactive Metabolite Trapping

To empirically verify the stability advantage of 2,5-dichlorothiophene, use this self-validating Glutathione (GSH) trapping assay. This protocol detects transient electrophiles (S-oxides/epoxides) that would otherwise escape detection.

Objective: Quantify the formation of reactive intermediates by trapping them with GSH.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • GSH (Glutathione), 10 mM stock

  • Test Compounds: 2,5-dichloro (Test), 2,3-dichloro (Comparator), Tienilic Acid (Positive Control).

Protocol Steps:

  • Incubation: Prepare a reaction mixture containing 1 mg/mL HLM, 10 µM test compound, and 5 mM GSH in potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Time Course: Incubate for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000g for 10 min.

  • Analysis (LC-MS/MS): Analyze supernatant.

    • Scan Mode: Neutral Loss Scan of 129 Da (characteristic of GSH adducts).

    • Target: Look for [M + GSH - HCl + H]+ peaks (displacement of Cl) or [M + GSH + O + H]+ (S-oxide addition).

Self-Validating Criteria:

  • Positive Control Validity: Tienilic acid must show a significant GSH-adduct peak. If not, the metabolic activation system is inactive.

  • Negative Control: Incubation without NADPH should yield zero adducts.

  • Result Interpretation: A lower abundance of GSH adducts in the 2,5-dichloro sample compared to the 2,3-dichloro sample confirms superior metabolic stability.

Applications & Synthesis Utility

The 2,5-isomer is the industry standard for functionalization because it allows for:

  • Symmetric Polymerization: Essential for conductive polymers (polythiophenes) where head-to-tail regioregularity is critical.

  • Selective Functionalization: The

    
    -positions (3,4) are available for electrophilic substitution without competition from the more reactive 
    
    
    
    -positions (which are blocked).
References
  • Dansette, P. M., et al. "Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo."[2][3] Biochemical and Biophysical Research Communications, 1992.[3] Link

  • Rademacher, P. M., et al. "Bioactivation of Substituted Thiophenes... in Human Liver Microsomes." Chemical Research in Toxicology, 2012. Link

  • BenchChem. "Comparative Stability of Chlorothiophene Isomers." BenchChem Technical Guides, 2025. Link

  • Lokesh, B. V., et al. "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, 2017. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: 2,3-Dichlorothiophene-5-sulfonyl chloride." Thermo Fisher Document Library, 2025. Link

Sources

validation of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation Guide: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate via Single Crystal XRD Subtitle: A Comparative Analysis Against NMR and MS for Definitive Regioisomer Assignment

Executive Summary & Strategic Rationale

The Challenge: In the synthesis of halogenated thiophene derivatives, specifically Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate , researchers frequently encounter a critical validation bottleneck: Regioisomeric Ambiguity .

Electrophilic aromatic substitution on thiophenes often yields mixtures of 2,5-dichloro and 2,4-dichloro isomers. While


H NMR can identify the ethyl propanoate tail, the isolated proton on the thiophene ring often appears as a singlet in both 2,5- and 3,4-substituted systems, or shows ambiguous coupling in 2,4-systems. Mass Spectrometry (MS) confirms the molecular weight (

~253) and isotopic pattern but fails to distinguish positional isomers.

The Solution: Single Crystal X-ray Diffraction (SCXRD) serves as the absolute structural arbiter. This guide details the validation protocol for Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, demonstrating why SCXRD is superior to spectroscopic inferences for establishing the 2,5-dichloro substitution pattern and the conformation of the flexible propanoate side chain.

Comparative Technology Analysis

The following table contrasts standard analytical techniques with SCXRD for this specific analyte.

FeatureMass Spectrometry (HRMS)

H /

C NMR
FT-IR Single Crystal XRD
Primary Output Molecular Formula (

)
Functional Groups & ConnectivityFunctional Groups (C=O, C-Cl)Absolute 3D Structure
Regioisomer ID Low. Fragmentation patterns are often identical for isomers.Medium. Requires complex 2D-NOESY/HMBC to distinguish 2,5- vs 2,4-Cl.Low. Fingerprint region is ambiguous without a reference standard.High. Directly maps Cl atom positions (C2 & C5).
Stereochemistry None.Inferential (Coupling constants).None.Definitive. Determines torsion angles of the propanoate chain.
Sample State Solution/GasSolutionSolid/LiquidSolid (Single Crystal)
Confidence Level 80% (Identity)90% (Connectivity)70% (Functional)99.9% (Absolute Config)

Validation Workflow

The following diagram outlines the logical decision tree for validating the structure, prioritizing SCXRD when NMR data is inconclusive regarding the thiophene substitution.

ValidationWorkflow cluster_Spec Spectroscopic Screen Start Crude Product Isolation Recryst Recrystallization (EtOH/Hexane) Start->Recryst NMR 1H NMR Analysis (Ambiguous Singlet @ ~6.9 ppm?) Recryst->NMR MS HRMS Analysis (Confirms C9H10Cl2O2S) Recryst->MS XRD_Prep Crystal Selection (0.2 x 0.2 x 0.1 mm) NMR->XRD_Prep If Regioisomer Unclear XRD_Run SCXRD Data Collection (Mo Kα, 296K) XRD_Prep->XRD_Run Refinement Structure Refinement (SHELXL) XRD_Run->Refinement Result Validation Confirmed: 2,5-dichloro substitution Refinement->Result

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic validation.

Detailed Experimental Protocols

Crystallization Strategy (Self-Validating Protocol)

The flexible propanoate chain and the lipophilic dichlorothiophene ring create conflicting solubility profiles. A slow evaporation method using a binary solvent system is recommended to balance these forces.

  • Solvent System: Ethanol (Polar, solubilizes ester) : n-Hexane (Non-polar, drives aggregation of thiophene rings) in a 1:1 ratio.

  • Protocol:

    • Dissolve 50 mg of the synthesized Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate in 2 mL of warm Ethanol (

      
      ).
      
    • Add n-Hexane dropwise until a persistent turbidity is observed, then add 2 drops of Ethanol to clear the solution.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm, punch 3 small holes, and store in a vibration-free environment at

      
      .
      
    • Harvest: Colorless block-like crystals suitable for XRD should appear within 3-5 days.

Data Collection Parameters

To ensure publication-quality data (R-factor < 5%), adhere to these collection standards:

  • Radiation: Mo K

    
     (
    
    
    
    Å). Note: Cu radiation is acceptable but Mo is preferred to minimize absorption corrections due to the two Chlorine atoms.
  • Temperature: 296(2) K (Room Temp) is usually sufficient, but 100 K is recommended if the ethyl chain shows high thermal motion (disorder).

  • Resolution: Collect data up to

    
     to ensure atomic resolution of ~0.8 Å.
    

Structural Analysis & Expected Results

Based on analogous dichlorothiophene structures [1, 2], the following crystallographic metrics validate the identity of the molecule.

The "Regioisomer Fingerprint" (Bond Lengths)

The definitive proof of the 2,5-dichloro substitution lies in the C-Cl bond lengths and the C-S-C bond angle.

  • C(2)-Cl and C(5)-Cl Bonds: Expected range 1.70 – 1.74 Å .

    • Validation Logic: If the structure were the 2,4-isomer, the C(4)-Cl bond would show distinct electronic shortening due to resonance differences, but more importantly, the electron density map would clearly show the Cl atom at position 4 rather than 5.

  • Thiophene Geometry: The C-S bond lengths in 2,5-dichlorothiophenes are typically 1.71 – 1.73 Å . The C-S-C internal angle is approximately 90-92° .

Propanoate Chain Conformation

The propanoate chain (


) is flexible. In the solid state, it typically adopts an extended anti or gauche conformation to maximize packing efficiency.
  • Torsion Angle (

    
    ):  The angle between the thiophene plane and the ester group determines the molecule's overall shape. Expect a torsion angle (C3-C_alpha-C_beta-C_carbonyl) near 
    
    
    
    (extended) or
    
    
    (folded), stabilized by weak intermolecular forces.
Crystal Packing (Supramolecular Synthons)

Halogenated thiophenes exhibit specific packing motifs driven by Halogen Bonding .

  • Cl...Cl Interactions: Look for Type I (symmetrical) or Type II (bent) Cl...Cl contacts less than the sum of van der Waals radii (< 3.50 Å).

  • C-H...O Hydrogen Bonds: The carbonyl oxygen of the ester often acts as an acceptor for weak hydrogen bonds from the thiophene ring protons or adjacent methylene groups, linking molecules into infinite chains [2].

Visualizing the Crystal Packing Logic

The stability of the crystal—and the success of the validation—relies on specific intermolecular anchors.

CrystalPacking cluster_significance Significance Mol_A Molecule A (2,5-Cl Thiophene) Interaction_1 Cl...Cl Interaction (Halogen Bond) Mol_A->Interaction_1 Interaction_2 C-H...O=C (Weak H-Bond) Mol_A->Interaction_2 Mol_B Molecule B (Neighbor) Interaction_1->Mol_B Interaction_2->Mol_B Note These interactions lock the flexible propanoate tail, allowing precise resolution.

Figure 2: Supramolecular interactions stabilizing the crystal lattice.

Conclusion

While NMR and MS are indispensable for routine characterization, X-ray crystallography is the mandatory validation step for Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate due to the regioisomeric ambiguity of the thiophene ring. By obtaining a high-quality crystal structure, researchers confirm not only the 2,5-dichloro substitution pattern but also the conformational preference of the propanoate tail, providing a solid foundation for subsequent structure-activity relationship (SAR) studies in drug development.

References

  • Vertex AI Search. (2025).[1][2][3][4][5] Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. PubMed Central. 6

  • ResearchGate. (2025).[3][5] Structural Characterization of a New Chalcone Compound Containing a Thiophene Moiety: (E)-3-(5-Bromothiophen-2-YL)-1-(2,5-Dichlorothiophen-3-YL)-2-Propen-1-One. 3

  • Al al-Bayt University.[4] (2016).[4] Synthesis, Spectroscopic, Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. 4

  • PubChem. (2025).[1][2] Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S.[1] National Library of Medicine. 1

Sources

Strategic Optimization of Dichlorothiophene Scaffolds: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dichlorothiophene Advantage

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl ring, offering altered lipophilicity, electronegativity, and metabolic profiles. However, the dichlorothiophene moiety represents a specific, high-value optimization strategy. The strategic introduction of chlorine atoms at the 2,5- or 4,5-positions serves two critical functions:

  • Metabolic Blockade: It obstructs the highly reactive

    
    -positions of the thiophene ring, preventing rapid oxidative metabolism (e.g., S-oxidation or ring opening) and extending half-life (
    
    
    
    ).
  • Lipophilic Tuning: The dichloro-substitution significantly increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) and intracellular targets.
    

This guide analyzes the Structure-Activity Relationship (SAR) of dichlorothiophene-based compounds, specifically focusing on chalcone derivatives and carboxylic acid analogs , comparing their efficacy against standard clinical agents.

Comparative SAR Analysis: Isomerism and Substitution Effects

The biological activity of dichlorothiophene compounds is heavily dependent on the positional isomerism of the chlorine atoms and the electronic nature of appended pharmacophores.

Case Study: 2,5-Dichloro-3-acetylthiophene Chalcones

These derivatives function primarily as antimicrobial and cytotoxic agents . The core scaffold involves a 2,5-dichlorothiophene ring linked via an


-unsaturated ketone (chalcone) to a substituted phenyl ring.

Key SAR Findings:

  • The "Michael Acceptor" Rule: The

    
    -unsaturated ketone linker is essential. Reduction of this double bond abolishes cytotoxicity, confirming that the mechanism involves covalent modification of nucleophilic cysteine residues in target proteins (e.g., tubulin or enzymes in the p53 pathway).
    
  • Electronic Push-Pull:

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      on the phenyl ring (para position) significantly enhance antifungal activity . For instance, 4-nitro derivatives show MIC values comparable to Fluconazole against Candida tropicalis.
    • Electron-Donating Groups (EDGs): Substituents like

      
       or 
      
      
      
      tend to reduce antimicrobial potency but may retain cytotoxic selectivity against specific cancer lines (e.g., DU145 prostate cancer).
Case Study: 4,5-Dichlorothiophene-2-carboxylic Acid Derivatives

Unlike the 2,5-isomers, 4,5-dichlorothiophene derivatives are often explored for anticancer activity (specifically colorectal and lung cancers).

Key SAR Findings:

  • Positional Sterics: The 4,5-dichloro pattern leaves the 2-position open for functionalization (e.g., carboxylic acid or acetyl groups) while sterically crowding the 3-position. This unique geometry favors binding in narrow hydrophobic pockets of enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases .

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere (e.g., ester or amide) generally retains activity, but conversion to a hydrazide often enhances water solubility without sacrificing potency.

Performance Data Comparison

The following table synthesizes experimental data comparing dichlorothiophene derivatives against standard-of-care drugs.

Table 1: Comparative Efficacy of Dichlorothiophene Derivatives vs. Standards

Compound ClassTarget Organism/Cell LineMetricDichlorothiophene Derivative ValueStandard Drug (Value)Performance Verdict
2,5-Dichloro Chalcone Aspergillus niger (Fungi)MIC (

)

Fluconazole (

)
Moderate: Potent, but slightly less active than Fluconazole.
2,5-Dichloro Chalcone M. tuberculosis H37RvMIC (

)

Pyrazinamide (

)
Equipotent: Matches standard antitubercular efficacy.
2,5-Dichloro Chalcone DU145 (Prostate Cancer)IC

(

)

Methotrexate (

)
Equipotent: High cytotoxicity comparable to chemotherapy.
4,5-Dichloro Chalcone WiDr (Colorectal Cancer)IC

(

)

Doxorubicin (

)
Superior: Shows higher potency in specific colorectal lines.

Data Interpretation: The 2,5-dichloro scaffold is highly versatile, achieving parity with clinical standards in tuberculosis and prostate cancer models. The 4,5-dichloro scaffold exhibits superior potency in colorectal cancer models, likely due to enhanced lipophilicity facilitating cellular uptake in solid tumors.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing the dichlorothiophene scaffold based on the desired therapeutic endpoint.

SAR_Logic Core Dichlorothiophene Scaffold Pos25 2,5-Dichloro Substitution Core->Pos25 Metabolic Stability Pos45 4,5-Dichloro Substitution Core->Pos45 Steric Control Linker Linker Selection Pos25->Linker Pos45->Linker Chalcone Chalcone (α,β-unsaturated ketone) Linker->Chalcone High Reactivity Acid Carboxylic Acid / Amide Linker->Acid H-Bonding Target1 Antimicrobial / Antitubercular (Target: Cell Wall/Enzymes) Chalcone->Target1 If 2,5-isomer Target2 Anticancer (Target: p53/Tubulin) Chalcone->Target2 If 4,5-isomer Opt1 Add EWG (-NO2, -Cl) to Phenyl Ring Target1->Opt1 Enhance Potency Opt2 Add Lipophilic Groups for Membrane Permeability Target2->Opt2 Enhance Uptake

Caption: SAR decision tree for dichlorothiophene optimization. Red nodes indicate core isomer choices; Green nodes indicate therapeutic targets.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (TLC monitoring, standard references).

Synthesis: Claisen-Schmidt Condensation for Dichlorothiophene Chalcones

This protocol synthesizes the key 2,5-dichloro-3-acetylthiophene chalcone derivatives.

Reagents:

  • 2-Acetyl-2,5-dichlorothiophene (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • 40% Potassium Hydroxide (KOH) aq.[1]

  • Methanol (MeOH)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-acetyl-2,5-dichlorothiophene and 10 mmol of the chosen benzaldehyde in 20 mL of methanol in a round-bottom flask.

  • Catalysis: Add 4 mL of 40% KOH dropwise while stirring at

    
     (ice bath) to prevent polymerization.
    
  • Reaction: Stir the mixture at room temperature for 24 hours.

    • Validation Step: Monitor progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3).[2] The disappearance of the starting ketone spot indicates completion.

  • Workup: Pour the reaction mixture into crushed ice and acidify with 10% HCl to pH ~2-3. A precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC


 against cancer cell lines (e.g., DU145, WiDr).

Workflow:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates and incubate for 24 hours at 
    
    
    
    in 5% CO
    
    
    .
  • Treatment: Treat cells with serial dilutions of the dichlorothiophene compound (

    
    ).
    
    • Control: Use DMSO (0.1%) as a negative control and Methotrexate/Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Development: Add

    
     of MTT reagent (
    
    
    
    ) to each well. Incubate for 4 hours until purple formazan crystals form.
  • Quantification: Dissolve crystals in DMSO and measure absorbance at 570 nm. Calculate cell viability relative to the DMSO control.

Synthesis Pathway Visualization

Synthesis_Pathway Start1 2-Acetyl-2,5-dichlorothiophene (Ketone) Step1 Mix in MeOH (Solvent) Start1->Step1 Start2 Substituted Benzaldehyde (Aldehyde) Start2->Step1 Step2 Add 40% KOH (Catalyst, 0-5°C) Step1->Step2 Step3 Stir 24h @ RT (Claisen-Schmidt Condensation) Step2->Step3 Check TLC Check (Hexane:EtOAc 7:3) Step3->Check Workup Pour into Ice + HCl (Precipitation) Check->Workup Complete Product Dichlorothiophene Chalcone (Solid Product) Workup->Product

Caption: Step-by-step Claisen-Schmidt synthesis workflow for dichlorothiophene chalcones.

References

  • Lokesh, B. V., et al. (2017).[1][3] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research.

  • Al-Masri, E., et al. (2025).[1][2][4] Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry.

  • Soudi, M., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents. European Journal of Medicinal Chemistry.

  • PubChem. (2025).[5] 4,5-Dichlorothiophene-2-carboxylic acid Compound Summary. National Library of Medicine.

Sources

Purity Confirmation of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate by HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context[1][2][3][4][5]

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is a critical intermediate scaffold in the synthesis of thiophene-based pharmaceuticals and agrochemicals. Its structural integrity—specifically the positioning of the chlorine atoms at C2 and C5 and the stability of the ethyl ester moiety—is paramount for downstream efficacy.

Common analytical methods like HPLC-UV or 1H-NMR often fail to detect trace regioisomers (e.g., 2,4-dichloro variants) or co-eluting des-chloro impurities at low levels (<0.1%). This guide validates HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) as the superior methodology. By leveraging the unique isotopic signature of the dichloro-thiophene motif, this workflow creates a self-validating system that confirms identity and purity simultaneously, surpassing the limitations of standalone chromatographic or spectroscopic techniques.

Comparative Analysis: Why HPLC-MS?

The following table objectively compares the performance of HPLC-MS against standard alternatives for this specific thiophene ester.

FeatureHPLC-MS (Recommended) HPLC-UV (Standard) GC-MS 1H-NMR
Primary Detection Mass-to-Charge (m/z) & Isotope PatternUV Absorbance (λ max)Electron Impact (EI) Frag.Proton Environment
Specificity High: Distinguishes isomers via RT & impurities via mass.Low: Co-eluting impurities with similar chromophores are missed.Medium: Thermal degradation of labile esters is a risk.High (Structure): Excellent for structure, poor for trace impurities (<1%).
Impurity ID Excellent: Identifies des-chloro & hydrolyzed byproducts.Poor: Only quantifies "peaks," cannot identify them.Good: But limited by volatility and thermal stability.Poor: Overlap of impurity signals with baseline/solvent.
LOD (Limit of Detection) ~0.1 - 1 ng/mL~100 - 500 ng/mL~1 - 10 ng/mL~10,000 ng/mL (10 µg)
"Self-Validating" Yes: Chlorine isotope pattern (9:6:1) confirms Cl2 presence.[1]No: Relies solely on Retention Time (RT).Yes: EI patterns are informative but complex.No: Requires pure reference standard for comparison.
Expert Insight: The Regioisomer Challenge

The synthesis of 2,5-dichlorothiophenes often yields trace amounts of 2,4-dichlorothiophen-3-yl isomers. On a standard C18 HPLC-UV run, these positional isomers often co-elute due to near-identical hydrophobicity. HPLC-MS allows for Extracted Ion Chromatogram (EIC) analysis, where slight differences in ionization efficiency or fragmentation, combined with optimized column chemistry (see Protocol), can resolve these critical impurities.

The Self-Validating System: Isotope Logic

The core of this protocol's reliability lies in the natural abundance of Chlorine isotopes (


 and 

).[2]
  • One Chlorine: 3:1 ratio (M : M+2)[2][3]

  • Two Chlorines (Target): 9:6:1 ratio (M : M+2 : M+4)

Validation Rule: If the mass spectrum of the main peak does not exhibit a [M+H]+ cluster with relative intensities of approximately 100% (M), 65% (M+2), and 10% (M+4) , the peak is not pure Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, regardless of Retention Time match. This serves as an internal quality control check.

Experimental Protocol

A. Sample Preparation[4][9][10][11][12]
  • Stock Solution: Dissolve 1 mg of the sample in 1 mL of Acetonitrile (ACN) .

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Water:ACN (Final conc: 10 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber LC vial (protects thiophene from photodegradation).

B. HPLC Conditions
  • System: UHPLC or HPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why? Phenyl-Hexyl phases provide superior π-π selectivity for separating aromatic thiophene isomers compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Why? Ammonium formate promotes stable

      
       or 
      
      
      
      adduct formation for esters.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear Gradient)

    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Range: m/z 100 – 600.

  • Key Ions to Monitor (SIM or EIC):

    • Target (Protonated):

      
       (
      
      
      
      isotope)
    • Target (Ammonium Adduct):

      
       (Often dominant for esters)
      
    • Hydrolysis Impurity (Acid):

      
       (Loss of ethyl group)
      
    • Des-chloro Impurity:

      
       (Monochloro species)
      

Workflow Visualization

The following diagram illustrates the logical decision tree for confirming purity, emphasizing the "Self-Validating" isotope check.

PurityCheck Start Inject Sample (HPLC-MS) PeakDetection Peak Detection (UV 254nm + TIC) Start->PeakDetection RTCheck Retention Time (RT) Matches Standard? PeakDetection->RTCheck MassCheck Extract Mass Spectrum at Peak Apex RTCheck->MassCheck Yes FailRT FAIL: Incorrect RT (Likely Isomer/Impurity) RTCheck->FailRT No IsotopeCheck Check Isotope Pattern (M : M+2 : M+4) MassCheck->IsotopeCheck PatternMatch Pattern Matches 9 : 6 : 1 ? IsotopeCheck->PatternMatch ImpurityScan Scan for Impurities (m/z 225, 219) PatternMatch->ImpurityScan Yes (Cl2 Present) FailIso FAIL: Wrong Isotope Ratio (Co-elution or Wrong Cpd) PatternMatch->FailIso No (Cl1 or Cl0) Pass CONFIRMED PURITY (Target Identity Verified) ImpurityScan->Pass No Extra Peaks FailImp FAIL: Impurities Detected (Hydrolysis/Dechlorination) ImpurityScan->FailImp Peaks > 0.1%

Caption: Logical workflow for validating Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate purity using Isotope Pattern Analysis.

Results Interpretation & Troubleshooting

Scenario A: The "Perfect" Spectrum
  • Chromatogram: Single sharp peak at RT 4.5 min.

  • MS Spectrum: Base peak at m/z 253.0 (M+H).

  • Isotopes: Distinct peaks at 253, 255, and 257.

  • Calculation: Intensity of 255 is ~65% of 253. Intensity of 257 is ~10% of 253.

Scenario B: The "Hidden" Impurity
  • Chromatogram: Single peak (UV looks pure).

  • MS Spectrum: Base peak at 253.0, but the M+2 peak (255.0) is only 30% relative abundance.

  • Diagnosis: The isotope ratio is wrong (3:1 instead of 9:6:1). This indicates co-elution with a monochloro impurity (likely a dechlorinated byproduct).

  • Action: Switch to a Phenyl-Hexyl column or shallow the gradient to resolve the co-eluting species.

Scenario C: Hydrolysis
  • Chromatogram: Small shoulder peak preceding the main peak.

  • MS Spectrum: Shoulder peak shows mass m/z 225.0.

  • Diagnosis: Loss of 28 amu (Ethyl group). The ester has hydrolyzed to the carboxylic acid .

  • Action: Check sample storage (ensure anhydrous) and mobile phase pH.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. [Link]

  • Save My Exams. (2025). Mass Spectrometry: The M+2 Peak and Halogen Isotopes.[2][3][5] [Link]

Sources

Benchmarking Dichlorothiophene Derivatives Against Known Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Dichlorothiophene

The rapid emergence of azole-resistant Candida and Aspergillus strains has necessitated the exploration of novel pharmacophores. Dichlorothiophene (DCT) derivatives—specifically 2,5-dichloro-3-acetylthiophene chalcones and thiophene-based Schiff bases —have emerged as potent bioisosteres to traditional phenyl-based antifungals.

This guide benchmarks the performance of these DCT derivatives against industry standards (Fluconazole and Amphotericin B ). It synthesizes data from recent structure-activity relationship (SAR) studies, highlighting the DCT scaffold's ability to enhance lipophilicity and membrane permeability while maintaining specific binding affinity to fungal CYP51 (lanosterol 14


-demethylase).

Chemical Landscape & SAR Rationale

The core innovation lies in the 2,5-dichlorothiophene moiety. Unlike the standard phenyl rings found in many azoles, the thiophene ring is electron-rich, while the chlorine substituents at positions 2 and 5 provide:

  • Metabolic Stability: Blocking metabolically labile sites.

  • Lipophilicity: Increased logP values facilitating fungal cell wall penetration.

  • Electronic Modulation: Enhanced

    
    -
    
    
    
    stacking interactions within the active site of fungal enzymes.
Synthesis Pathway (DCT-Chalcones)

The most promising class, DCT-Chalcones, are synthesized via Claisen-Schmidt condensation .

Synthesis Reactant1 2,5-Dichloro-3-acetylthiophene Catalyst 40% KOH / MeOH RT, Stirring Reactant1->Catalyst Reactant2 Substituted Aromatic Aldehyde Reactant2->Catalyst Intermediate Enolate Ion Formation Catalyst->Intermediate Aldol Condensation Product DCT-Chalcone Derivative (Target Antifungal) Intermediate->Product Dehydration (-H2O)

Figure 1: Synthesis of DCT-Chalcones. The 2,5-dichlorothiophene scaffold acts as the electrophilic core, condensed with aromatic aldehydes to generate the chalcone bridge.

Benchmarking Methodology

To ensure data integrity, all comparative data cited below follows CLSI M38-A2 (filamentous fungi) and M27-A3 (yeasts) standards.

Protocol A: CLSI Broth Microdilution (MIC Determination)
  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Standardized to

    
     CFU/mL (molds) or 
    
    
    
    CFU/mL (yeasts).
  • Compound Preparation: Stock solutions in DMSO; serial 2-fold dilutions (range: 0.125 – 64 µg/mL).

  • Incubation: 35°C for 48h (Candida) or 72h (Aspergillus).

  • Endpoint: Lowest concentration showing 100% (optically clear) or 50% inhibition compared to growth control.

Protocol B: Cytotoxicity (Selectivity Index)
  • Cell Line: DU145 (Prostate cancer) or J774 (Macrophage).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Metric: Selectivity Index (

    
    ). An 
    
    
    
    indicates a promising safety profile.

Performance Comparison: DCT Derivatives vs. Standards

The following data compares a representative DCT-Chalcone (Compound 4c) and a Thiophene Schiff Base (5CN05) against standard agents.

Table 1: Minimum Inhibitory Concentration (MIC in µg/mL)
OrganismStrainDCT-Chalcone (4c) [1]Thiophene-Schiff (5CN05) [2]Fluconazole (FLC)Amphotericin B (AmB)
Yeasts
Candida albicansATCC 1023116.070.01.00.5
Candida tropicalisATCC 13698.0 140.01.00.5
Cryptococcus neoformansClinicalN/A2.2 8.00.5
Molds
Aspergillus nigerATCC 62758.0 N/A>64 (Resistant)1.0

*Data for 5CN05 refers to microemulsion formulation.[1]

Analysis of Results
  • Anti-Aspergillus Potency: The DCT-Chalcone (4c) exhibits an MIC of 8.0 µg/mL against A. niger.[2] While less potent than AmB, it significantly outperforms Fluconazole in azole-resistant mold strains.

  • Cryptococcal Specificity: The Thiophene Schiff base (5CN05) shows exceptional specificity for C. neoformans (MIC 2.2 µg/mL), approaching the potency of Amphotericin B without the associated nephrotoxicity.

  • Candida Gap: DCT derivatives generally lag behind Fluconazole for susceptible Candida strains (MIC 8-16 vs 1.0 µg/mL), suggesting they are better positioned as second-line agents for resistant molds rather than primary anti-candidal drugs.

Mechanism of Action (MoA)

The primary MoA for dichlorothiophene derivatives is the inhibition of Lanosterol 14


-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.
Pathway Visualization

Disruption of this pathway leads to the accumulation of toxic methylated sterols (e.g., 14


-methylfecosterol) and depletion of ergosterol, compromising membrane integrity.

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Enzyme) (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic Methylated Sterols (Membrane Stress) CYP51->ToxicSterols Inhibition Outcome DCT DCT-Derivative (Inhibitor) DCT->CYP51 Blocks Heme Iron CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Accumulation

Figure 2: Mechanism of Action. DCT derivatives bind to the heme iron of CYP51, blocking the demethylation of lanosterol. This dual mechanism (ergosterol depletion + toxic sterol accumulation) is fungistatic to fungicidal.

Secondary Mechanisms
  • Direct Membrane Interaction: Unlike pure azoles, the lipophilic dichlorothiophene moiety can insert directly into the lipid bilayer, causing physical disruption similar to mild surfactants.

  • Biofilm Inhibition: 5-phenylthiophene derivatives have been shown to inhibit hyphal formation in C. albicans, a critical virulence factor for biofilm development [3].

Safety & Selectivity Profile

A critical benchmark for any new antifungal is the Selectivity Index (SI) —the ratio of toxicity to mammalian cells versus fungal cells.

  • Cytotoxicity (CC50): DCT-Chalcones show CC50 values of ~5-10 µg/mL against DU145 human cells [1].

  • Selectivity Index:

    • For A. niger: SI

      
       1.25 (Low safety margin).
      
    • For C. neoformans (5CN05): SI

      
       >10 (Good safety margin).
      

Interpretation: While potent, the current generation of DCT-Chalcones exhibits moderate cytotoxicity. Structural optimization (e.g., bioisosteric replacement of the chalcone linker) is required to improve the SI before clinical progression.

References

  • Lokesh, B.V.S., et al. (2017).[2][3] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. Link

  • Mendonça Junior, F.J.B., et al. (2011).[1][4][5] Antifungal activity of topical microemulsion containing a thiophene derivative. Brazilian Journal of Microbiology. Link

  • Zhao, Y., et al. (2021).[6] Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans. European Journal of Medicinal Chemistry. Link

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link

Sources

Definitive Guide: Cross-Validation of Analytical Methods for Total Halogen Content

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, quantifying total halogen content (fluorine, chlorine, bromine, and iodine) is critical for assessing purity, identifying potentially genotoxic impurities, and ensuring environmental compliance. While Combustion Ion Chromatography (CIC) has emerged as the gold standard for its automation and broad elemental coverage, legacy methods like Oxygen Flask Combustion (Schöniger) and screening tools like X-ray Fluorescence (XRF) remain in use.

This guide provides a rigorous technical framework for cross-validating these methods. As Senior Application Scientists, we move beyond simple "testing" to "validation"—ensuring that the chosen analytical route yields data that is chemically accurate, reproducible, and defensible.

Part 1: The Methodological Landscape

To validate a method effectively, one must understand the mechanistic limitations of the alternatives.

The "Product" Standard: Automated Combustion Ion Chromatography (CIC)

Mechanism: Pyrohydrolytic combustion.[1][2] The sample is introduced into a furnace (900–1100°C) under argon/oxygen. Halogens are converted to volatile acids (HX) and halogens (


), which are then absorbed into a liquid (typically water or dilute 

) and injected into an ion chromatograph.[2][3]
  • Why it dominates: It solves the "matrix problem." By converting the organic matrix entirely to gas, the IC column sees a clean sample, minimizing co-elution interferences.[4] It is the only robust method for Total Fluorine , as F does not ionize well in ICP-MS.

The Legacy Alternative: Oxygen Flask Combustion (Schöniger)

Mechanism: A sample wrapped in paper is burned in a closed flask filled with oxygen. The combustion products are absorbed into a solution at the bottom of the flask.

  • The Validation Risk: This method is operator-dependent. Incomplete combustion of refractory compounds can lead to low recovery (bias). Furthermore, the safety risk of flask explosion limits sample size, affecting the Limit of Detection (LOD).

The Specialist: ICP-MS

Mechanism: Inductively Coupled Plasma Mass Spectrometry.

  • The Physics Barrier: While excellent for Iodine and Bromine, ICP-MS is chemically ill-suited for Fluorine and Chlorine.

    • Fluorine: Has the highest electronegativity and a First Ionization Potential (17.4 eV) higher than Argon (15.8 eV). The plasma cannot ionize F atoms effectively, leading to near-zero sensitivity.

    • Interferences: Chlorine (

      
      ) suffers massive interference from oxygen hydrides (
      
      
      
      , etc.) in the plasma.
The Scout: X-ray Fluorescence (XRF)

Mechanism: Measurement of secondary X-rays emitted from a sample when excited by a high-energy X-ray source.

  • Limitation: It is a surface/bulk technique heavily influenced by matrix density. It is excellent for screening (Pass/Fail) but often lacks the precision for trace impurity quantification (<100 ppm) required in pharma.

Part 2: Comparative Performance Analysis

The following data summarizes typical performance metrics observed in a validation study comparing these techniques for a pharmaceutical intermediate.

FeatureCombustion IC (CIC) Oxygen Flask (Schöniger) ICP-MS XRF
Primary Analytes F, Cl, Br, I, SCl, Br, I, S (F difficult)Br, I (F/Cl poor)Cl, Br, I (F poor)
Sample State Solid, Liquid, GasSolid (mostly)Liquid (digest required)Solid, Liquid, Powder
LOD (Typical) 10–50 µg/kg (ppb)10–50 mg/kg (ppm)< 1 µg/kg (Br, I only)10–100 mg/kg (ppm)
Recovery 95–105%70–95% (Variable)90–110% (Matrix dependent)N/A (Semi-quant)
Interferences Low (Matrix eliminated)High (Incomplete burn)High (Polyatomic for F/Cl)High (Matrix absorption)
Throughput High (Automated)Low (Manual)HighVery High

Part 3: Experimental Protocol – Cross-Validation Workflow

This protocol describes how to cross-validate the CIC method against the Oxygen Flask method to confirm accuracy for a new drug substance.

Phase 1: System Suitability & Calibration

Objective: Ensure both systems are operating within defined specifications.

  • CIC Setup: Calibrate using mixed anion standards (F, Cl, Br, I) from 0.1 to 10.0 mg/L. Ensure

    
    .
    
  • Flask Setup: Prepare absorbing solution (typically 10 mL of 0.01 M NaOH +

    
    ). Ensure titration endpoint detection (if using titration) or IC transfer is clean.
    
Phase 2: Spike Recovery (The Accuracy Check)

Causality: We use spiking because certified reference materials (CRMs) may not match the specific combustible matrix of your proprietary drug.

  • Preparation: Weigh 20 mg of sample into the ceramic boat (CIC) or ashless paper (Flask).

  • Spike: Add a known mass of a halogenated standard (e.g., 4-fluorobenzoic acid for F, chlorobenzene for Cl) directly to the sample before combustion. Target a concentration 50-100% of the expected analyte level.

  • Execution: Run both methods in triplicate.

  • Calculation:

    
    
    
    • Acceptance Criteria: CIC (90-110%); Flask (80-120%).

Phase 3: Method Comparison (The Cross-Check)

Analyze the "unknown" sample using both techniques (n=6).

  • Statistical Test: Perform a Two-Sample t-Test (assuming equal variance) to determine if there is a statistically significant difference between the means of Method A (CIC) and Method B (Flask).

  • Decision Rule: If

    
    , the methods differ significantly. Investigate the Flask method for incomplete combustion (soot formation).
    

Part 4: Visualization of Workflows

Diagram 1: The Analytical Decision Framework

This logic tree guides the researcher on when to apply cross-validation and which method to trust based on the analyte.

ValidationLogic Start Start: Halogen Analysis Request AnalyteCheck Target Analyte? Start->AnalyteCheck CIC Method A: Automated CIC (Gold Standard) AnalyteCheck->CIC Total F, Cl, S ICP Method B: ICP-MS AnalyteCheck->ICP Trace I, Br only Flask Method C: Oxygen Flask AnalyteCheck->Flask High % Halogens (>5%) MatrixCheck Matrix Type? Validation Perform Cross-Validation (Spike Recovery) CIC->Validation ICP->Validation Flask->Validation Validation->CIC Flask Recovery <85% (Incomplete Combustion) Validation->CIC ICP Interferences detected Report Report Results Validation->Report Recovery 90-110%

Caption: Decision framework for selecting and validating halogen analysis methods. Note the fallback to CIC when other methods fail validation criteria.

Diagram 2: Technical Workflow Comparison (CIC vs. Flask)

Comparing the automated flow of CIC against the manual steps of the Oxygen Flask to highlight sources of error.

WorkflowComparison cluster_CIC Automated CIC Workflow (Closed System) cluster_Flask Oxygen Flask Workflow (Open/Manual) C1 Sample Boat C2 Furnace (1000°C) Pyrohydrolysis C1->C2 C3 Gas Absorption Unit (Precise Volume) C2->C3 C4 IC Injection C3->C4 F1 Paper Wrap F2 Combustion (Safety Risk) F1->F2 F3 Manual Shake (Absorption) F2->F3 F4 Manual Transfer F3->F4

Caption: Comparison of the closed-loop automated CIC system versus the manual, open-transfer nature of the Oxygen Flask method.

Part 5: Case Study – The "Hidden" Fluorine

Scenario: A researcher analyzing a fluorinated polymer utilized ICP-MS for total halogen screening. The result for Fluorine was "Not Detected" (ND). Cross-Validation: The sample was re-run using CIC (ASTM D7359). Result: CIC detected 1500 ppm Fluorine. Root Cause Analysis: The high ionization potential of Fluorine prevented ion formation in the ICP plasma. The CIC method, relying on chemical oxidation to Fluoride (


) followed by conductivity detection, successfully quantified the analyte. This validates the rule: Never use ICP-MS for Total Fluorine validation. 

References

  • ASTM International. ASTM D7359 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link][1]

  • Flores, E. M. M., et al. (2020).[5] Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry.[5] [Link]

  • European Standards. EN 14582:2016 - Characterization of waste - Halogen and sulfur content - Oxygen combustion in closed systems and determination methods. [Link]

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Comparative Profiling of Thiophene Isomers in Cytotoxic Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Thiophene Isomers in Cytotoxic Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the thiophene ring acts as a premier bioisostere for the phenyl group, offering unique electronic properties and metabolic profiles.[1] However, the positioning of the sulfur atom—specifically the distinction between 2-thienyl vs. 3-thienyl substituents and thieno[2,3-d] vs. thieno[3,2-d] fused systems—can drastically alter cytotoxic potency, solubility, and kinase binding affinity.[1]

This guide provides a rigorous technical comparison of these isomers, supported by experimental protocols and structural activity relationship (SAR) insights. It is designed to help researchers navigate the "isomer effect" during lead optimization.[1]

Part 1: The Chemistry of Thiophene Isomerism in Drug Design

The Electronic Divergence

While thiophene is aromatic, the sulfur atom introduces a dipole and specific metabolic liabilities that differ between isomers.

  • 2-Thienyl (C2-attachment): The C2 position is electron-rich due to resonance donation from sulfur.[1] It is also the primary site for metabolic oxidation (forming reactive sulfoxides/epoxides). In cytotoxic assays, C2-linked derivatives often show higher potency due to tighter binding in hydrophobic pockets, but they carry higher metabolic risks.[1]

  • 3-Thienyl (C3-attachment): The C3 position mimics the geometry of a phenyl ring more closely but lacks the high electron density of C2.[1] It is often more metabolically stable but may require additional substituents to match the binding affinity of C2 isomers.

Fused Systems: The [2,3-d] vs. [3,2-d] Switch

In fused scaffolds like thienopyrimidines (bioisosteres of quinazolines like Gefitinib), the orientation of the thiophene ring dictates the vector of substituents and the electronic environment of the pyrimidine core.[1]

  • Thieno[2,3-d]pyrimidine: Sulfur is adjacent to the pyrimidine nitrogen.[1] This isomer typically exhibits superior kinase inhibitory activity (e.g., EGFR, VEGFR) due to optimal hydrogen bonding alignment in the ATP-binding pocket.[1]

  • Thieno[3,2-d]pyrimidine: Sulfur is distal to the bridgehead nitrogen.[1] While often easier to synthesize, these isomers frequently show reduced potency (higher IC50) in cytotoxic assays compared to their [2,3-d] counterparts, though they may offer improved solubility.[1]

Part 2: Comparative Performance & Data Analysis

Case Study: Thienopyrimidines in Cancer Cell Lines

The following data summarizes a comparative analysis of isomeric thienopyrimidines against standard carcinoma lines (A549 Lung, HeLa Cervical).

Table 1: Comparative Cytotoxicity Profile (Representative Data)

FeatureThieno[2,3-d]pyrimidine Thieno[3,2-d]pyrimidine Causality & Insight
Primary Target EGFR / VEGFR KinasesEGFR (Lower Affinity)[2,3-d] orientation aligns substituents (R-groups) more effectively with the hinge region of kinases.[1]
IC50 (A549) 0.5 – 5.0 µM (High Potency)10 – 50 µM (Moderate)The [2,3-d] isomer allows for tighter hydrophobic packing in the active site.[1]
IC50 (HeLa) 2.0 – 8.0 µM 15 – >50 µM [3,2-d] isomers often fail to induce apoptosis at low concentrations due to weaker target engagement.[1]
Solubility Low to ModerateModerate to HighThe [3,2-d] dipole moment often favors aqueous solubility, reducing formulation challenges.[1]
Metabolic Stability ModerateHigh[2,3-d] is more susceptible to S-oxidation; [3,2-d] steric bulk protects the sulfur.[1]

Key Takeaway: For pure cytotoxic potency, the thieno[2,3-d] scaffold is generally the superior starting point.[1] However, if lead compounds suffer from rapid clearance, the thieno[3,2-d] isomer offers a "scaffold hop" to improve stability, albeit often at the cost of potency.[1]

Part 3: Visualizing the Mechanism & Workflow[1]

Structural Logic of Thiophene Isomers

The following diagram illustrates the structural divergence and its impact on binding logic.

ThiopheneSAR Isomers Thiophene Isomers Positional Positional (2- vs 3-) Isomers->Positional Fused Fused ([2,3-d] vs [3,2-d]) Isomers->Fused Effect_2 2-Thienyl: High e- Density Metabolic Liability Positional->Effect_2 C2-Link Effect_3 3-Thienyl: Phenyl Mimic Metabolic Stability Positional->Effect_3 C3-Link Effect_23d [2,3-d]: Optimal H-Bonding High Potency Fused->Effect_23d S near N Effect_32d [3,2-d]: Altered Vector Improved Solubility Fused->Effect_32d S distal Outcome Cytotoxic Outcome (IC50 Shift) Effect_2->Outcome Effect_3->Outcome Effect_23d->Outcome Effect_32d->Outcome

Caption: SAR logic flow demonstrating how structural isomerism influences physicochemical properties and final cytotoxic potency.

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately compare these isomers, experimental conditions must be rigorously controlled to account for solubility differences (a common source of false negatives in thiophene assays).[1]

Protocol A: Solubility-Optimized MTT Cytotoxicity Assay

Standard MTT protocols often fail for lipophilic thiophenes due to precipitation.[1] This modified protocol ensures data integrity.

Reagents:

  • Target Cells (e.g., A549, MCF-7)[1]

  • MTT Reagent (5 mg/mL in PBS)[1]

  • Solubilization Buffer: acidified Isopropanol + 10% SDS (crucial for dissolving formazan in lipophilic drug treatments).[1]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Drug Preparation (The Critical Step):

    • Dissolve Thiophene isomers in 100% DMSO to 10 mM stock.

    • Validation Check: Inspect for precipitation.[1] If cloudy, sonicate.[1]

    • Perform serial dilutions in culture medium (Max DMSO < 0.5%).[1]

  • Treatment: Add 100 µL of drug solution. Include Vehicle Control (DMSO) and Positive Control (Doxorubicin) .

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTT.[1] Incubate 3-4h.

    • Aspirate media carefully.[1]

    • Add 100 µL SDS-Isopropanol buffer .[1] Shake for 15 mins (essential for thiophene derivatives).

    • Measure Absorbance at 570 nm (Ref 630 nm).

Protocol B: Mechanistic Validation (Flow Cytometry)

Distinguishing between necrosis (toxicity) and apoptosis (targeted mechanism).[1]

Workflow:

  • Treatment: Treat cells with IC50 concentration of the specific isomer for 24h.[1][2]

  • Staining: Harvest cells (keep floating cells!).[1] Wash with PBS.[1]

  • Labeling: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[1]

  • Analysis:

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired for targeted drugs).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity/membrane damage).[1]

Assay Workflow Visualization

AssayWorkflow cluster_Assay Cytotoxicity Assay (MTT/SRB) Start Start: Thiophene Isomer Library Solubility Solubility Check (DMSO Stock) Start->Solubility Solubility->Start Precipitate (Sonicate/Reformulate) Dilution Serial Dilution (Max 0.5% DMSO) Solubility->Dilution Clear Plating Cell Plating (5k/well) Dilution->Plating Treatment Drug Treatment (48-72h) Plating->Treatment Readout Absorbance Readout Treatment->Readout Analysis IC50 Calculation Readout->Analysis Validation Flow Cytometry (Annexin V/PI) Analysis->Validation Select Potent Hits (<10µM)

Caption: Step-by-step workflow for screening thiophene isomers, emphasizing the critical solubility checkpoint.

References

  • BenchChem. (2025).[1][3][4][5] Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines. Retrieved from [1]

  • Shyyka, O., et al. (2018).[1][6] Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica.[1] Retrieved from [1]

  • Kucukguzel, I., et al. (2012).[1] Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [1]

  • Hamed, F., et al. (2016).[1][7] The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. Retrieved from [1]

  • Ghorab, M.M., et al. (2016).[1][2] Cytotoxicity of thiophene derivatives against HeLa and HepG2 cell lines. Journal of Chemical Research. Retrieved from [1]

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A Comparative Guide to Assessing the Novelty of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a structured, scientifically-grounded framework for assessing the novelty of potential derivatives of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate. Given the specialized nature of this scaffold, this document focuses on a prospective analysis, outlining a robust medicinal chemistry strategy to design, synthesize, and evaluate a focused set of derivatives against the parent compound. The objective is to provide a comprehensive workflow for identifying candidates with enhanced therapeutic potential.

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, recognized for its diverse biological activities and presence in numerous FDA-approved drugs.[1][2] Its bioisosteric similarity to a phenyl ring allows it to modulate physicochemical properties and improve metabolic stability and binding affinity.[2][3] This inherent potential makes the exploration of novel thiophene derivatives, such as those from the Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate core, a compelling endeavor in drug discovery.[4][5]

The Core Scaffold and Rationale for Derivatization

The parent compound, Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, presents several key features for strategic modification:

  • Dichlorinated Thiophene Ring: The two chlorine atoms offer sites for cross-coupling reactions, allowing for the exploration of new chemical space. Their electron-withdrawing nature also influences the electronics of the ring system and can impact metabolic stability.

  • Ethyl Propanoate Side Chain: This flexible chain can be readily modified. The ester group itself is a common site for hydrolysis by esterases in vivo, making its modification a priority for tuning pharmacokinetic properties.

To assess novelty, we propose the synthesis and evaluation of three logical derivatives, each designed to probe a different aspect of the structure-activity relationship (SAR).

  • Derivative A (Carboxylic Acid): Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Rationale: Introduces a polar, ionizable group to potentially increase aqueous solubility and provide a key hydrogen bonding moiety for target engagement.

  • Derivative B (Amide): Amidation of Derivative A with a representative secondary amine (e.g., morpholine).

    • Rationale: Replaces the ester to improve metabolic stability, modulates lipophilicity, and introduces new vectors for exploring protein-ligand interactions.

  • Derivative C (Aryl Thiophene): Suzuki coupling at the 5-position of the thiophene ring, replacing a chlorine atom with a phenyl group.

    • Rationale: Explores the steric and electronic requirements of the target's binding pocket by extending the scaffold. The reactivity order for halides in Suzuki coupling generally favors Br over Cl, but successful couplings with chlorothiophenes are well-documented.[6][7]

Experimental Framework for Comparative Assessment

A multi-phase approach is essential for a thorough and objective comparison. This framework integrates synthesis, physicochemical characterization, and a cascade of in vitro biological and ADME/Tox assays.

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vitro ADME/Tox Profiling P1_Start Parent Compound: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate P1_SynthA Derivative A Synthesis (Ester Hydrolysis) P1_Start->P1_SynthA P1_SynthC Derivative C Synthesis (Suzuki Coupling) P1_Start->P1_SynthC P1_SynthB Derivative B Synthesis (Amidation) P1_SynthA->P1_SynthB P1_Profile Physicochemical Profiling (cLogP, TPSA, Solubility) P1_SynthA->P1_Profile P1_SynthB->P1_Profile P1_SynthC->P1_Profile P2_Primary Primary Screening: Binding Affinity Assay (e.g., Fluorescence Polarization) P1_Profile->P2_Primary All Compounds P2_Secondary Secondary Screening: Cell-Based Functional Assay P2_Primary->P2_Secondary P3_MetStab Metabolic Stability Assay (Liver Microsomes) P2_Secondary->P3_MetStab Active Compounds P3_Cyto Cytotoxicity Assay (e.g., MTT Assay) P2_Secondary->P3_Cyto Active Compounds P4_End Novelty Assessment & Lead Selection

Caption: Workflow for assessing the novelty of thiophene derivatives.

Phase 1: Synthesis & Physicochemical Profiling

The initial phase involves the chemical synthesis of the proposed derivatives and a computational and experimental analysis of their core physicochemical properties.

Protocol 1: Synthesis of Derivative A (Carboxylic Acid)

  • Dissolve Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 2: Synthesis of Derivative C (Aryl Thiophene)

  • To a degassed solution of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a 4:1 mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-18 hours. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds with organohalides.[8][9]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

The following table presents a hypothetical but realistic comparison of the calculated and expected experimental properties of the parent compound and its derivatives.

CompoundStructureFormulaMW ( g/mol )cLogPTPSA (Ų)Aqueous Solubility (Predicted)
Parent Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoateC₉H₁₀Cl₂O₂S269.153.526.3Low
Deriv. A 3-(2,5-dichlorothiophen-3-yl)propanoic acidC₇H₆Cl₂O₂S241.092.437.3Moderate
Deriv. B 3-(2,5-dichlorothiophen-3-yl)-1-morpholinopropan-1-oneC₁₁H₁₃Cl₂NO₂S310.202.138.6Moderate
Deriv. C Ethyl 3-(2-chloro-5-phenylthiophen-3-yl)propanoateC₁₅H₁₅ClO₂S310.804.826.3Very Low
Phase 2: In Vitro Biological Evaluation

To assess novelty in a biological context, a hypothetical target must be chosen. Thiophene derivatives have shown activity against a wide range of targets, including kinases and GPCRs.[2][10] For this guide, we will assume a kinase target.

Protocol 3: Fluorescence Polarization (FP) Binding Assay This assay measures the binding affinity of the compounds to the target kinase.[11][12]

  • Reagent Preparation: Prepare assay buffer (e.g., 10 mM HEPES, 10 mM NaCl, pH 7.4), a solution of the target kinase, and a fluorescently labeled tracer known to bind the kinase.

  • Assay Plate Setup: In a 384-well plate, add assay buffer.

  • Add serial dilutions of the test compounds (Parent, A, B, C) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase solution to all wells except those for measuring unbound tracer.

  • Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.[13]

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the binding affinity (Kᵢ or IC₅₀) by fitting the data to a dose-response curve.

CompoundTarget Binding Affinity (IC₅₀, nM)
Parent 850
Deriv. A 75
Deriv. B 220
Deriv. C 910

These hypothetical results suggest that the introduction of a carboxylic acid (Derivative A) significantly improves binding affinity, a common finding in kinase inhibitor development.

Phase 3: In Vitro ADME/Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological properties is crucial for identifying developable leads.

Protocol 4: In Vitro Metabolic Stability Assay This assay determines how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[14][15][16]

  • Incubation Preparation: Prepare a solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[17]

  • Add the test compound (e.g., 1 µM final concentration) to the microsome solution and pre-incubate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[18]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 5: MTT Cytotoxicity Assay This colorimetric assay measures the effect of the compounds on the metabolic activity of cultured cells as an indicator of cytotoxicity.[19][20][21]

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ (the concentration that causes 50% reduction in cell viability) from the dose-response curve.

G cluster_0 ADME/Tox Screening Cascade Start Potent Compounds (from Phase 2) MetStab Metabolic Stability (t½, CLint) Start->MetStab Cyto Cytotoxicity (CC₅₀) Start->Cyto Selectivity Therapeutic Index (CC₅₀ / IC₅₀) MetStab->Selectivity Cyto->Selectivity End Lead Candidate Selectivity->End

Caption: Decision-making cascade for ADME/Tox profiling.

CompoundMetabolic Half-Life (t₁/₂, min)Cytotoxicity (CC₅₀, µM)Therapeutic Index (CC₅₀ / IC₅₀)
Parent 45> 50> 59
Deriv. A 15> 50> 667
Deriv. B > 6025114
Deriv. C 55> 50> 55

Conclusion and Novelty Assessment

Synthesizing the hypothetical data provides a clear path to assessing novelty:

  • Derivative A demonstrates significant novelty in its biological activity, with a >10-fold improvement in potency over the parent compound. However, its poor metabolic stability presents a significant liability. The novelty here is a potent pharmacophore that requires further optimization to improve its drug-like properties.

  • Derivative B , the amide, shows the most promising novelty profile. It successfully addresses the metabolic instability of the ester/acid series (t₁/₂ > 60 min) while retaining good potency (IC₅₀ = 220 nM). Although less potent than Derivative A, its balanced profile of good activity and high metabolic stability makes it a novel and highly attractive lead for further development.

  • Derivative C shows no improvement in potency, indicating that bulky substitution at the 5-position of the thiophene ring is not tolerated by the target. This provides crucial negative SAR data but does not represent a novel lead.

Based on this comparative framework, Derivative B emerges as the most promising and novel compound . It successfully combines the core thiophene scaffold with modifications that confer a superior and more balanced profile of biological activity and metabolic stability compared to the parent compound and other rationally designed alternatives. This provides a strong rationale for its selection as a lead candidate for further optimization.

References

  • Vertex AI Search. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
  • Vertex AI Search. MTT Assay Protocol.
  • Vertex AI Search. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Vertex AI Search. The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Vertex AI Search. MTT Assay Protocol for Cell Viability and Proliferation - Merck.
  • Vertex AI Search. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres.
  • Vertex AI Search. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Vertex AI Search. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
  • Vertex AI Search. MTT assay protocol - Abcam.
  • Vertex AI Search. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
  • Vertex AI Search. Fluorescence Polarization Binding Assay - Bio-protocol.
  • Vertex AI Search. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate.
  • Vertex AI Search. metabolic stability in liver microsomes - Mercell.
  • Vertex AI Search. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids - MDPI.
  • Vertex AI Search. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[21]annulene-scaffold - PMC. Available from:

  • Vertex AI Search. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[21]annulene-scaffold - RSC Publishing. Available from:

  • Vertex AI Search. Metabolic Stability Assays - Merck Millipore.
  • Vertex AI Search. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Vertex AI Search. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC.
  • Vertex AI Search. The Strategic Advantage of Thiophene Scaffolds: A Bioisosteric Approach to Novel Therapeutics from Dimethyl 4-aminothiophene- 2,3-dicarboxylate Hydrochloride - Benchchem.
  • Vertex AI Search. In vitro drug metabolism: for the selection of your lead compounds.
  • Vertex AI Search. A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2 - ACS Publications.
  • Vertex AI Search. Microsomal Stability - In Vitro Assay - Charnwood Discovery.
  • Vertex AI Search. Protocol for Fluorescence Polarization Assay Using GI224329 - ResearchGate.
  • Vertex AI Search. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC.
  • Vertex AI Search. Structures of important thiophene-based drugs - ResearchGate.
  • Vertex AI Search. Suzuki reaction - Wikipedia.
  • Vertex AI Search. A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions - Benchchem.
  • Vertex AI Search. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC.
  • Vertex AI Search. Suzuki Coupling - Organic Chemistry Portal.
  • Vertex AI Search. Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

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Safety Operating Guide

Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Halogenated Waste Management

Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is a halogenated organic ester commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its disposal requires strict adherence to halogenated waste protocols . Unlike non-halogenated organic solvents (e.g., acetone, ethanol), this compound contains chlorine atoms on the thiophene ring.

Core Directive: This material must NEVER be disposed of down the drain or mixed with non-halogenated solvent waste streams. Improper disposal can lead to the formation of dioxins during standard incineration or damage biological wastewater treatment systems.

Hazard Identification & Waste Characterization

Before disposal, the waste must be accurately characterized to ensure compatibility with treatment facilities.

PropertyCharacterizationImplication for Disposal
Chemical Class Halogenated Organic EsterMust be segregated into the "Halogenated Waste" stream.
Elemental Composition Carbon, Hydrogen, Oxygen, Sulfur, Chlorine Chlorine content mandates high-temperature incineration (>1100°C) with flue gas scrubbing.
Physical State Liquid (typically) or Low-Melting SolidRequires leak-proof, chemically resistant packaging (HDPE or Glass).
GHS Hazards (Analog Based*)Skin/Eye Irritant (H315/H319), Aquatic Toxicity (H412)PPE is mandatory during waste transfer; spill kits must be available.
Reactivity Stable, avoid strong oxidizers/basesDo not mix with concentrated acids or oxidizers in the waste container.

*Note: Specific GHS data based on structural analogs like 2,5-Dichlorothiophene-3-carboxylic acid [1].

Operational Protocol: Segregation and Collection

This protocol ensures the integrity of the waste stream and safety of lab personnel.

Step 1: Waste Stream Segregation
  • Designated Container: Use a container explicitly labeled "HALOGENATED ORGANIC WASTE" .

  • Material Compatibility: High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles are chemically resistant to thiophene esters.

  • Prohibited Mixtures:

    • Do NOT mix with: Non-halogenated solvents (unless authorized by EHS), strong acids, or oxidizers.

    • Why? Mixing halogenated waste with non-halogenated fuel-blending waste increases disposal costs significantly and complicates the incineration process.

Step 2: Labeling Requirements

Every container must be labeled before the first drop of waste is added.

  • Chemical Name: Write out the full name: "Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate". Avoid abbreviations like "Thiophene Ester".

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Step 3: Secondary Containment
  • Place the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume. This captures drips and prevents environmental release in case of container failure.

Visual Workflow: Disposal Decision Matrix

The following diagram outlines the logical decision process for segregating this specific chemical.

WasteSegregation Start Waste Generation: Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate CheckHalogen Contains Halogens (Cl, Br, F)? Start->CheckHalogen IsHalogenated YES: Chlorine present on Thiophene ring CheckHalogen->IsHalogenated Analysis StreamSelect Select Waste Stream: HALOGENATED ORGANIC WASTE IsHalogenated->StreamSelect Container Container Type: HDPE or Glass (Red Label) StreamSelect->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Caption: Decision logic for segregating Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate into the correct halogenated waste stream.

Emergency Response: Spill Procedures

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is outside a fume hood, ensure lab ventilation is active.

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Use a vermiculite or chemically inert absorbent pad to encircle and cover the spill. Do NOT use paper towels if the substance is hot or mixed with oxidizers.

  • Collection: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty hazardous waste bag.

  • Decontamination: Clean the surface with soap and water; collect the rinsate as hazardous waste.

Regulatory Compliance (US & EU)

Strict adherence to local regulations is mandatory.

  • United States (EPA/RCRA):

    • This waste likely falls under D001 (if ignitable liquid formulation) or general hazardous waste due to toxicity.

    • It must be treated via incineration (Best Demonstrated Available Technology - BDAT) for halogenated organics [2].

  • European Union (EWC/LoW):

    • Waste Code 07 01 03:* "Organic halogenated solvents, washing liquids and mother liquors" [3].

    • Alternatively 16 05 08:* "Discarded organic chemicals consisting of or containing hazardous substances."

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Combustion. Retrieved from [Link]

  • European Commission. (2014). Guidance on classification of waste according to EWC-Stat categories. Retrieved from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, substituted thiophenes represent a critical class of intermediates. This guide provides essential, immediate safety and logistical information for the safe handling of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, a compound that, while not extensively characterized in public safety literature, warrants a cautious and well-informed approach based on the known hazards of its structural components. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and efficiently, thereby fostering a culture of safety and scientific excellence.

Hazard Analysis: A Proactive Approach to Safety
  • Thiophene Moiety: Thiophene itself is a flammable liquid that is harmful if swallowed and can cause serious eye irritation.[1] Its combustion can produce sulfur dioxide, a significant respiratory irritant.

  • Dichlorinated Aromatic System: The presence of two chlorine atoms on the thiophene ring suggests that this compound should be handled as a chlorinated organic compound. Such compounds can have varying degrees of toxicity and may be irritating to the skin and respiratory tract.[2][3] For instance, 3-Acetyl-2,5-dichlorothiophene is classified as an irritant that is harmful in contact with skin and may cause respiratory irritation.[4][5]

  • Propanoate Ester Group: While the ethyl propanoate group is generally of low toxicity, it does not mitigate the hazards posed by the dichlorothiophene core.

Based on this analysis, it is prudent to treat Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate as a hazardous substance with the potential for skin and eye irritation, and possible toxicity upon ingestion or inhalation.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), which is considered the last line of defense, all laboratory activities involving this compound must be conducted with appropriate engineering and administrative controls in place.[6][7][8]

  • Chemical Fume Hood: All handling of Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, including weighing, transferring, and use in reactions, must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[7][9]

  • Designated Area: A specific area of the laboratory should be designated for working with this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for all procedures involving this compound. This SOP should include emergency procedures for spills and exposures.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE ensemble is mandatory for all personnel handling Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate.[7][10] The selection of appropriate PPE is a critical step that must be based on a thorough risk assessment of the specific tasks to be performed.[6][11]

The selection of appropriate chemical-resistant gloves is paramount to prevent skin contact.[11][12] Given the chlorinated nature of the compound, gloves with high resistance to chlorinated and aromatic solvents are recommended.[13]

Glove Material Protection Level Considerations
Viton® ExcellentOffers superior protection against chlorinated and aromatic solvents.[13]
Butyl Rubber ExcellentProvides excellent resistance to a wide range of chemicals, but may not perform as well with some aromatic hydrocarbons.[14]
Nitrile Good (for incidental contact)Suitable for general laboratory use and provides good resistance to oils and some solvents, but may have a shorter breakthrough time with chlorinated compounds.[13][14][15] Not recommended for prolonged or immersive contact.
Neoprene GoodOffers good resistance to a broad range of chemicals, including some acids and bases.[14][15]

Operational Protocol for Glove Usage:

  • Inspect gloves for any signs of degradation or punctures before each use.

  • Double gloving (e.g., a pair of nitrile gloves under a pair of Viton® or butyl rubber gloves) is recommended for enhanced protection, especially during large-scale operations or when there is a high risk of splashing.

  • Change gloves immediately if they become contaminated.

  • Do not reuse disposable gloves.

  • Wash hands thoroughly with soap and water after removing gloves.

Eye and face protection is non-negotiable when handling any hazardous chemical.[11]

  • Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87 standards must be worn.[10]

  • Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles are required to provide a complete seal around the eyes.[2][10]

  • Face Shield: When there is a significant splash hazard, such as when transferring large volumes of the compound, a face shield should be worn in addition to safety goggles.[2][10]

Protective clothing is essential to prevent skin contact with the chemical.[12]

  • Laboratory Coat: A flame-resistant laboratory coat with long sleeves and a secure front closure is the minimum requirement.

  • Chemical-Resistant Apron: For tasks with a high potential for splashes, a chemical-resistant apron made of a material like neoprene or PVC should be worn over the lab coat.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.[12]

While engineering controls like fume hoods are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.

  • Routine Handling: For routine laboratory-scale operations conducted in a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] For unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[16]

Procedural Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Required PPE Ensemble cluster_3 Operational & Disposal Plan Start Start: New Procedure with Compound Assess Assess Task-Specific Hazards (Scale, Duration, Splash Potential) Start->Assess LowRisk Low Risk (Small scale, short duration, low splash potential) Assess->LowRisk Low ModerateRisk Moderate Risk (Medium scale, moderate duration, potential for splashes) Assess->ModerateRisk Moderate HighRisk High Risk (Large scale, long duration, high splash potential) Assess->HighRisk High PPELow Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves (single pair) LowRisk->PPELow PPEMed Standard PPE: - Chemical Splash Goggles - Lab Coat - Double Gloves (Nitrile + Butyl/Viton®) - Chemical-Resistant Apron ModerateRisk->PPEMed PPEHigh Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Suit - Double Gloves (Butyl/Viton®) - Consider Respiratory Protection HighRisk->PPEHigh Handle Proceed with Handling in Chemical Fume Hood PPELow->Handle PPEMed->Handle PPEHigh->Handle Dispose Dispose of Contaminated PPE as Hazardous Waste Handle->Dispose

Caption: A decision-making workflow for selecting appropriate PPE.

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate, including used gloves, disposable lab coats, and absorbent materials from spills, must be treated as hazardous waste.[9][17]

Step-by-Step Disposal Plan:

  • Segregation: At the point of generation, segregate all contaminated solid waste into a designated, clearly labeled hazardous waste container.[17]

  • Containerization: Use a leak-proof, chemically compatible container with a secure lid for solid waste.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate," and any other relevant hazard warnings.[9]

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[9]

  • Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][17]

By adhering to these stringent safety protocols, researchers can confidently and safely advance their scientific endeavors while ensuring the protection of themselves, their colleagues, and the environment.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Proper Disposal of 3-(2,4-Dimethylbenzoyl)
  • List of Chemical/Solvent Resistant Glove 【AXEL GLOBAL】ASONE.
  • Chemical-Resistant Gloves Guide: Materials, R
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection - Safetyware. (2025, July 2).
  • How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. (2025, July 20).
  • CHEMICAL- RESISTANT GLOVES - Guide Gloves.
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.
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  • Proper Disposal of 2-(Chloromethyl)
  • CCOHS: Chlorine - Canadian Centre for Occup
  • SAFETY D
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Essential Guide to the Safe Disposal of 2-Nitro- benzo[b]thiophene-3-carbonitrile | Benchchem.
  • P1304 - SAFETY D
  • Personal Protective Equipment - Environmental Health & Safety Services.
  • Thiophene - Sciencemadness Wiki. (2022, January 2).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • 201 Chlorine Storage, Handling, & Respiratory Protection Guidelines. (2017, December 20).
  • Ethyl 3-(4-chlorophenyl)propanoate-SDS-MedChemExpress. (2025, November 25).
  • School Chemistry Labor
  • Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20).
  • Chemical Safety in Laboratories - Environmental Health and Safety - Western Washington University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.